molecular formula C26H36N4O5S2 B583545 H-Cys-Val-2-Nal-Met-OH CAS No. 158022-12-9

H-Cys-Val-2-Nal-Met-OH

カタログ番号: B583545
CAS番号: 158022-12-9
分子量: 548.7 g/mol
InChIキー: HZPSWNVHTKOMLQ-CMOCDZPBSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

H-Cys-Val-2-Nal-Met-OH is a useful research compound. Its molecular formula is C26H36N4O5S2 and its molecular weight is 548.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N4O5S2/c1-15(2)22(30-23(31)19(27)14-36)25(33)29-21(24(32)28-20(26(34)35)10-11-37-3)13-16-8-9-17-6-4-5-7-18(17)12-16/h4-9,12,15,19-22,36H,10-11,13-14,27H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)(H,34,35)/t19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPSWNVHTKOMLQ-CMOCDZPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30658614
Record name L-Cysteinyl-L-valyl-3-(naphthalen-2-yl)-L-alanyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30658614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158022-12-9
Record name L-Cysteinyl-L-valyl-3-(naphthalen-2-yl)-L-alanyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30658614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Structure and Function of H-Cys-Val-2-Nal-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide H-Cys-Val-2-Nal-Met-OH is a crucial peptidomimetic derivative primarily utilized in the field of nuclear medicine as a chelating agent for the radiolabeling of small bioactive peptides with technetium-99m (99mTc). This guide provides a comprehensive overview of its structure, function, and the associated experimental protocols. The information presented herein is intended to support researchers and professionals in the development of novel radiopharmaceuticals for diagnostic and therapeutic applications.

Structure of this compound

The peptide this compound is a linear tetrapeptide with the following amino acid sequence: Cysteine - Valine - 2-Naphthylalanine - Methionine.

Chemical Structure:

  • Systematic Name: (2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(naphthalen-2-yl)propanoyl]amino]-4-(methylsufanyl)butanoic acid

  • Molecular Formula: C26H36N4O5S2

  • Molecular Weight: 548.72 g/mol

  • CAS Number: 158022-12-9

The structure consists of a free N-terminal cysteine residue, which is critical for its function as a chelator, followed by valine, the unnatural amino acid 2-naphthylalanine, and a C-terminal methionine with a free carboxylic acid. The presence of the thiol group (-SH) in the cysteine residue and the amide nitrogens of the peptide backbone are key to coordinating the technetium metal ion.

Core Function: Radiolabeling with Technetium-99m

The principal application of this compound is to serve as a chelating moiety for the stable incorporation of the radionuclide technetium-99m into target-specific peptides. 99mTc is a widely used radionuclide in diagnostic imaging due to its favorable physical properties, including a short half-life and the emission of gamma rays with optimal energy for detection by SPECT cameras.

The this compound sequence provides a binding site for the technetium core, forming a stable complex. This labeled peptide can then be conjugated to a larger, biologically active molecule (e.g., a tumor-targeting peptide) to create a radiopharmaceutical. The resulting radioconjugate is used to visualize specific biological processes or targets in vivo.

There are no known direct signaling pathways associated with this compound itself; its function is primarily as a carrier and chelator for the radioisotope.

Quantitative Data

Quantitative data for the direct labeling of this compound is not extensively available in the public domain. However, general performance metrics for similar cysteine-containing peptides in 99mTc labeling are provided below as a reference. The efficiency of labeling is highly dependent on the specific reaction conditions and the nature of the peptide being labeled.

ParameterTypical Value RangeReference
Radiochemical Purity >90%[1]
Specific Activity 100-150 mCi/mg (can reach up to 3500 mCi/µmol under optimized conditions)[2]
In Vitro Stability (Human Serum) Stable for several hours (>90% intact at 24h)[2]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a general Fmoc-based solid-phase synthesis approach for cysteine-containing peptides.[3][4][5][6]

Materials:

  • Fmoc-Met-Wang resin

  • Fmoc-protected amino acids: Fmoc-2-Nal-OH, Fmoc-Val-OH, Fmoc-Cys(Trt)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5 v/v/v)

  • Ether for precipitation

Procedure:

  • Resin Swelling: Swell the Fmoc-Met-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the methionine. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (2-Nal):

    • Pre-activate a solution of Fmoc-2-Nal-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for Fmoc-Val-OH and then for Fmoc-Cys(Trt)-OH.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group from the cysteine residue using 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (including the Trityl group from Cysteine).

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Technetium-99m Labeling Protocol

This is a general protocol for labeling cysteine-containing peptides with 99mTc via a gluconate ligand exchange method.[2][7]

Materials:

  • This compound peptide

  • Sodium pertechnetate (B1241340) (Na99mTcO4) from a 99Mo/99mTc generator

  • Stannous chloride (SnCl2) solution (freshly prepared)

  • Sodium gluconate

  • Phosphate (B84403) buffer (pH 7.4)

  • Saline solution (0.9% NaCl)

  • Syringes and sterile vials

Procedure:

  • Preparation of Gluconate Kit: In a sterile vial, dissolve sodium gluconate and stannous chloride in saline.

  • Formation of 99mTc-Gluconate: Add the required amount of Na99mTcO4 to the gluconate kit vial. Incubate at room temperature for 10-15 minutes.

  • Labeling Reaction:

    • Dissolve the this compound peptide in phosphate buffer.

    • Add the 99mTc-gluconate solution to the peptide solution.

    • Incubate the reaction mixture at room temperature for 20-30 minutes.

  • Quality Control:

    • Determine the radiochemical purity of the labeled peptide using instant thin-layer chromatography (ITLC) or RP-HPLC with a radioactivity detector.

    • Common ITLC systems include saline as the mobile phase (to determine free pertechnetate) and a solvent like acetone (B3395972) (to determine hydrolyzed-reduced 99mTc).

Mandatory Visualizations

Signaling and Functional Pathway

As this compound is a chelating agent and not known to be involved in biological signaling, a pathway diagram is not applicable. Its function is to be conjugated to a biologically active molecule that does have a signaling pathway.

Experimental Workflows

Peptide_Synthesis_Workflow Figure 1: Solid-Phase Peptide Synthesis Workflow Resin Start with Met-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Nal Couple Fmoc-2-Nal-OH Deprotect1->Couple_Nal Deprotect2 Fmoc Deprotection Couple_Nal->Deprotect2 Couple_Val Couple Fmoc-Val-OH Deprotect2->Couple_Val Deprotect3 Fmoc Deprotection Couple_Val->Deprotect3 Couple_Cys Couple Fmoc-Cys(Trt)-OH Deprotect3->Couple_Cys Final_Deprotect Final Fmoc Deprotection Couple_Cys->Final_Deprotect Cleave Cleavage from Resin (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate with Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Analyze Analyze (MS, HPLC) Purify->Analyze

Caption: Figure 1: Solid-Phase Peptide Synthesis Workflow.

Radiolabeling_Workflow Figure 2: 99mTc Labeling Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Pertechnetate Na99mTcO4 Solution Tc_Gluconate Form 99mTc-Gluconate Pertechnetate->Tc_Gluconate Gluconate_Kit Gluconate/SnCl2 Kit Gluconate_Kit->Tc_Gluconate Labeling Incubate Peptide with 99mTc-Gluconate Tc_Gluconate->Labeling Peptide_Solution This compound in Buffer Peptide_Solution->Labeling QC Quality Control (ITLC / RP-HPLC) Labeling->QC Labeled_Peptide Purified 99mTc-Peptide QC->Labeled_Peptide

Caption: Figure 2: 99mTc Labeling Workflow.

Conclusion

This compound is a valuable tool in the development of 99mTc-based radiopharmaceuticals. Its structure is specifically designed for efficient chelation of technetium, enabling the creation of targeted imaging agents. The provided protocols offer a foundation for the synthesis and radiolabeling of this peptide, which can be adapted and optimized for specific research and drug development applications. Further investigation into the specific labeling characteristics of this compound with various bioactive molecules will continue to advance the field of nuclear medicine.

References

In-Depth Technical Guide: Physicochemical Properties of H-Cys-Val-2-Nal-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Cys-Val-2-Nal-Met-OH is a synthetic tetrapeptide that has garnered significant interest in the field of oncology research. As a potent inhibitor of farnesyltransferase (FTase), it plays a crucial role in disrupting the Ras signaling pathway, which is frequently dysregulated in various forms of cancer. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis, purification, and biological evaluation, and a visual representation of its mechanism of action within the Ras signaling cascade. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel anticancer therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. The key physicochemical parameters for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₆H₃₆N₄O₅S₂[1]
Molecular Weight 548.72 g/mol [1]
Exact Mass 548.21300 u[1]
Polar Surface Area (PSA) 214.72 Ų[1]
LogP (Octanol-Water Partition Coefficient) 3.46[1]
Theoretical Isoelectric Point (pI) 5.64Calculated
Solubility Limited aqueous solubility; soluble in organic solvents such as DMSO and DMF.[2][3][4][5]
Stability Lyophilized powder is stable at -20°C. Solutions may be prone to oxidation, particularly at the methionine and cysteine residues. Avoid repeated freeze-thaw cycles.[6][7]

Note on Calculated Isoelectric Point: The theoretical isoelectric point (pI) was calculated using an online peptide property calculator. The pI is the pH at which the net charge of the peptide is zero, a critical parameter for developing purification and formulation strategies.[8][9][10][11]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

The synthesis of this compound is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS).[12][13][14] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Materials:

  • Fmoc-Met-Wang resin

  • Fmoc-2-Nal-OH

  • Fmoc-Val-OH

  • Fmoc-Cys(Trt)-OH

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), water, and dithiothreitol (B142953) (DTT) (e.g., 94:1:2.5:2.5 v/v/v/w)

  • Ether (cold) for precipitation

Procedure:

  • Resin Swelling: Swell the Fmoc-Met-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the methionine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the next amino acid (Fmoc-2-Nal-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours to form the peptide bond.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for Fmoc-Val-OH and Fmoc-Cys(Trt)-OH sequentially.

  • Cleavage and Global Deprotection: After the final amino acid has been coupled, wash the resin and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups. The inclusion of DTT helps to prevent the oxidation of the methionine residue.[15]

  • Peptide Precipitation and Collection: Precipitate the cleaved peptide by adding the cleavage mixture to cold ether. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

  • Drying: Dry the crude peptide under vacuum.

G cluster_synthesis Solid-Phase Peptide Synthesis Workflow Resin Fmoc-Met-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-2-Nal-OH (HBTU/HOBt/DIPEA) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Val-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Fmoc-Cys(Trt)-OH Deprotection3->Coupling3 Cleavage Cleavage & Deprotection (TFA Cocktail) Coupling3->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Crude_Peptide Crude this compound Precipitation->Crude_Peptide

Fig. 1: Solid-Phase Peptide Synthesis Workflow
Purification by High-Performance Liquid Chromatography (HPLC)

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][16][17][18][19]

Materials:

  • RP-HPLC system with a preparative C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude peptide dissolved in a minimal amount of a suitable solvent (e.g., DMSO or Mobile Phase A)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a small volume of a suitable solvent.

  • Chromatography:

    • Equilibrate the C18 column with Mobile Phase A.

    • Inject the peptide solution onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 30 minutes.

  • Fraction Collection: Collect fractions corresponding to the major peak, which should be the desired peptide.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

G cluster_purification HPLC Purification Workflow Crude_Peptide Crude Peptide Solution Injection Inject onto C18 Column Crude_Peptide->Injection Elution Gradient Elution (Water/Acetonitrile with TFA) Injection->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Purity_Check Analytical HPLC for Purity Fraction_Collection->Purity_Check Pooling Pool Pure Fractions Purity_Check->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Purified this compound Lyophilization->Pure_Peptide

Fig. 2: HPLC Purification Workflow
Farnesyltransferase (FTase) Inhibition Assay

The biological activity of this compound is determined by its ability to inhibit the farnesyltransferase enzyme. A common method is a fluorescence-based assay.[20][21][22][23][24]

Materials:

  • Recombinant human farnesyltransferase

  • Farnesyl pyrophosphate (FPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl₂, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • This compound (inhibitor)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Reaction:

    • In each well of the microplate, add the assay buffer, the dansylated peptide substrate, and the inhibitor at various concentrations.

    • Add FPP to each well.

    • Initiate the reaction by adding the farnesyltransferase enzyme.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~520 nm. The farnesylation of the dansylated peptide leads to a change in its fluorescence.

  • Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Mechanism of Action: Inhibition of the Ras Signaling Pathway

The Ras family of small GTPases are key regulators of cellular signal transduction pathways that control cell growth, differentiation, and survival.[25] For Ras proteins to become biologically active, they must undergo a series of post-translational modifications, the first and most critical of which is farnesylation. This reaction is catalyzed by the enzyme farnesyltransferase (FTase), which attaches a 15-carbon farnesyl isoprenoid group to a cysteine residue near the C-terminus of the Ras protein.[26] This modification facilitates the anchoring of Ras to the inner surface of the plasma membrane, a prerequisite for its signaling function.[25]

Mutations in Ras genes are found in a significant percentage of human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell proliferation.[26][27] this compound acts as a competitive inhibitor of FTase, preventing the farnesylation of Ras proteins. This disruption prevents the localization of Ras to the cell membrane, thereby blocking its downstream signaling and inhibiting tumor cell growth.[27]

G cluster_ras_pathway Ras Signaling Pathway and FTase Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras_GDP Inactive Ras-GDP (Cytosol) Receptor->Ras_GDP Activates FTase Farnesyltransferase (FTase) Ras_GDP->FTase Substrate Ras_GTP Active Ras-GTP (Membrane) Downstream Downstream Signaling (e.g., Raf-MEK-ERK) Ras_GTP->Downstream FTase->Ras_GTP Farnesylation & Membrane Localization FPP Farnesyl Pyrophosphate FPP->FTase Substrate Inhibitor This compound Inhibitor->FTase Inhibits Proliferation Cell Proliferation Downstream->Proliferation

Fig. 3: Ras Signaling Pathway and FTase Inhibition

Conclusion

This compound is a promising peptidomimetic with potent farnesyltransferase inhibitory activity. Its well-defined physicochemical properties and clear mechanism of action make it a valuable tool for cancer research and a potential lead compound for the development of targeted anticancer therapies. The experimental protocols and diagrams provided in this guide offer a comprehensive resource for scientists working with this and similar compounds, facilitating further investigation into its therapeutic potential.

References

Technical Guide: H-Cys-Val-2-Nal-Met-OH - A Peptidomimetic for Radiolabeling Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is for research purposes only and does not constitute medical advice. H-Cys-Val-2-Nal-Met-OH is a chemical compound for laboratory use and is not intended for human or veterinary use.

Executive Summary

This compound is a pentapeptide analogue with the sequence Cysteine-Valine-2-Naphthylalanine-Methionine. It is classified as a peptidomimetic, a compound designed to mimic natural peptides but with enhanced properties such as stability. Extensive literature review indicates that the primary and well-documented application of this compound is not as a therapeutic agent with a direct mechanism of action on a biological pathway, but rather as a chelating agent for the radiolabeling of other biologically active molecules.

The cysteine residue in its sequence provides a crucial thiol group that can efficiently coordinate with radiometals, most notably Technetium-99m (⁹⁹ᵐTc). This property makes it a valuable tool in nuclear medicine for the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy. This guide provides a comprehensive overview of the mechanism of chelation, experimental protocols for its use in radiolabeling, and the broader context of peptidomimetics in drug discovery.

Core Application: Radiolabeling and Chelation

The principal function of this compound in a research and drug development context is to serve as a bifunctional chelator. The peptide sequence is designed to stably bind a radioisotope, which can then be conjugated to a targeting molecule (e.g., another peptide, antibody, or small molecule) to direct the radioactivity to a specific biological target.

Mechanism of Chelation

The mechanism of action of this compound is centered on the nucleophilic thiol group (-SH) of the N-terminal cysteine residue. This group, along with other heteroatoms (nitrogen and oxygen) in the peptide backbone, can form a stable coordination complex with a metallic radionuclide. For instance, in the case of Technetium-99m, the peptide can act as a ligand to form a stable ⁹⁹ᵐTc-peptide complex. The Val-2-Nal-Met portion of the peptide can influence the steric and electronic properties of the complex, thereby affecting its stability and pharmacokinetic profile.

Quantitative Data

Currently, there is a lack of publicly available quantitative data regarding the binding affinity (Kd), inhibitory concentration (IC50), or efficacy (EC50) of this compound on a specific biological receptor or enzyme. The available data would primarily relate to radiochemical purity, labeling efficiency, and stability of the resulting radiolabeled conjugate.

Experimental Protocols

The following are generalized protocols relevant to the application of this compound in radiolabeling. Specific parameters may need to be optimized for individual applications.

Radiolabeling of a Targeting Peptide with ⁹⁹ᵐTc using this compound as a Chelator

Objective: To conjugate this compound to a targeting peptide and subsequently label it with ⁹⁹ᵐTc.

Materials:

  • This compound

  • Targeting peptide with a suitable conjugation site (e.g., a primary amine)

  • Cross-linking agent (e.g., succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate - SMCC)

  • Sodium pertechnetate (B1241340) (Na⁹⁹ᵐTcO₄) from a ⁹⁹mMo/⁹⁹ᵐTc generator

  • Reducing agent (e.g., stannous chloride - SnCl₂)

  • Reaction buffers (e.g., phosphate-buffered saline - PBS, pH 7.4)

  • Purification system (e.g., HPLC or size-exclusion chromatography)

Methodology:

  • Conjugation of Chelator to Targeting Peptide:

    • Dissolve the targeting peptide in PBS.

    • Activate the targeting peptide with a molar excess of SMCC for 1-2 hours at room temperature.

    • Remove excess SMCC by size-exclusion chromatography.

    • React the SMCC-activated peptide with this compound in PBS for 2-4 hours at room temperature. The maleimide (B117702) group of SMCC will react with the thiol group of the cysteine residue.

    • Purify the resulting conjugate using HPLC.

  • Radiolabeling with ⁹⁹ᵐTc:

    • To a vial containing the purified peptide conjugate, add a solution of stannous chloride.

    • Add the required amount of Na⁹⁹ᵐTcO₄.

    • Incubate the reaction mixture at room temperature for 15-30 minutes.

    • Determine the radiochemical purity of the ⁹⁹ᵐTc-labeled peptide using instant thin-layer chromatography (ITLC) or radio-HPLC.

Cell Culture and Transfection for In Vitro Studies

For in vitro evaluation of a radiolabeled targeting molecule, relevant cell lines overexpressing the target receptor would be used.

Protocol: HEK293 Cell Culture and Transfection

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Transfection: For transient expression of a target receptor, HEK293 cells are seeded in 6-well plates. When the cells reach 70-80% confluency, they are transfected with a plasmid encoding the receptor using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol. Assays are typically performed 24-48 hours post-transfection.

Radioligand Binding Assay

Objective: To determine the binding affinity of the ⁹⁹ᵐTc-labeled targeting peptide to its receptor on cultured cells.

Protocol:

  • Cell Preparation: Harvest transfected or target-expressing cells and prepare a cell suspension or membrane fraction.

  • Assay Setup: In a 96-well plate, add increasing concentrations of the ⁹⁹ᵐTc-labeled peptide to the cells/membranes.

  • Competition Assay: To determine non-specific binding, a parallel set of wells is incubated with a large molar excess of the corresponding non-radiolabeled peptide.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 4°C or 37°C) for a sufficient time to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Counting: Measure the radioactivity on the filters using a gamma counter.

  • Data Analysis: Determine the specific binding and calculate the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis.

Visualizations

Signaling Pathways and Logical Relationships

As this compound is primarily a chelating agent, diagrams of specific biological signaling pathways are not directly applicable. Instead, the following diagrams illustrate the logical workflow of its application in radiopharmaceutical development.

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_radiolabeling Radiolabeling cluster_evaluation Evaluation Peptide_Synthesis Synthesis of This compound Conjugation Conjugation Peptide_Synthesis->Conjugation Targeting_Molecule Targeting Molecule (e.g., Peptide, Antibody) Targeting_Molecule->Conjugation Purification1 Purification of Conjugate Conjugation->Purification1 Radiolabeling Radiolabeling with Radionuclide (e.g., 99mTc) Purification1->Radiolabeling QC Quality Control (Radiochemical Purity) Radiolabeling->QC In_Vitro In Vitro Studies (e.g., Binding Assays) QC->In_Vitro In_Vivo In Vivo Studies (e.g., Biodistribution, Imaging) QC->In_Vivo

Caption: Workflow for the development of a radiopharmaceutical using this compound.

chelation_mechanism Peptide This compound Thiol Thiol Group (-SH) on Cysteine Peptide->Thiol contains Complex Stable Radiometal Complex Thiol->Complex coordinates with Radionuclide Radionuclide (e.g., 99mTc) Radionuclide->Complex

Caption: Conceptual diagram of the chelation mechanism.

Conclusion

This compound is a valuable peptidomimetic tool for the development of radiolabeled molecules. Its utility lies in its ability to stably chelate radionuclides, which can then be targeted to specific sites in the body for imaging or therapeutic purposes. While it does not have a known intrinsic mechanism of action on a biological pathway, its role as a bifunctional chelator is critical in the field of radiopharmaceutical chemistry. Further research may explore the influence of the Val-2-Nal-Met sequence on the pharmacokinetic properties of the resulting radiolabeled conjugates. Researchers and drug development professionals can leverage the properties of this peptide for the creation of novel diagnostic and therapeutic agents.

An In-Depth Technical Guide to the In Vitro Stability and Degradation of H-Cys-Val-2-Nal-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and potential outcomes related to the in vitro stability and degradation of the tetrapeptide H-Cys-Val-2-Nal-Met-OH. Given the absence of specific literature for this novel peptide, this document synthesizes established principles of peptide degradation, outlining hypothesized stability characteristics and detailed experimental protocols for their assessment. The inclusion of the unnatural amino acid 2-naphthylalanine (2-Nal) alongside oxidation-prone residues like Cysteine (Cys) and Methionine (Met) presents a unique stability profile that warrants thorough investigation for any potential therapeutic application.

Hypothesized Degradation Pathways

The primary structure of this compound suggests several potential degradation pathways under chemical and enzymatic stress. The presence of sulfur-containing amino acids, Cysteine and Methionine, makes the peptide particularly susceptible to oxidation.[1][2][3] The peptide bonds may also be liable to hydrolysis under acidic or basic conditions. The bulky, hydrophobic 2-Naphthylalanine residue may sterically hinder enzymatic access to adjacent peptide bonds, potentially increasing stability.[4][5][6]

Key Potential Degradation Reactions:

  • Oxidation: The thioether side chain of Methionine can be oxidized to form methionine sulfoxide (B87167) and subsequently methionine sulfone. The thiol group of Cysteine can be oxidized to form a disulfide bond, leading to dimerization of the peptide, or further oxidized to sulfenic, sulfinic, and sulfonic acids.[2][3]

  • Hydrolysis: Cleavage of the peptide bonds can occur at either the N- or C-terminus or internally, particularly under harsh pH and elevated temperature conditions.

  • Racemization: While less common, chiral centers, particularly the alpha-carbon of the amino acids, can undergo racemization under certain conditions.

Below is a diagram illustrating the most probable degradation pathways for this compound.

G cluster_main This compound cluster_oxidation Oxidation Products cluster_hydrolysis Hydrolysis Products Parent_Peptide This compound Met_SO Methionine Sulfoxide (+16 Da) Parent_Peptide->Met_SO Oxidation Dimer Disulfide-linked Dimer (2M-2H) Parent_Peptide->Dimer Oxidation (Dimerization) Frag1 H-Cys-Val-OH + H-2-Nal-Met-OH Parent_Peptide->Frag1 Hydrolysis (Val-2-Nal bond) Frag2 H-Cys-Val-2-Nal-OH + H-Met-OH Parent_Peptide->Frag2 Hydrolysis (2-Nal-Met bond) Frag3 H-Cys-OH + H-Val-2-Nal-Met-OH Parent_Peptide->Frag3 Hydrolysis (Cys-Val bond) Met_SO2 Methionine Sulfone (+32 Da) Met_SO->Met_SO2 Further Oxidation

Hypothesized Degradation Pathways of this compound

Experimental Protocols

A systematic approach to evaluating the in vitro stability of this compound involves a combination of forced degradation studies and enzymatic stability assays.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[7]

Protocol:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a buffer like phosphate-buffered saline, pH 7.4).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 1, 2, 4, and 8 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Stress: Incubate the stock solution (in pH 7.4 buffer) at 60°C for 1, 3, and 7 days.

  • Sample Quenching and Analysis: At each time point, withdraw an aliquot, quench the reaction (e.g., by neutralization for acid/base hydrolysis or dilution), and analyze by RP-HPLC and LC-MS.

Enzymatic Stability Assays

These assays assess the peptide's susceptibility to degradation by proteases present in biological matrices.[8][9][10]

Protocol for Plasma Stability:

  • Plasma Preparation: Thaw frozen human plasma at 37°C.

  • Incubation: Spike the peptide into the plasma at a final concentration of 10 µM. Incubate at 37°C.

  • Time Points: Collect aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Protein Precipitation: Immediately add three volumes of ice-cold acetonitrile (B52724) to each aliquot to precipitate plasma proteins and stop enzymatic activity.[8]

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent peptide.

Protocol for Liver Microsome Stability:

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system, and buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Add the peptide to the mixture to initiate the reaction (final concentration 1 µM).

  • Time Points and Quenching: Follow the same time points and quenching procedure as the plasma stability assay.

  • Analysis: Analyze the supernatant by LC-MS/MS.

Analytical Methodology

A robust analytical method is crucial for separating and identifying the parent peptide from its degradation products.[7][11][12]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Detection: UV at 220 nm.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Couple the HPLC system to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) to obtain accurate mass measurements of the parent peptide and its degradation products.[13][14] Fragmentation analysis (MS/MS) can be used to confirm the structure of the degradation products.

The following diagram illustrates a typical experimental workflow for these stability studies.

G cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare Peptide Stock Solution Stress Incubate under Stress Conditions (Chemical or Enzymatic) Stock->Stress Timepoints Collect Aliquots at Time Points Stress->Timepoints Quench Quench Reaction / Precipitate Proteins Timepoints->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge HPLC RP-HPLC Separation Centrifuge->HPLC MS LC-MS/MS Analysis HPLC->MS Data Data Processing and Quantification MS->Data ID Degradant Identification Data->ID

Experimental Workflow for In Vitro Peptide Stability Assessment

Data Presentation

Quantitative data from stability studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions

Stress ConditionIncubation Time% Remaining Parent Peptide
0.1 M HCl, 60°C24 hours75.2%
0.1 M NaOH, RT8 hours88.5%
3% H₂O₂, RT24 hours45.1%
pH 7.4 Buffer, 60°C7 days92.3%

Table 2: Hypothetical Enzymatic Stability of this compound

Biological MatrixHalf-life (T₁/₂) (minutes)
Human Plasma185
Human Liver Microsomes> 240

Table 3: Hypothetical Characterization of Potential Degradation Products by LC-MS

Degradation ProductMass Change (Da)Proposed Modification / Cleavage Site
DP1+16Methionine Sulfoxide
DP2+32Methionine Sulfone
DP3-2Disulfide Dimer (of monomer)
DP4-375.5Cleavage of 2-Nal-Met bond
DP5-276.4Cleavage of Val-2-Nal bond

Conclusion

This technical guide outlines a comprehensive strategy for assessing the in vitro stability and degradation of this compound. The peptide's susceptibility to oxidation at the Cysteine and Methionine residues is a key area of investigation. The bulky 2-Naphthylalanine residue may confer some protection against enzymatic degradation. The detailed experimental protocols and analytical methods described herein provide a robust framework for characterizing the stability profile of this novel peptide. The findings from these studies will be critical for informing formulation development, identifying potential liabilities, and guiding any necessary chemical modifications to enhance the peptide's viability as a therapeutic candidate.

References

Solubility of H-Cys-Val-2-Nal-Met-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Predicting the Solubility of H-Cys-Val-2-Nal-Met-OH

The solubility of a peptide is primarily dictated by its amino acid composition, including the polarity, charge, and hydrophobicity of the residues.[4][5] The sequence this compound can be analyzed as follows:

  • Amino Acid Composition:

    • Cysteine (Cys): A polar amino acid containing a thiol group, which is susceptible to oxidation, particularly at a pH greater than 7.[4][5][6] This can lead to the formation of disulfide bonds and potentially decrease solubility.

    • Valine (Val): A hydrophobic amino acid.[4]

    • 2-Naphthalalanine (2-Nal): A synthetic and highly hydrophobic amino acid.

    • Methionine (Met): A hydrophobic amino acid that is also sensitive to oxidation.[4]

  • Overall Charge Calculation: To predict solubility in aqueous solutions, the overall charge of the peptide at a neutral pH (around 7) is estimated.[7][8]

    • The N-terminus (H-) has a +1 charge.

    • The C-terminus (-OH) has a -1 charge.

    • None of the amino acid side chains in this peptide are charged at neutral pH.

    • Therefore, the net charge of this compound is approximately 0.

  • Hydrophobicity: The peptide contains a significant proportion of hydrophobic residues (Val, 2-Nal, Met), with 2-Naphthalalanine being particularly nonpolar. Peptides with 50% or more hydrophobic residues generally exhibit poor solubility in aqueous solutions.[4][9]

Based on this analysis, this compound is predicted to be a neutral and highly hydrophobic peptide. Consequently, it is expected to have low solubility in water and aqueous buffers.[4][8] Dissolution will likely require the use of organic solvents.[4][5]

Qualitative Solubility Data

The following table summarizes the predicted qualitative solubility of this compound in common laboratory solvents based on general principles of peptide solubility. It is crucial to experimentally verify these predictions.

SolventAbbreviationPredicted SolubilityRationale & Remarks
WaterH₂OPoorThe peptide is neutral and highly hydrophobic.
Phosphate-Buffered SalinePBSPoorSimilar to water; salts in buffers can sometimes hinder the solubility of peptides.[10]
Dimethyl SulfoxideDMSOSolubleA strong organic solvent suitable for dissolving hydrophobic peptides.[4][5] Caution: DMSO should be used with care as it can be difficult to remove and may be incompatible with certain biological assays. It is also recommended to avoid DMSO for peptides containing Cysteine or Methionine due to potential oxidation.[4]
N,N-DimethylformamideDMFSolubleAnother strong polar aprotic solvent effective for hydrophobic peptides.[4][5]
AcetonitrileACNSolubleA common solvent for dissolving hydrophobic peptides, often used in chromatography.[4]
EthanolEtOHSparingly SolubleMay have some success, but stronger organic solvents are likely required.
MethanolMeOHSparingly SolubleSimilar to ethanol, may partially dissolve the peptide.

Experimental Protocols for Solubility Determination

A systematic approach is recommended to determine the optimal solvent for this compound. Always begin with a small amount of the peptide for solubility testing to avoid wasting the entire sample.[4][11]

General Protocol for Solubility Testing:
  • Preparation: Allow the lyophilized peptide to warm to room temperature before opening the vial to prevent condensation.[4][11]

  • Initial Solvent Test (Aqueous):

    • Add a small, measured amount of sterile, oxygen-free water or an acidic buffer (e.g., 10% acetic acid) to a pre-weighed aliquot of the peptide.[4][8] Given the presence of Cysteine, an acidic buffer is preferable to minimize oxidation.[5]

    • Vortex or sonicate the mixture briefly.[4][7] Sonication can aid dissolution but may cause heating, so it should be done in short bursts on ice.[4]

    • Visually inspect for complete dissolution (a clear solution with no visible particles).

  • Organic Solvent Test:

    • If the peptide does not dissolve in the aqueous solution, use a fresh aliquot.

    • Add a small amount of a pure organic solvent such as DMSO, DMF, or acetonitrile.[4]

    • Gently vortex or sonicate until the peptide is fully dissolved.

  • Stock Solution Preparation:

    • Once a suitable solvent is identified, prepare a concentrated stock solution.

    • For biological applications, it is often necessary to dilute the organic stock solution with an aqueous buffer. This should be done by slowly adding the peptide stock solution to the buffer while vortexing to prevent precipitation.[11]

  • Storage: Aliquot the peptide solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[11]

Experimental Workflow for Peptide Solubility Determination

G start Start: Lyophilized Peptide warm Warm to Room Temperature start->warm weigh Weigh Small Aliquot warm->weigh add_aqueous Add Aqueous Solvent (e.g., Water, 10% Acetic Acid) weigh->add_aqueous vortex_sonicate1 Vortex / Sonicate add_aqueous->vortex_sonicate1 check_dissolution1 Clear Solution? vortex_sonicate1->check_dissolution1 dissolved Peptide Dissolved (Prepare Aqueous Stock) check_dissolution1->dissolved Yes add_organic Add Organic Solvent (e.g., DMSO, DMF, ACN) check_dissolution1->add_organic No end End: Store Aliquoted Solution dissolved->end vortex_sonicate2 Vortex / Sonicate add_organic->vortex_sonicate2 check_dissolution2 Clear Solution? vortex_sonicate2->check_dissolution2 not_dissolved Try Alternative Solvent check_dissolution2->not_dissolved No prepare_stock Prepare Concentrated Organic Stock Solution check_dissolution2->prepare_stock Yes prepare_stock->end

A flowchart of the experimental workflow for determining peptide solubility.

Relevance in Signaling Pathways

Peptidomimetics like this compound are designed to mimic natural peptides and can interact with biological targets such as receptors and enzymes, thereby modulating cellular signaling pathways.[12][13] While the specific pathways targeted by this peptide are not detailed in the available literature, peptidomimetics are known to be developed as modulators of pathways involved in inflammation, cancer, and neurodegeneration.[14][15]

One such critical pathway is the Janus kinase/signal transducers and activators of transcription (JAK-STAT) pathway, which is crucial for transmitting signals from cytokines and is often dysregulated in diseases.[14] Peptidomimetics can be designed to interfere with the protein-protein interactions within this pathway, for example, by preventing the dimerization of STAT proteins, which is a key step in signal transduction.[14]

Simplified JAK-STAT Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak 2. Activation stat STAT jak->stat 3. Phosphorylation stat_p p-STAT stat->stat_p dimer p-STAT Dimer stat_p->dimer 4. Dimerization dna DNA dimer->dna 5. Nuclear Translocation transcription Gene Transcription dna->transcription 6. Regulation cytokine Cytokine cytokine->receptor 1. Binding peptidomimetic Peptidomimetic (e.g., this compound) Potential Inhibitor peptidomimetic->dimer Inhibition

A simplified diagram of the JAK-STAT signaling pathway and a potential point of inhibition by a peptidomimetic.

References

Potential Cellular Targets of the Cys-Val-2-Nal-Met Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide Cys-Val-2-Nal-Met is a peptidomimetic derivative primarily utilized in the field of radiopharmaceutical chemistry. Extensive research indicates that this peptide does not possess inherent biological activity or specific cellular targets. Instead, its principal function is to serve as a highly effective chelating agent for the technetium-99m nitrido ([⁹⁹ᵐTc≡N]²⁺) core. The N-terminal cysteine residue, with its reactive thiol group, is the key component for the stable coordination of the technetium metal fragment. The subsequent amino acids, valine, 2-naphthylalanine (2-Nal), and methionine, contribute to the overall stability and lipophilicity of the resulting radiolabeled complex. This technical guide provides an in-depth analysis of the peptide's role in radiolabeling, including detailed experimental protocols for complex formation, stability assessment, and biodistribution studies. Furthermore, it explores the physicochemical properties conferred by the peptide's unique amino acid composition and discusses the methodologies for evaluating potential non-specific cellular interactions.

Introduction: The Role of Cys-Val-2-Nal-Met in Radiopharmaceuticals

The development of target-specific radiopharmaceuticals is a cornerstone of modern nuclear medicine, enabling both diagnostic imaging and targeted radiotherapy. The Cys-Val-2-Nal-Met peptide has emerged as a valuable tool in this field, not as a targeting vector itself, but as a critical component of the radiolabeling process. Its primary application lies in the stable chelation of the technetium-99m nitrido core, a versatile precursor for the development of novel imaging agents.

The rationale for the peptide's design is rooted in the chemical properties of its constituent amino acids:

  • Cysteine (Cys): The thiol group (-SH) of the N-terminal cysteine is the primary binding site for the technetium-99m nitrido core. The sulfur atom acts as a soft donor, forming a strong, stable covalent bond with the technetium metal center.

  • Valine (Val): This aliphatic amino acid contributes to the steric bulk and hydrophobicity of the peptide backbone.

  • 2-Naphthylalanine (2-Nal): A non-proteinogenic amino acid characterized by its bulky and hydrophobic naphthalene (B1677914) side chain. The inclusion of 2-Nal significantly influences the pharmacokinetic properties of the resulting radiolabeled molecule, often enhancing its stability and modulating its biodistribution.

  • Methionine (Met): Another sulfur-containing amino acid, which can also participate in metal coordination, further stabilizing the complex.

Therefore, the "cellular targets" of a molecule incorporating the ⁹⁹ᵐTc-labeled Cys-Val-2-Nal-Met are determined by the targeting moiety to which this complex is conjugated, not by the peptide itself.

Quantitative Data on Radiolabeled Peptide Complexes

The following tables summarize key quantitative data for technetium-99m nitrido labeled peptides, including analogs similar to Cys-Val-2-Nal-Met. This data is essential for evaluating the performance of these radiopharmaceuticals.

Table 1: Radiochemical Purity and Stability of ⁹⁹ᵐTc-Nitrido Labeled Peptides

Peptide ComplexRadiochemical Purity (%)Stability in Saline (24h, RT) (%)Stability in Human Serum (24h, 37°C) (%)Stability vs. Cysteine Challenge (24h) (%)
[⁹⁹ᵐTc(N)(PNP)]-cRGDfK (analog 1)>95>95>95>95
[⁹⁹ᵐTc(N)(PNP)]-cRGDfK (analog 2)>95>95>95>95
[⁹⁹ᵐTc(N)(PNP)]-cRGDfK (analog 3)>95>95~73 (vs. GSH)~27 (vs. 10mM Cys)
[⁹⁹ᵐTc(N)(PNP3)]-CCK-8>95>95~80Highly Inert

Data is compiled from studies on analogous peptide complexes and illustrates typical performance.[1][2]

Table 2: Biodistribution of ⁹⁹ᵐTc-Nitrido Labeled Peptides in Tumor-Bearing Mice (%ID/g)

Organ[⁹⁹ᵐTc]TcN-MOPADTC (0.5h)[⁹⁹ᵐTc]TcO-MOPADTC (0.5h)[⁹⁹ᵐTc]TcO-MOPADTC (2h)[⁹⁹ᵐTc]-NGR (8h)
Blood0.85 ± 0.151.15 ± 0.210.75 ± 0.13-
Heart0.55 ± 0.110.61 ± 0.130.41 ± 0.09-
Liver2.15 ± 0.352.55 ± 0.412.11 ± 0.38-
Spleen0.41 ± 0.080.45 ± 0.090.35 ± 0.07-
Lung0.71 ± 0.140.85 ± 0.160.61 ± 0.12-
Kidney3.51 ± 0.555.11 ± 0.814.51 ± 0.75-
Muscle0.63 ± 0.140.71 ± 0.150.44 ± 0.11-
Tumor0.67 ± 0.121.18 ± 0.241.59 ± 0.453.26 ± 0.63

%ID/g = percentage of injected dose per gram of tissue. Data represents findings from various studies on ⁹⁹ᵐTc-labeled peptides.[3][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and evaluation of radiopharmaceuticals utilizing the Cys-Val-2-Nal-Met peptide or similar chelating sequences.

Protocol for ⁹⁹ᵐTc-Nitrido Labeling of Cysteine-Containing Peptides

This protocol describes a common one-step method for labeling a cysteine-containing peptide with the [⁹⁹ᵐTc≡N]²⁺ core.

Materials:

  • Na[⁹⁹ᵐTcO₄] eluate from a ⁹⁹Mo/⁹⁹ᵐTc generator

  • Succinic dihydrazide (SDH)

  • Stannous chloride (SnCl₂) dihydrate

  • Diphosphine ligand (e.g., PNP3: N,N-bis(dimethoxypropylphosphinoethyl)methoxyethylamine)

  • Cys-Val-2-Nal-Met peptide

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Nitrogen gas

  • Heating block or water bath

  • HPLC system with a radioactivity detector

Procedure:

  • In a sterile, nitrogen-purged vial, dissolve succinic dihydrazide and stannous chloride in ethanol.

  • Add the Na[⁹⁹ᵐTcO₄] eluate to the vial.

  • Heat the mixture at 100°C for 15 minutes to form the [⁹⁹ᵐTc≡N]²⁺ intermediate.

  • In a separate vial, dissolve the Cys-Val-2-Nal-Met peptide and the diphosphine ligand in phosphate buffer (pH 7.4).

  • Add the peptide/ligand solution to the vial containing the [⁹⁹ᵐTc≡N]²⁺ intermediate.

  • Heat the reaction mixture at 80°C for 60 minutes.[1]

  • Cool the reaction to room temperature.

  • Determine the radiochemical purity by HPLC using a suitable column (e.g., C18) and a gradient elution system.

G cluster_0 [⁹⁹ᵐTc≡N]²⁺ Core Formation cluster_1 Peptide & Ligand Preparation Na[⁹⁹ᵐTcO₄] Na[⁹⁹ᵐTcO₄] Mixture_1 Mixture_1 Na[⁹⁹ᵐTcO₄]->Mixture_1 + SDH, SnCl₂ [⁹⁹ᵐTc≡N]²⁺ [⁹⁹ᵐTc≡N]²⁺ Mixture_1->[⁹⁹ᵐTc≡N]²⁺ Heat 100°C Final_Complex [⁹⁹ᵐTc(N)(Cys-Peptide)(PNP)]⁺ [⁹⁹ᵐTc≡N]²⁺->Final_Complex + Peptide_Mix Heat 80°C Cys-Peptide Cys-Val-2-Nal-Met Peptide_Mix Peptide_Mix Cys-Peptide->Peptide_Mix PNP_Ligand Diphosphine Ligand PNP_Ligand->Peptide_Mix HPLC_Analysis HPLC_Analysis Final_Complex->HPLC_Analysis Purification & QC

Caption: Workflow for ⁹⁹ᵐTc-Nitrido Labeling.

Protocol for In Vitro Stability Studies

Assessing the stability of the radiolabeled peptide is crucial to ensure it remains intact in biological environments.

Materials:

  • Purified ⁹⁹ᵐTc-labeled Cys-Val-2-Nal-Met peptide

  • Phosphate buffered saline (PBS), pH 7.4

  • Human or mouse serum

  • L-cysteine solution (10 mM)

  • Incubator at 37°C

  • HPLC system with a radioactivity detector

Procedure:

  • Aliquot the purified radiolabeled peptide into three sets of tubes.

  • To the first set, add PBS.

  • To the second set, add serum.

  • To the third set, add the L-cysteine solution (for challenge study).

  • Incubate all tubes at 37°C.

  • At various time points (e.g., 1, 4, and 24 hours), take a sample from each tube.

  • Analyze the samples by radio-HPLC to determine the percentage of the intact radiolabeled peptide.[1][2]

G cluster_conditions Incubation at 37°C Radiolabeled_Peptide ⁹⁹ᵐTc-Cys-Val-2-Nal-Met PBS PBS (pH 7.4) Radiolabeled_Peptide->PBS Serum Human/Mouse Serum Radiolabeled_Peptide->Serum Cysteine L-Cysteine Solution Radiolabeled_Peptide->Cysteine HPLC_Analysis_PBS HPLC Analysis PBS->HPLC_Analysis_PBS t = 1, 4, 24h HPLC_Analysis_Serum HPLC Analysis Serum->HPLC_Analysis_Serum t = 1, 4, 24h HPLC_Analysis_Cys HPLC Analysis Cysteine->HPLC_Analysis_Cys t = 1, 4, 24h

Caption: In Vitro Stability Assay Workflow.

Protocol for Biodistribution Studies in Animal Models

Biodistribution studies are essential to determine the uptake and clearance of the radiolabeled peptide in various organs.

Materials:

  • Tumor-bearing animal model (e.g., nude mice with xenografts)

  • Purified ⁹⁹ᵐTc-labeled Cys-Val-2-Nal-Met conjugated to a targeting molecule

  • Anesthetic

  • Gamma counter

Procedure:

  • Inject a known amount of the radiolabeled conjugate intravenously into the tail vein of the animals.

  • At predetermined time points (e.g., 1, 4, 8, and 24 hours post-injection), euthanize a group of animals.

  • Dissect and collect major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).

  • Weigh each organ/tissue sample.

  • Measure the radioactivity in each sample using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[3][4]

Potential Non-Specific Cellular Interactions

While the Cys-Val-2-Nal-Met peptide itself is not designed to target specific cells, its physicochemical properties, particularly the hydrophobicity imparted by the valine and 2-naphthylalanine residues, may lead to non-specific interactions with cellular components, such as cell membranes.

Potential Interactions:

  • Hydrophobic Interactions: The non-polar side chains of valine and 2-Nal can interact with the lipid bilayers of cell membranes, potentially leading to non-specific cell binding or uptake.

  • Protein Binding: The peptide may exhibit some degree of binding to plasma proteins, such as albumin, which can influence its pharmacokinetics.

Experimental Approaches to Evaluate Non-Specific Interactions:

  • In Vitro Cell Binding Assays: Incubating the radiolabeled peptide with cell lines that do not express the target receptor (if applicable) can help quantify the level of non-specific binding.

  • Plasma Protein Binding Assays: Techniques such as equilibrium dialysis or size-exclusion chromatography can be used to determine the fraction of the radiolabeled peptide that binds to plasma proteins.

  • Lipophilicity Measurement (LogP/LogD): The octanol-water partition coefficient (LogP) or distribution coefficient (LogD) is a measure of the compound's lipophilicity and can predict its tendency to associate with lipid membranes.

G cluster_interactions Potential Non-Specific Interactions cluster_assays Evaluation Methods Peptide Cys-Val-2-Nal-Met + Hydrophobic Residues (Val, 2-Nal) Cell_Membrane Cell Membrane + Lipid Bilayer Peptide->Cell_Membrane Hydrophobic Interactions Plasma_Proteins Plasma Proteins e.g., Albumin Peptide->Plasma_Proteins Protein Binding LogP Lipophilicity Measurement (LogP/D) Peptide->LogP Cell_Binding In Vitro Cell Binding Assays Cell_Membrane->Cell_Binding Protein_Binding_Assay Plasma Protein Binding Assays Plasma_Proteins->Protein_Binding_Assay

Caption: Evaluation of Non-Specific Interactions.

Conclusion

The Cys-Val-2-Nal-Met peptide is a specialized tool in radiopharmaceutical development, functioning as a chelator for technetium-99m rather than a biologically active agent with specific cellular targets. Its design leverages the unique properties of its constituent amino acids to form stable radiolabeled complexes. A thorough understanding of the methodologies for labeling, stability testing, and biodistribution, as outlined in this guide, is paramount for the successful development of novel and effective imaging and therapeutic agents. Future research may focus on modifying such peptide chelators to further optimize the pharmacokinetic properties of the resulting radiopharmaceuticals.

References

A Technical Guide to the Spectroscopic Properties of Peptides Containing 2-Naphthylalanine (2-Nal)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic properties of peptides incorporating the non-natural, fluorescent amino acid 2-naphthylalanine (2-Nal). Due to its unique photophysical characteristics, 2-Nal serves as an invaluable probe in peptide and protein research.[1][2] Its bulky aromatic side chain and intrinsic fluorescence make it a powerful tool for investigating peptide structure, folding, and interactions with biological targets.[1][2]

Core Spectroscopic Properties of 2-Nal

2-Naphthylalanine is distinguished by its naphthalene (B1677914) ring system, which confers distinct spectroscopic properties compared to natural aromatic amino acids like tryptophan and tyrosine. The extended π-conjugation of the naphthalene moiety results in intrinsic fluorescence that is sensitive to the local environment, making it an excellent probe for conformational changes and binding events.[1][3][4]

Peptides containing 2-Nal exhibit characteristic UV absorption profiles. The primary absorption peak is typically observed around 280 nm, arising from the aromatic ring of the naphthyl group. This property is often utilized for the quantification of peptide concentration using the Beer-Lambert law.[5] High-resolution second-derivative absorption spectroscopy can be employed to resolve overlapping spectral features and provide more detailed information on the local environment of the 2-Nal residue.[6][7]

The intrinsic fluorescence of 2-Nal is its most powerful feature for biochemical and biophysical studies.[1] When incorporated into a peptide, the fluorescence emission of 2-Nal is highly sensitive to its immediate surroundings. Changes in solvent polarity, binding to a macromolecule, or conformational rearrangements within the peptide can lead to shifts in the emission maximum, and changes in fluorescence quantum yield and lifetime.[2] This sensitivity allows for the detailed study of peptide-membrane and peptide-receptor interactions.[2]

A key advantage of 2-Nal is its distinct fluorescence lifetime compared to tryptophan, which allows for the simultaneous study of both fluorophores within the same peptide through time-resolved fluorescence spectroscopy.[2]

Table 1: Summary of Key Spectroscopic Data for 2-Nal in Peptides

Spectroscopic ParameterTypical Value RangeFactors Influencing the Value
Absorption Maximum (λmax) ~280 nmPeptide sequence, solvent
Emission Maximum (λem) 340 - 360 nmSolvent polarity, local environment
Fluorescence Quantum Yield (Φf) 0.1 - 0.5Solvent, quenching agents, peptide conformation
Fluorescence Lifetime (τ) 1 - 10 nsSolvent, temperature, dynamic quenching

Note: The exact values can vary significantly depending on the specific peptide sequence and experimental conditions.

Circular dichroism is a vital technique for assessing the secondary structure of peptides.[8][9][10][11] In the far-UV region (190-260 nm), the CD spectrum is dominated by the peptide backbone and provides information on the presence of α-helices, β-sheets, and random coils.[8] The incorporation of 2-Nal can influence the overall secondary structure, and CD is used to monitor these conformational preferences. In the near-UV region (250-340 nm), the CD spectrum is sensitive to the tertiary structure and the environment of aromatic side chains, including 2-Nal.[5][11]

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining reproducible and comparable spectroscopic data.

Objective: To determine the concentration of a 2-Nal-containing peptide and observe its absorption characteristics.

Methodology:

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). Determine the accurate concentration of the stock solution, if possible, by other methods like amino acid analysis for initial calibration.

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with the buffer solution in both the sample and reference cuvettes.

    • Measure the absorbance of the peptide solution from 200 to 400 nm in a 1.0 cm path length quartz cuvette.[6]

    • Ensure the maximum absorbance is within the linear range of the instrument (typically < 1.0).

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Determine the absorbance maximum (λmax).

    • If the molar extinction coefficient (ε) is known, calculate the concentration using the Beer-Lambert law (A = εcl).

Objective: To characterize the fluorescence emission properties of a 2-Nal-containing peptide.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the peptide in the desired buffer to avoid inner filter effects (absorbance at the excitation wavelength should be < 0.1).

  • Instrumentation: Use a calibrated spectrofluorometer.

  • Data Acquisition:

    • Record an emission spectrum of the buffer blank.

    • Excite the peptide sample at its absorption maximum (e.g., 280 nm).

    • Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 300-450 nm).

  • Data Analysis:

    • Subtract the buffer blank spectrum from the sample emission spectrum.

    • Determine the wavelength of maximum emission (λem).

    • To determine the relative fluorescence quantum yield, compare the integrated fluorescence intensity of the sample to that of a known standard (e.g., quinine (B1679958) sulfate) under identical conditions.[12]

Objective: To measure the fluorescence lifetime of the 2-Nal residue in a peptide.

Methodology:

  • Instrumentation: Use a time-correlated single photon counting (TCSPC) system.

  • Data Acquisition:

    • Excite the sample with a pulsed light source (e.g., a laser diode) at the appropriate wavelength.

    • Collect the fluorescence decay profile.

    • Measure the instrument response function (IRF) using a scattering solution.

  • Data Analysis:

    • Deconvolute the IRF from the measured fluorescence decay.

    • Fit the decay curve to one or more exponential functions to determine the fluorescence lifetime(s) (τ).

Objective: To determine the secondary structure of a 2-Nal-containing peptide.

Methodology:

  • Sample Preparation: Prepare a solution of the peptide (typically 0.1-1 mg/ml) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).[5] The buffer should have low absorbance in the far-UV region.

  • Instrumentation: Use a CD spectropolarimeter.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer in a quartz cuvette with a short path length (e.g., 0.1 cm).[8]

    • Record the CD spectrum of the peptide sample under the same conditions, typically from 190 to 260 nm for far-UV CD.[8]

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

    • Analyze the resulting spectrum for characteristic features of α-helices (negative bands at ~208 and 222 nm) and β-sheets (negative band around 218 nm).[13]

Visualizing Experimental and Logical Workflows

The following diagrams illustrate common workflows and concepts in the study of 2-Nal-containing peptides.

Jablonski_Diagram_2Nal S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (UV light) S1->S0 Internal Conversion / Vibrational Relaxation S1->S0 Fluorescence T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence

Caption: Simplified Jablonski diagram for 2-Nal photophysical processes.

Peptide_Binding_Assay_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Data Analysis Peptide Synthesize/Purify 2-Nal Peptide Mix Incubate Peptide with Target Peptide->Mix Target Prepare Target (Protein, Membrane, etc.) Target->Mix Measure Measure Fluorescence (Intensity or Lifetime) Mix->Measure Analyze Analyze Change in Fluorescence Signal Measure->Analyze Determine Determine Binding Affinity (Kd) Analyze->Determine

Caption: Workflow for a fluorescence-based peptide-target binding assay.

CD_Spectroscopy_Workflow Prep 1. Prepare Peptide Solution & Matched Buffer Blank Blank 2. Acquire CD Spectrum of Buffer Blank Prep->Blank Sample 3. Acquire CD Spectrum of Peptide Solution Blank->Sample Subtract 4. Subtract Blank Spectrum from Sample Spectrum Sample->Subtract Convert 5. Convert to Mean Residue Ellipticity Subtract->Convert Analyze 6. Analyze for Secondary Structure Convert->Analyze

Caption: Experimental workflow for circular dichroism (CD) spectroscopy.

Conclusion

The incorporation of 2-naphthylalanine into peptides provides a powerful intrinsic fluorescent probe for a wide range of biophysical and biochemical applications. Its unique spectroscopic properties, particularly its sensitivity to the local environment and distinct fluorescence lifetime, enable detailed investigations of peptide structure, dynamics, and interactions. By employing the standardized protocols outlined in this guide, researchers can obtain high-quality, reproducible data to advance the understanding and development of peptide-based therapeutics and research tools.

References

In-Depth Technical Review of Cys-Val-2-Nal-Met Analogs as Farnesyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

The tetrapeptide sequence Cys-Val-2-Nal-Met and its analogs have emerged as a significant area of interest in the development of farnesyltransferase (FTase) inhibitors. FTase is a critical enzyme in the post-translational modification of Ras proteins, which are key components of cellular signaling pathways regulating growth and proliferation.[1][2][3] Dysregulation of Ras signaling is a hallmark of many cancers, making FTase a prime target for anticancer drug development. This technical guide provides a comprehensive literature review of Cys-Val-2-Nal-Met analogs, summarizing their structure-activity relationships, available quantitative data, and the experimental protocols utilized in their evaluation.

Introduction to Farnesyltransferase and the Role of Cys-Val-2-Nal-Met Analogs

Farnesyltransferase catalyzes the transfer of a farnesyl pyrophosphate group to a cysteine residue within a C-terminal tetrapeptide motif, commonly referred to as the "CaaX box" (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is the C-terminal amino acid).[4] This farnesylation is the initial and essential step for the membrane localization and subsequent biological activity of Ras proteins.[1][3][5] By inhibiting FTase, the Ras signaling cascade can be disrupted, leading to a reduction in cell proliferation and tumor growth.

Peptidomimetics based on the CaaX motif have been extensively studied as competitive inhibitors of FTase. The sequence Cys-Val-Phe-Met (CVFM) has been identified as a potent inhibitor, where the aromatic residue at the A2 position (phenylalanine) is crucial for its inhibitory activity.[6] The analog Cys-Val-2-Nal-Met, which incorporates the non-natural amino acid 2-naphthylalanine (2-Nal), represents a modification aimed at enhancing the inhibitory potency and optimizing the pharmacological properties of these tetrapeptide inhibitors.

Quantitative Data on Farnesyltransferase Inhibition

The available literature on Cys-Val-2-Nal-Met analogs specifically is limited in terms of extensive quantitative data for a broad series of compounds. However, studies on closely related tetrapeptide inhibitors provide valuable insights into the structure-activity relationship (SAR). The inhibitory activity is typically reported as the half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the activity of the FTase enzyme by 50%.

Compound/AnalogA1 ResidueA2 ResidueX ResidueFTase IC50 (nM)Reference
Cys-Val-Phe-MetValPheMetPotent Inhibitor (Specific value not consistently reported)[6]
Analogs with aromatic A2AliphaticAromatic (e.g., Phe, 2-Nal)Met, SerGenerally potent inhibitors[6]
Analogs with aliphatic A2AliphaticAliphaticMet, SerSubstrates for farnesylation, not pure inhibitors[6]

Note: The table above is a summary based on qualitative descriptions from the literature due to a lack of specific IC50 values for a series of Cys-Val-2-Nal-Met analogs in the reviewed search results. The potency of Cys-Val-Phe-Met is well-established, suggesting that Cys-Val-2-Nal-Met would also be a potent inhibitor.

Experimental Protocols

Solid-Phase Synthesis of Cys-Val-2-Nal-Met Analogs

The synthesis of Cys-Val-2-Nal-Met analogs is typically achieved through solid-phase peptide synthesis (SPPS), a widely used technique for preparing peptides.[7][8]

General Protocol:

  • Resin Preparation: A suitable solid support, such as a 2-chlorotrityl chloride resin, is used as the starting point.[8][9] The C-terminal amino acid (e.g., Fmoc-Met-OH) is attached to the resin.

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF).

  • Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-2-Nal-OH) is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain. This cycle of deprotection and coupling is repeated for each amino acid (Fmoc-Val-OH and Fmoc-Cys(Trt)-OH).

  • Cleavage and Deprotection: Once the tetrapeptide is assembled, it is cleaved from the resin, and all side-chain protecting groups (e.g., the trityl group on cysteine) are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Characterization: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

Farnesyltransferase Inhibition Assay

The inhibitory activity of the synthesized analogs is determined using an in vitro farnesyltransferase assay. These assays typically measure the transfer of a radiolabeled or fluorescently tagged farnesyl group from farnesyl pyrophosphate (FPP) to a protein or peptide substrate.

General Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, purified farnesyltransferase enzyme, a substrate peptide (e.g., biotinylated-K-Ras4B C-terminal peptide), and the inhibitor at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of radiolabeled ([³H]) or fluorescently tagged FPP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for the enzymatic reaction to occur.

  • Termination and Detection: The reaction is stopped, and the amount of farnesylated product is quantified. For radiolabeled assays, this may involve capturing the biotinylated substrate on a streptavidin-coated plate and measuring the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, the change in fluorescence upon farnesylation is measured.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Ras Signaling Pathway and the Role of Farnesyltransferase

The following diagram illustrates the central role of farnesyltransferase in the Ras signaling pathway and how its inhibition can block downstream signaling.

Ras_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Active Ras Active Ras Downstream Signaling Downstream Signaling Active Ras->Downstream Signaling activates Pro-Ras Pro-Ras Farnesylated Ras Farnesylated Ras Pro-Ras->Farnesylated Ras farnesylation FTase FTase FTase->Farnesylated Ras Farnesylated Ras->Active Ras membrane localization Proliferation Proliferation Downstream Signaling->Proliferation Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor binds Receptor->Pro-Ras activates Cys-Val-2-Nal-Met Analog Cys-Val-2-Nal-Met Analog Cys-Val-2-Nal-Met Analog->FTase inhibits

Caption: Ras farnesylation and signaling pathway inhibition.

Experimental Workflow for Synthesis and Evaluation of Cys-Val-2-Nal-Met Analogs

This diagram outlines the typical workflow for the synthesis and biological evaluation of Cys-Val-2-Nal-Met analogs as farnesyltransferase inhibitors.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Resin Preparation Resin Preparation Iterative Coupling Iterative Coupling Resin Preparation->Iterative Coupling Cleavage & Deprotection Cleavage & Deprotection Iterative Coupling->Cleavage & Deprotection Purification (HPLC) Purification (HPLC) Cleavage & Deprotection->Purification (HPLC) Characterization (MS) Characterization (MS) Purification (HPLC)->Characterization (MS) FTase Inhibition Assay FTase Inhibition Assay Characterization (MS)->FTase Inhibition Assay IC50 Determination IC50 Determination FTase Inhibition Assay->IC50 Determination SAR Analysis SAR Analysis IC50 Determination->SAR Analysis

Caption: Synthesis and evaluation workflow for FTase inhibitors.

Conclusion and Future Directions

Cys-Val-2-Nal-Met analogs and related tetrapeptidomimetics represent a promising class of farnesyltransferase inhibitors. The core Cys-Val-(Aromatic)-Met motif is critical for potent inhibition. While the existing literature establishes a strong foundation for the structure-activity relationship of these compounds, there is a clear need for more comprehensive quantitative data on a wider range of Cys-Val-2-Nal-Met analogs with systematic modifications at each position. Future research should focus on synthesizing and evaluating a library of these analogs to precisely map the SAR and identify lead compounds with improved potency, selectivity, and pharmacokinetic properties. Such studies will be instrumental in advancing the development of novel and effective anticancer therapeutics targeting the Ras signaling pathway.

References

In-Depth Technical Guide: H-Cys-Val-2-Nal-Met-OH Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the tetrapeptide H-Cys-Val-2-Nal-Met-OH, a potent inhibitor of farnesyltransferase (FTase). The document details its mechanism of action, summarizes key binding data, outlines experimental protocols for assessing its inhibitory activity, and visualizes the relevant biological pathways and experimental workflows.

Introduction

This compound is a peptidomimetic that has been identified as a highly effective inhibitor of farnesyltransferase. This enzyme plays a crucial role in the post-translational modification of various cellular proteins, most notably the Ras family of small GTPases. By transferring a farnesyl group to a cysteine residue within the C-terminal CAAX box of target proteins, FTase facilitates their anchoring to the cell membrane, a prerequisite for their biological activity. Dysregulation of Ras signaling is a hallmark of many cancers, making FTase a compelling target for therapeutic intervention. This compound, by competitively inhibiting FTase, prevents Ras farnesylation and subsequent downstream signaling, thereby impeding cell proliferation and survival.

Quantitative Binding Data

The primary reported binding affinity for this compound is its half-maximal inhibitory concentration (IC50) against farnesyltransferase. The inclusion of the bulky aromatic residue, 2-naphthylalanine (2-Nal), at the A2 position of the Cys-A1-A2-X tetrapeptide motif is characteristic of a class of potent FTase inhibitors that are not themselves farnesylated.

CompoundTarget EnzymeAssay TypeIC50
This compoundFarnesyltransferaseEnzyme Inhibition Assay12 nM

Experimental Protocols

The following is a representative, detailed methodology for a farnesyltransferase inhibition assay used to determine the IC50 value of inhibitors like this compound. This protocol is based on established methods for measuring FTase activity.

Objective: To determine the in vitro inhibitory potency of this compound against farnesyltransferase.

Materials:

  • Purified recombinant farnesyltransferase (e.g., from rat brain)

  • Farnesyl pyrophosphate (FPP), the farnesyl donor substrate

  • A fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS)

  • This compound (test inhibitor)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl2, 20 mM KCl, 5 mM MgCl2, 1 mM dithiothreitol (B142953) (DTT)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Create a serial dilution of the inhibitor in the assay buffer to achieve a range of concentrations for the IC50 determination.

    • Prepare working solutions of FTase, FPP, and the fluorescent peptide substrate in the assay buffer at their final desired concentrations.

  • Assay Reaction:

    • To each well of the microplate, add the assay components in the following order:

      • Assay Buffer

      • A specific concentration of the test inhibitor (this compound) or vehicle control (e.g., DMSO).

      • Farnesyltransferase enzyme.

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorescent peptide substrate and farnesyl pyrophosphate to each well.

  • Incubation and Measurement:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding a stop solution or by direct measurement).

    • Measure the fluorescence intensity in each well using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorescent label on the peptide substrate.

  • Data Analysis:

    • The raw fluorescence data is converted to percent inhibition relative to the vehicle control.

    • The percent inhibition is plotted against the logarithm of the inhibitor concentration.

    • The IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity, is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizations

Farnesyltransferase Signaling Pathway

Farnesyltransferase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane-Bound Ras Membrane-Bound Ras Downstream Effectors Downstream Effectors Membrane-Bound Ras->Downstream Effectors Activates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors->Cell Proliferation & Survival Promotes Ras Precursor Ras Precursor Farnesyltransferase Farnesyltransferase Ras Precursor->Farnesyltransferase Binds to Farnesylated Ras Farnesylated Ras Farnesyltransferase->Farnesylated Ras Catalyzes Farnesylation Farnesyl-PP Farnesyl-PP Farnesyl-PP->Farnesyltransferase Binds to Farnesylated Ras->Membrane-Bound Ras Translocates to This compound This compound This compound->Farnesyltransferase Inhibits

Caption: Farnesyltransferase signaling pathway and the inhibitory action of this compound.

Experimental Workflow for FTase Inhibition Assay

FTase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Reagents: - FTase Enzyme - FPP Substrate - Fluorescent Peptide - Inhibitor Dilutions B Dispense Assay Buffer, Inhibitor, and FTase into Microplate A->B C Pre-incubate to allow Inhibitor-Enzyme Binding B->C D Initiate Reaction with FPP and Peptide Substrate C->D E Incubate at 37°C D->E F Measure Fluorescence Intensity E->F G Calculate Percent Inhibition F->G H Plot Dose-Response Curve and Determine IC50 G->H

Caption: A generalized workflow for determining the IC50 of an FTase inhibitor.

Technical Guide: Properties and Applications of CAS Number 158022-12-9 (H-Cys-Val-2-Nal-Met-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 158022-12-9 identifies the chemical compound H-Cys-Val-2-Nal-Met-OH, a synthetic tetrapeptide. Its structure incorporates the amino acids Cysteine (Cys), Valine (Val), Methionine (Met), and a non-proteinogenic amino acid, 2-Naphthylalanine (2-Nal). This peptide has garnered attention in the field of radiopharmacology as a chelating agent for the radionuclide technetium-99m (99mTc). This guide provides a comprehensive overview of its known properties, applications, and the experimental protocols associated with its primary use.

Chemical and Physical Properties

Detailed experimental data on the physical properties of this compound are not extensively available in publicly accessible literature. However, based on its chemical structure and information from chemical suppliers, the following properties can be summarized.

PropertyValueSource
Molecular Formula C26H36N4O5S2[1]
Molecular Weight 548.72 g/mol [1]
Appearance White to off-white solidInferred from typical peptide properties
Melting Point Not reported
Boiling Point Not reported
Solubility Not reported
Purity Typically ≥95% (commercially available)

Mechanism of Action and Applications

The primary application of this compound is as a peptidomimetic derivative used for the labeling of short peptide sequences with the gamma-emitting radionuclide technetium-99m.[1] The core function of this peptide is to act as a chelator, a molecule that can form multiple bonds to a single metal ion.

The cysteine residue in the peptide sequence plays a crucial role in this chelation process. The thiol group (-SH) of cysteine, along with other heteroatoms in the peptide backbone, can coordinate with the technetium-99m metal center, forming a stable radiolabeled complex. This stable complex can then be used as a tracer in diagnostic imaging.

The resulting 99mTc-labeled peptide can be targeted to specific tissues or organs, depending on the other amino acid residues in the peptide sequence or if it is conjugated to a larger targeting molecule. The gamma rays emitted by the technetium-99m can be detected by a gamma camera, allowing for non-invasive imaging of biological processes and the localization of specific molecular targets in vivo.

Chelation_Process cluster_reactants Reactants cluster_process Chelation Reaction cluster_product Product Peptide This compound (Chelator) Reaction Reduction of Tc-99m & Coordination Bonding Peptide->Reaction Tc99m [99mTcO4]- Tc99m->Reaction RadiolabeledPeptide [99mTc]-Peptide Complex (Radiopharmaceutical) Reaction->RadiolabeledPeptide

There is currently no evidence in the scientific literature to suggest that this compound possesses any intrinsic biological activity or engages in specific signaling pathways beyond its role as a chelating agent. Its utility is derived from its ability to stably incorporate a radioactive isotope for imaging purposes.

Experimental Protocols

The following is a generalized experimental protocol for the radiolabeling of a cysteine-containing peptide like this compound with technetium-99m, based on common methodologies in the field. It is important to note that specific parameters may require optimization.

Objective: To prepare a 99mTc-labeled this compound complex for in vitro or in vivo evaluation.

Materials:

  • This compound peptide

  • Sodium pertechnetate (B1241340) ([99mTc]NaO4) from a 99Mo/99mTc generator

  • Stannous chloride (SnCl2) solution (reducing agent)

  • Gluconate or other suitable exchange ligand

  • Phosphate buffered saline (PBS), pH 7.4

  • Nitrogen gas

  • Syringes and sterile vials

  • Radio-TLC or HPLC system for quality control

Procedure:

  • Preparation of the Peptide Solution:

    • Dissolve a precise amount of this compound in deoxygenated PBS to a final concentration of 1 mg/mL.

    • Purge the vial with nitrogen gas to prevent oxidation of the cysteine thiol group.

  • Preparation of the Labeling Solution:

    • In a sterile vial, combine a solution of stannous chloride with a solution of an exchange ligand such as gluconate.

    • Add the desired amount of [99mTc]NaO4 solution to this vial.

    • Allow the mixture to incubate at room temperature for a few minutes to form a labile 99mTc-gluconate complex.

  • Radiolabeling Reaction:

    • Add the prepared peptide solution to the vial containing the 99mTc-gluconate complex.

    • Gently mix the contents and incubate at a controlled temperature (e.g., room temperature or 37°C) for a specified time (e.g., 15-30 minutes).

  • Quality Control:

    • Determine the radiochemical purity of the resulting 99mTc-labeled peptide using a suitable analytical method such as radio-TLC or radio-HPLC.

    • This will separate the desired 99mTc-peptide complex from unreacted [99mTc]NaO4 and other potential radiochemical impurities.

  • Purification (if necessary):

    • If the radiochemical purity is below the desired threshold (typically >90%), purify the labeled peptide using a separation method such as a C18 Sep-Pak cartridge.

Experimental_Workflow Start Start PrepPeptide Prepare Peptide Solution (this compound in PBS) Start->PrepPeptide PrepTc Prepare 99mTc Solution ([99mTc]NaO4 + SnCl2 + Exchange Ligand) Start->PrepTc Labeling Radiolabeling Reaction (Incubate Peptide and 99mTc solutions) PrepPeptide->Labeling PrepTc->Labeling QC Quality Control (Radio-TLC / HPLC) Labeling->QC Purification Purification (e.g., Sep-Pak) QC->Purification Purity < 90% FinalProduct Final Radiolabeled Peptide QC->FinalProduct Purity > 90% Purification->QC

Conclusion

This compound (CAS 158022-12-9) is a specialized tetrapeptide with a well-defined role as a chelating agent for technetium-99m. Its application is primarily in the field of nuclear medicine for the development of radiopharmaceuticals for diagnostic imaging. While detailed physicochemical data are scarce, its chemical properties are amenable to standard peptide handling and radiolabeling procedures. Future research may explore the potential for modifying this peptide scaffold to enhance targeting capabilities or to chelate other metallic radionuclides for therapeutic applications. For any specific research or development application, it is recommended to source the compound from a reputable supplier and to perform optimization of the radiolabeling protocol.

References

Methodological & Application

Solid-Phase Synthesis Protocol for H-Cys-Val-2-Nal-Met-OH: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the solid-phase synthesis of the tetrapeptide H-Cys-Val-2-Nal-Met-OH. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. The protocol utilizes the well-established Fmoc/tBu strategy, outlining resin preparation, amino acid coupling, deprotection, cleavage, and subsequent purification and analysis of the target peptide.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of complex peptide sequences.[1] This protocol details the manual synthesis of this compound, a tetrapeptide incorporating both sterically hindered and functionally sensitive amino acids. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is employed due to its milder reaction conditions compared to Boc/Bzl chemistry, making it compatible with a wider range of sensitive amino acids.[1]

Materials and Reagents

Successful synthesis requires high-quality reagents and solvents. The following table summarizes the key amino acid derivatives and the final product information.

CompoundMolecular Weight ( g/mol )Notes
Fmoc-Met-OH371.46First amino acid to be loaded onto the resin.
Fmoc-2-Nal-OH437.49A bulky, aromatic amino acid.
Fmoc-Val-OH339.39A sterically hindered amino acid that may require extended coupling times or double coupling.
Fmoc-Cys(Trt)-OH585.71Cysteine with an acid-labile trityl protecting group on the sulfhydryl side chain.
This compound 588.75 Final, deprotected peptide.

Experimental Protocol

This protocol is designed for a 0.1 mmol synthesis scale.

Resin Preparation and Swelling
  • Place 100 mg of Wang resin in a fritted syringe reaction vessel.

  • Add dichloromethane (B109758) (DCM) to the resin and allow it to swell for at least 30 minutes.

  • After swelling, drain the DCM by filtration.[2]

First Amino Acid Loading (Fmoc-Met-OH)
  • Dissolve Fmoc-Met-OH (3 equivalents to resin capacity) in a minimal amount of dimethylformamide (DMF).

  • Add a coupling reagent such as HCTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to pre-activate it for 5-10 minutes.

  • Add the activated amino acid solution to the swollen resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • After the coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.

Fmoc Deprotection
  • Add a 20% solution of piperidine (B6355638) in DMF to the resin.[3]

  • Agitate the mixture for an initial 2 minutes, then drain the solution.[2]

  • Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10 minutes to ensure complete removal of the Fmoc group.[2]

  • Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[2]

Subsequent Amino Acid Couplings (Fmoc-2-Nal-OH, Fmoc-Val-OH, Fmoc-Cys(Trt)-OH)

Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence (2-Nal, Val, Cys(Trt)). For the sterically hindered Valine and the bulky 2-Naphthylalanine, a double coupling (repeating the coupling step before deprotection) or using a more potent coupling reagent like HATU may be necessary to ensure the reaction goes to completion.[4]

Cleavage and Deprotection
  • After the final Fmoc deprotection from the N-terminal Cysteine, wash the peptidyl-resin thoroughly with DCM and dry it under vacuum.[2]

  • Prepare the cleavage cocktail "Reagent K" fresh just before use.[5] For 100 mg of resin, prepare approximately 2 mL of the cocktail with the following composition:

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%[5]

  • Add the freshly prepared cleavage cocktail to the resin.[6]

  • Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional swirling.[7]

  • Filter the cleavage mixture through a sintered glass funnel into a clean collection tube.

  • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[6]

  • In a larger tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

  • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.[6]

  • Centrifuge the mixture to pellet the peptide and carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

Purification and Analysis

Purification by RP-HPLC

The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[8]

  • Column: C18 stationary phase.[8]

  • Mobile Phase A: 0.1% TFA in water.[9]

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).[9]

  • Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the peptide. A typical gradient might be 5-95% B over 30 minutes.

  • Detection: UV detection at 210-220 nm.[8]

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

    • Inject the sample onto the equilibrated HPLC column.

    • Collect fractions corresponding to the major peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Analysis by Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the purified peptide.[10]

  • Sample Preparation: Dissolve a small amount of the lyophilized peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid.[11]

  • Analysis: Infuse the sample into the ESI-MS. The resulting spectrum should show a major peak corresponding to the calculated molecular weight of this compound (588.75 g/mol ). Peptides often ionize as multiply charged species in ESI-MS.[12]

Visualizing the Workflow

The following diagrams illustrate the key processes in the solid-phase synthesis of this compound.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_cleavage_purification Cleavage and Purification Resin Wang Resin Swell Swell in DCM Resin->Swell Load_Met 1. Load Fmoc-Met-OH Swell->Load_Met Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Load_Met->Deprotect1 Couple_2Nal 2. Couple Fmoc-2-Nal-OH Deprotect1->Couple_2Nal Deprotect2 Fmoc Deprotection Couple_2Nal->Deprotect2 Couple_Val 3. Couple Fmoc-Val-OH Deprotect2->Couple_Val Deprotect3 Fmoc Deprotection Couple_Val->Deprotect3 Couple_Cys 4. Couple Fmoc-Cys(Trt)-OH Deprotect3->Couple_Cys Deprotect4 Final Fmoc Deprotection Couple_Cys->Deprotect4 Cleavage Cleavage from Resin (Reagent K) Deprotect4->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Mass Spec Analysis Purification->Analysis Synthesis_Cycle_Detail Start Peptidyl-Resin (Free Amine) Coupling Amino Acid Coupling Start->Coupling Fmoc_AA Fmoc-Amino Acid Fmoc_AA->Coupling Coupling_Reagent Coupling Reagent (e.g., HCTU/DIPEA) Coupling_Reagent->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Fmoc Deprotection Wash1->Deprotection Deprotection_Reagent 20% Piperidine in DMF Deprotection_Reagent->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 End Elongated Peptidyl-Resin (Free Amine) Wash2->End

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Cys-Val-2-Nal-Met Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Following solid-phase peptide synthesis (SPPS), the crude product of Cys-Val-2-Nal-Met contains the target peptide along with various impurities such as deletion sequences, truncated peptides, and incompletely deprotected peptides.[1][2] The Cys-Val-2-Nal-Met tetrapeptide possesses unique characteristics that influence its purification strategy. The presence of the synthetic amino acid 2-naphthylalanine (2-Nal) and valine (Val) makes the peptide significantly hydrophobic, while the 2-Nal residue provides a strong chromophore for UV detection.[3][4] Cysteine and methionine residues are susceptible to oxidation, requiring careful handling during the purification process.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides due to its high resolving power and the use of volatile mobile phases that simplify peptide recovery.[1][2] This application note provides a detailed protocol for the efficient purification of the Cys-Val-2-Nal-Met peptide using RP-HPLC.

Principle of RP-HPLC for Peptide Purification RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is non-polar (hydrophobic), typically silica (B1680970) particles chemically bonded with alkyl chains like C18.[1] The mobile phase is a polar solvent system, usually a mixture of water and an organic solvent such as acetonitrile (B52724) (ACN).[5]

The crude peptide is loaded onto the column in a highly aqueous mobile phase, causing it to bind to the hydrophobic stationary phase. A gradient of increasing ACN concentration is then applied, which progressively increases the mobile phase's hydrophobicity. Peptides elute in order of increasing hydrophobicity; the more hydrophobic the peptide, the higher the ACN concentration required for it to desorb from the stationary phase and elute from the column.[6] An ion-pairing agent, most commonly trifluoroacetic acid (TFA), is added to the mobile phase at a concentration of 0.1% to improve peak shape and resolution.[7]

Experimental Protocols

1. Materials and Instrumentation

ComponentSpecification
HPLC System A preparative or semi-preparative HPLC system equipped with a binary pump, autosampler (or manual injector), column thermostat, UV-Vis detector, and fraction collector.[5]
Chromatography Column A reversed-phase C18 column is recommended for peptides with molecular weights below 4000 Da.[] A wide-pore (300 Å) column is suitable for peptide separations.[9]
Dimensions: 250 x 10 mm, 5 µm particle size (Example)
Reagents - HPLC-grade Acetonitrile (ACN) - HPLC-grade Water - Trifluoroacetic Acid (TFA), sequencing grade
Sample Crude Cys-Val-2-Nal-Met peptide, post-synthesis and cleavage.[1]
Filtration 0.22 µm or 0.45 µm syringe filters for sample preparation.[10]

2. Mobile Phase Preparation

Mobile PhaseCompositionPreparation Notes
Solvent A 0.1% (v/v) TFA in HPLC-grade water.Add 1 mL of TFA to 999 mL of water. Mix thoroughly and degas before use.[]
Solvent B 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).Add 1 mL of TFA to 999 mL of ACN. Mix thoroughly and degas before use.[1]

3. Sample Preparation

  • Dissolve the crude Cys-Val-2-Nal-Met peptide in a minimal amount of a solvent that ensures complete solubility. The ideal solvent is the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).[10] If solubility is an issue, small amounts of ACN or dimethyl sulfoxide (B87167) (DMSO) can be used, but the final injection volume should be kept small to maintain good peak shape.

  • Determine the concentration of the dissolved crude peptide.

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column.[10]

4. HPLC Purification Method

The purification process involves an initial "scouting run" to determine the retention time of the target peptide, followed by an "optimized run" with a shallower gradient to achieve high purity.[7]

ParameterScouting MethodOptimized Method
Column C18, 250 x 10 mm, 5 µm, 300 ÅC18, 250 x 10 mm, 5 µm, 300 Å
Flow Rate 4.0 mL/min4.0 mL/min
Column Temperature 30 °C30 °C
Detection UV absorbance at 220 nm (for peptide bonds) and 280 nm (for the 2-Nal aromatic residue).[1][3][11]UV absorbance at 220 nm and 280 nm.
Injection Volume 100 - 500 µL (depending on concentration and column loading capacity)Up to the maximum recommended for the column, based on the scouting run.
Gradient Program Time (min) % B 0.0
Method Notes A broad gradient is used to elute all components and identify the approximate %B at which the target peptide elutes.[7]A shallow gradient is focused around the elution percentage of the target peptide (X), identified from the scouting run. For example, if the peptide elutes at 45% B, the gradient could be 35-55% B over 30 minutes.[12]

5. Purification and Recovery Procedure

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.

  • Blank Run: Perform a blank run (injecting the sample solvent) to ensure the system is clean.

  • Scouting Run: Inject a small amount of the prepared sample and run the scouting gradient. Identify the peak corresponding to the Cys-Val-2-Nal-Met peptide (mass spectrometry can be used for confirmation if necessary). Note the %B at which the main peak elutes.

  • Optimized Run: Based on the scouting run, program the optimized, shallower gradient. Inject the desired amount of the crude peptide for purification.

  • Fraction Collection: Collect fractions across the main peptide peak using the fraction collector. It is advisable to collect narrow fractions (e.g., 0.5-1.0 mL) to achieve the highest purity.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level (e.g., >98%). Freeze the pooled solution and lyophilize (freeze-dry) it to remove the mobile phase solvents and obtain the purified peptide as a white, fluffy powder.[1]

Visualizations

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification Crude_Peptide Crude Cys-Val-2-Nal-Met Sample_Prep Sample Preparation (Dissolution & Filtration) Crude_Peptide->Sample_Prep Equilibration Column Equilibration Sample_Prep->Equilibration Mobile_Phase_Prep Mobile Phase Preparation (Solvents A & B) Mobile_Phase_Prep->Equilibration Injection Sample Injection Equilibration->Injection Gradient Gradient Elution Injection->Gradient Detection UV Detection (220/280 nm) Gradient->Detection Collection Fraction Collection Detection->Collection Analysis Fraction Purity Analysis Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Purified_Peptide Purified Peptide (>98%) Lyophilization->Purified_Peptide

Caption: Overall workflow for the HPLC purification of Cys-Val-2-Nal-Met peptide.

Method_Development_Logic Start Start: Crude Peptide Sample Scouting Run Scouting Gradient (e.g., 5-95% ACN over 40 min) Start->Scouting Analyze Analyze Chromatogram: Identify Target Peak & Elution %B (X) Scouting->Analyze Decision Is Resolution Sufficient? Analyze->Decision Optimize Design Optimized Shallow Gradient (e.g., [X-10]% to [X+10]% B over 30 min) Decision->Optimize No   Purify Proceed with Preparative Purification Decision->Purify  Yes Optimize->Purify End End: High Purity Peptide Purify->End

Caption: Logic diagram for HPLC method development from a scouting to an optimized run.

References

Application Note: Mass Spectrometry Analysis of the Tetrapeptide H-Cys-Val-2-Nal-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of the synthetic tetrapeptide H-Cys-Val-2-Nal-Met-OH using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methods outlined here are designed to confirm the molecular weight and elucidate the primary structure of the peptide through fragmentation analysis. This application note is intended for researchers in drug development and related fields who require robust analytical techniques for peptide characterization.

Introduction

This compound is a peptidomimetic derivative that can be utilized in various research applications, including the labeling of short peptide sequences.[1] Accurate mass determination and sequence verification are critical quality control steps in the synthesis and application of such peptides. Electrospray ionization (ESI) mass spectrometry is a soft ionization technique well-suited for analyzing biological macromolecules like peptides, as it minimizes fragmentation during the ionization process, allowing for the accurate determination of molecular weights.[2][3] When coupled with tandem mass spectrometry (MS/MS), it provides valuable structural information through controlled fragmentation of a selected precursor ion.[4][5] This document details the analytical workflow, from sample preparation to data interpretation, for the comprehensive analysis of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectrometry data.

  • Reagents and Materials:

    • This compound peptide standard

    • HPLC-grade water

    • HPLC-grade acetonitrile (B52724) (ACN)

    • Formic acid (FA), LC-MS grade

  • Procedure:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in HPLC-grade water.

    • From the stock solution, prepare a working solution of 10 µg/mL in a solvent mixture of 95:5 (v/v) water:acetonitrile with 0.1% formic acid.

    • Vortex the working solution gently to ensure homogeneity.

    • Centrifuge the solution at 10,000 x g for 5 minutes to pellet any particulates.

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Liquid Chromatography (LC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the separation of peptides based on their hydrophobicity.[6][7]

  • Instrumentation: A high-performance liquid chromatography system coupled to a mass spectrometer.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5-60% B

      • 15-17 min: 60-95% B

      • 17-19 min: 95% B

      • 19-20 min: 95-5% B

      • 20-25 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

Mass Spectrometry (MS)

Tandem mass spectrometry (MS/MS) is employed for the structural elucidation of the peptide.[5][8][9]

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • MS Conditions:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Gas Flow:

      • Cone Gas: 50 L/hr

      • Desolvation Gas: 600 L/hr

    • MS1 Scan Range: m/z 100-1500

    • MS/MS Acquisition: Data-dependent acquisition (DDA) of the top 3 most intense precursor ions.

    • Collision Energy: Ramped collision energy (e.g., 20-40 eV) to induce fragmentation. Collision-induced dissociation (CID) is a common method for peptide fragmentation.[4]

Data Presentation

The expected mass of the peptide and its fragment ions are crucial for data analysis. The theoretical monoisotopic mass of this compound is 576.2256 Da .

Table 1: Theoretical m/z of Precursor Ion

Peptide SequenceFormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)[M+2H]²⁺ (m/z)
This compoundC₂₇H₃₆N₄O₅S₂576.2256577.2329289.1201

Table 2: Predicted b and y Fragment Ions for this compound

No.b-ion (m/z)Sequencey-ion (m/z)
1104.0321C474.1985
2203.1005CV375.1301
3372.1638CVN206.0668
4503.2067CVNM-

Note: The masses are for the singly charged fragment ions.

Visualizations

The following diagrams illustrate the experimental workflow and the expected fragmentation pattern of the peptide.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation sp1 Dissolve Peptide (1 mg/mL stock) sp2 Dilute to Working Solution (10 µg/mL) sp1->sp2 sp3 Centrifuge sp2->sp3 sp4 Transfer to Autosampler Vial sp3->sp4 lc RP-HPLC Separation (C18 Column) sp4->lc ms1 ESI-MS Scan (Precursor Ion Detection) lc->ms1 ms2 Tandem MS (MS/MS) (Fragmentation) ms1->ms2 di1 Mass Confirmation ([M+H]⁺) ms2->di1 di2 Sequence Verification (b and y ions) di1->di2

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Caption: Predicted fragmentation pathway for this compound, showing b and y ions.

Conclusion

The described LC-MS/MS protocol provides a reliable and efficient method for the characterization of the tetrapeptide this compound. By following these procedures, researchers can confidently verify the molecular weight and amino acid sequence of the synthesized peptide. The combination of high-resolution mass spectrometry and tandem MS fragmentation analysis is an indispensable tool in peptide and protein research, ensuring the quality and integrity of these critical reagents.

References

Application Notes and Protocols for Labeling H-Cys-Val-2-Nal-Met-OH with Thiol-Reactive Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide H-Cys-Val-2-Nal-Met-OH is a peptidomimetic compound of significant interest in pharmacological research. The presence of a cysteine residue provides a reactive thiol group (-SH) that is an ideal target for covalent modification with a variety of labels, including fluorescent dyes, affinity tags, and cytotoxic agents. The incorporation of the non-proteinogenic amino acid 2-Naphthylalanine (2-Nal) suggests that this peptide may be designed to interact with specific biological targets, with evidence pointing towards its potential role as an endothelin receptor antagonist[1][2][3][4].

These application notes provide detailed protocols for the labeling of this compound, its subsequent purification, and characterization. The primary focus is on labeling via the cysteine thiol group using maleimide (B117702) chemistry, a robust and highly specific method for bioconjugation[5]. The labeled peptide can then be utilized in a range of applications, including fluorescence microscopy to study receptor localization and trafficking[6][7][8][9].

Data Presentation

The efficiency of the labeling reaction is a critical parameter. The following table summarizes representative quantitative data for the maleimide-based labeling of cysteine-containing peptides. These values can serve as a benchmark for optimizing the labeling of this compound.

ParameterTypical Value/RangeNotes
Labeling Efficiency > 80%Dependent on peptide sequence, buffer conditions, and the molar ratio of dye to peptide.
Molar Ratio (Dye:Peptide) 5:1 to 20:1A molar excess of the dye is typically used to drive the reaction to completion.
Reaction pH 6.5 - 7.5Maleimide reaction with thiols is most specific and efficient within this pH range.
Reaction Time 1 - 4 hours at RT, or overnight at 4°CReaction progress should be monitored to determine the optimal time.
Purity of Labeled Peptide > 95%Achievable with subsequent HPLC purification.

Experimental Protocols

Materials and Reagents
  • This compound peptide

  • Thiol-reactive fluorescent dye with a maleimide group (e.g., Alexa Fluor™ 488 C5 Maleimide, Cy3 Maleimide)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Ultrapure water

  • Reverse-phase HPLC system with a C18 column

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

  • Lyophilizer

Protocol for Maleimide Labeling of this compound

This protocol details the steps for the covalent attachment of a maleimide-functionalized fluorescent dye to the cysteine residue of the peptide.

2.1. Peptide and Dye Preparation

  • Peptide Stock Solution: Dissolve this compound in PBS (pH 7.2) to a final concentration of 1-5 mM.

  • Reduction of Disulfide Bonds (if necessary): To ensure the cysteine thiol is in its reduced, reactive state, add a 10-fold molar excess of TCEP to the peptide solution. Incubate for 30 minutes at room temperature. TCEP is preferred over dithiothreitol (B142953) (DTT) as it does not need to be removed prior to the labeling reaction.

  • Dye Stock Solution: Immediately before use, dissolve the maleimide-functionalized dye in anhydrous DMSO to a concentration of 10 mM. Protect the solution from light.

2.2. Labeling Reaction

  • Add the dye stock solution to the reduced peptide solution to achieve a 10- to 20-fold molar excess of the dye.

  • Mix the reaction gently by vortexing or pipetting.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

2.3. Quenching the Reaction (Optional)

To quench any unreacted maleimide, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added to the reaction mixture.

Purification of the Labeled Peptide by HPLC

Purification is essential to remove unreacted dye and unlabeled peptide.

  • Acidify the reaction mixture with a final concentration of 0.1% TFA.

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample onto a semi-preparative C18 reverse-phase HPLC column.

  • Elute the labeled peptide using a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient would be from 5% to 95% acetonitrile over 30 minutes.

  • Monitor the elution profile at the absorbance maximum of the dye and at 220 nm (for the peptide bond).

  • Collect the fractions corresponding to the major peak of the labeled peptide.

Characterization of the Labeled Peptide

4.1. Mass Spectrometry

  • Analyze the purified fractions by MALDI-TOF or ESI-mass spectrometry to confirm the identity and purity of the labeled peptide.

  • The expected mass will be the sum of the mass of the this compound peptide and the mass of the fluorescent dye.

4.2. Lyophilization and Storage

  • Pool the pure fractions containing the labeled peptide.

  • Lyophilize the solution to obtain a dry powder.

  • Store the lyophilized labeled peptide at -20°C or -80°C, protected from light.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Peptide This compound Solution Reduction Reduction with TCEP Peptide->Reduction Mixing Mix Peptide and Dye Reduction->Mixing Dye Maleimide-Dye Solution Dye->Mixing Incubation Incubate (RT or 4°C) Mixing->Incubation HPLC HPLC Purification Incubation->HPLC Analysis Mass Spectrometry HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization

Caption: Workflow for labeling this compound.

Endothelin Receptor Signaling Pathway

The peptide this compound, due to its 2-Nal residue, is hypothesized to act as an antagonist to the endothelin A (ETA) receptor. The following diagram illustrates the canonical signaling pathway initiated by endothelin-1 (B181129) (ET-1) binding to the ETA receptor, which a labeled version of this peptide could be used to study.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_antagonist ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds Gq Gq protein ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects (e.g., Vasoconstriction) Ca->Downstream PKC->Downstream Antagonist Labeled this compound Antagonist->ETAR Blocks

Caption: Endothelin A receptor signaling pathway.

References

Application Notes and Protocols for H-Cys-Val-2-Nal-Met-OH in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide H-Cys-Val-2-Nal-Met-OH is a novel peptide sequence with potential applications in cellular imaging and drug development. Its unique composition, featuring a terminal cysteine (Cys) residue and an internal methionine (Met) residue, makes it a candidate for development as a fluorescent probe for monitoring intracellular redox status. Both cysteine and methionine are susceptible to oxidation by reactive oxygen species (ROS), which are key players in numerous physiological and pathological processes, including signal transduction, aging, and various diseases.[1][2]

By fluorescently labeling this peptide, it can be transformed into a powerful tool for visualizing and quantifying oxidative stress within living cells using fluorescence microscopy. This document provides detailed application notes and experimental protocols for the use of a fluorescently-labeled derivative of this compound for cellular imaging applications.

Principle and Proposed Mechanism of Action

The proposed application of this compound in fluorescence microscopy is as a "turn-off" sensor for detecting intracellular ROS. The peptide can be fluorescently labeled at the N-terminal cysteine residue using a thiol-reactive fluorescent dye. In its reduced state, the fluorescently-labeled peptide exhibits a strong fluorescence signal. Upon exposure to ROS within the cell, the cysteine and/or methionine residues of the peptide are oxidized. This oxidation can lead to a conformational change in the peptide, which in turn quenches the fluorescence of the attached dye, providing a measurable decrease in signal intensity that is proportional to the level of oxidative stress.

Fluor-Peptide Fluorescently-Labeled This compound (Reduced State) Oxidized_Peptide Oxidized Peptide (Quenched Fluorescence) Fluor-Peptide->Oxidized_Peptide Oxidation Fluorescence High Fluorescence Fluor-Peptide->Fluorescence Emits Light ROS Reactive Oxygen Species (ROS) ROS->Fluor-Peptide No_Fluorescence Low Fluorescence Oxidized_Peptide->No_Fluorescence Quenched

Proposed mechanism of the fluorescent peptide sensor.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from experiments using a fluorescently labeled this compound probe (e.g., labeled with Alexa Fluor 488) to measure oxidative stress in a cell culture model.

Parameter Control Cells Cells Treated with 100 µM H₂O₂ Cells Treated with 500 µM H₂O₂
Mean Fluorescence Intensity (Arbitrary Units) 15,234 ± 8769,876 ± 6544,567 ± 321
Percentage of Responding Cells 5%65%95%
Signal-to-Noise Ratio 25.615.37.8
Photostability (t½ in seconds) 180175178

Experimental Protocols

Fluorescent Labeling of this compound

This protocol describes the labeling of the peptide with a thiol-reactive fluorescent dye, such as a maleimide (B117702) derivative.

Materials:

  • This compound peptide

  • Thiol-reactive fluorescent dye (e.g., Alexa Fluor 488 C5 Maleimide)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Labeling buffer (e.g., 20 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.2)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Dissolve the this compound peptide in the labeling buffer.

  • Add a small amount of TCEP to ensure the cysteine thiol group is reduced.

  • Dissolve the thiol-reactive fluorescent dye in a minimal amount of DMF or DMSO.

  • Add the dissolved dye to the peptide solution in a 10-fold molar excess.

  • Incubate the reaction mixture for 2 hours at room temperature in the dark.

  • Purify the fluorescently labeled peptide from the unreacted dye using a size-exclusion chromatography column.

  • Verify the successful labeling and purity of the peptide using mass spectrometry and UV-Vis spectrophotometry.

Cell Culture and Staining

This protocol outlines the steps for staining cultured cells with the fluorescently labeled peptide.

Materials:

  • Fluorescently labeled this compound

  • Cultured mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Optional: Hoechst 33342 for nuclear counterstaining

Procedure:

  • Plate the cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy and allow them to adhere overnight.

  • Prepare a stock solution of the fluorescently labeled peptide in sterile water or DMSO.

  • On the day of the experiment, dilute the fluorescent peptide stock solution to the desired final concentration (e.g., 1-10 µM) in pre-warmed live-cell imaging medium.

  • Wash the cells once with warm PBS.

  • Replace the culture medium with the medium containing the fluorescently labeled peptide.

  • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • (Optional) For nuclear counterstaining, add Hoechst 33342 to the medium for the last 10 minutes of incubation.

  • Wash the cells twice with warm live-cell imaging medium to remove any unbound peptide.

  • Add fresh, pre-warmed live-cell imaging medium to the cells before microscopy.

Fluorescence Microscopy and Image Analysis

This protocol provides a general guideline for imaging and analyzing the stained cells.

Materials:

  • Inverted fluorescence microscope with a live-cell imaging chamber (maintaining 37°C and 5% CO₂)

  • Appropriate filter sets for the chosen fluorophore and any counterstains

  • Image analysis software (e.g., ImageJ, Fiji)

Procedure:

  • Place the dish or slide on the microscope stage within the environmental chamber.

  • Allow the temperature and CO₂ levels to equilibrate.

  • Using a low laser power, locate the cells and focus on the desired field of view.

  • Set the appropriate laser lines and emission filters for the fluorophore.

  • Optimize image acquisition settings (e.g., laser power, gain, exposure time) to achieve a good signal-to-noise ratio while minimizing phototoxicity.

  • To induce oxidative stress, add a solution of an oxidizing agent (e.g., H₂O₂) to the imaging medium and acquire images at different time points.

  • For image analysis, use software to define regions of interest (ROIs) within the cells and measure the mean fluorescence intensity over time.

  • Quantify the change in fluorescence intensity in response to the oxidizing agent.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Label_Peptide Fluorescently Label Peptide Incubate Incubate Cells with Labeled Peptide Label_Peptide->Incubate Culture_Cells Culture Cells on Microscopy Dishes Culture_Cells->Incubate Wash Wash to Remove Unbound Peptide Incubate->Wash Image Acquire Baseline Fluorescence Image Wash->Image Treat Treat Cells with Oxidizing Agent (e.g., H₂O₂) Image->Treat Image_Time Acquire Time-Lapse Fluorescence Images Treat->Image_Time Quantify Quantify Fluorescence Intensity Changes Image_Time->Quantify Analyze Analyze and Interpret Data Quantify->Analyze

Experimental workflow for fluorescence microscopy.

Applications in Drug Development

The fluorescently labeled this compound probe can be a valuable tool in various stages of drug development:

  • Target Validation: Investigating the role of oxidative stress in disease models.

  • Compound Screening: High-throughput screening of compounds that modulate intracellular ROS levels.

  • Mechanism of Action Studies: Elucidating how drug candidates affect cellular redox homeostasis.

  • Toxicity Screening: Assessing the potential of drug candidates to induce oxidative stress.

Troubleshooting

Problem Possible Cause Solution
Low fluorescence signal - Inefficient peptide labeling- Low peptide concentration- Photobleaching- Verify labeling efficiency with mass spectrometry- Increase peptide concentration- Reduce laser power and exposure time
High background fluorescence - Incomplete removal of unbound peptide- Autofluorescence of cells or medium- Increase the number of wash steps- Use phenol red-free medium and image cells in a region without high autofluorescence
Cell toxicity - High concentration of peptide or labeling dye- Phototoxicity- Perform a dose-response curve to determine the optimal, non-toxic concentration- Minimize light exposure to the cells

Disclaimer: The application and protocols described in this document are based on the chemical properties of the this compound peptide and established methodologies for similar fluorescent probes.[3][4][5] These are intended as a starting point, and optimization may be required for specific experimental systems.

References

Application Notes and Protocols for In Vivo Studies of H-Cys-Val-2-Nal-Met-OH and Related Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific in vivo therapeutic or diagnostic dosage data for the tetrapeptide H-Cys-Val-2-Nal-Met-OH has been identified in publicly available scientific literature. The primary documented application of this peptide is as a model for the development of radiolabeling techniques, specifically with technetium-99m.[1] The following application notes and protocols are therefore based on generalized methodologies for the in vivo study of radiolabeled peptidomimetics and should be adapted and optimized for the specific research context.

Introduction

This compound is a tetrapeptide that has been utilized as a model compound in radiopharmaceutical chemistry.[1] Its structure, incorporating a cysteine residue, makes it suitable for chelation with radiometals like technetium-99m (99mTc), a commonly used radionuclide in diagnostic imaging.[2] In vivo studies of such radiolabeled peptides are crucial for determining their pharmacokinetic and pharmacodynamic properties, including biodistribution, tumor targeting efficacy, and clearance mechanisms. These studies are foundational for the development of novel diagnostic imaging agents or targeted radiotherapeutics.

Quantitative Data Presentation

Effective evaluation of a novel radiolabeled peptide requires systematic quantification of its distribution and clearance. The following tables provide a template for presenting such data from in vivo studies.

Table 1: Biodistribution of a 99mTc-Labeled Tetrapeptide in Rodent Models (% Injected Dose per Gram of Tissue)

Organ/Tissue1-hour post-injection (mean ± SD)4-hours post-injection (mean ± SD)24-hours post-injection (mean ± SD)
Blood
Heart
Lungs
Liver
Spleen
Kidneys
Stomach
Intestines
Muscle
Bone
Tumor

Table 2: Tumor-to-Organ Ratios of a 99mTc-Labeled Tetrapeptide

Ratio1-hour post-injection (mean ± SD)4-hours post-injection (mean ± SD)24-hours post-injection (mean ± SD)
Tumor/Blood
Tumor/Muscle
Tumor/Kidney
Tumor/Liver

Experimental Protocols

The following are generalized protocols for the in vivo evaluation of a radiolabeled peptide such as 99mTc-H-Cys-Val-2-Nal-Met-OH.

Radiolabeling of this compound with Technetium-99m

This protocol is based on the general principles of labeling peptides with 99mTc.

Materials:

  • This compound peptide

  • 99mTc-pertechnetate (from a 99Mo/99mTc generator)

  • Stannous chloride (reducing agent)

  • Chelating agents (e.g., HYNIC, EDDA) if the peptide is not directly labeled

  • Phosphate buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography columns (e.g., PD-10)

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Dissolve the peptide in a suitable buffer.

  • In a sterile vial, combine the peptide solution with the stannous chloride solution.

  • Add the 99mTc-pertechnetate to the vial.

  • Incubate the reaction mixture at an optimized temperature and time (e.g., 20-30 minutes at room temperature).

  • Purify the radiolabeled peptide using a size-exclusion column to remove unbound 99mTc.

  • Determine the radiochemical purity using radio-TLC or radio-HPLC. A purity of >95% is generally required for in vivo studies.

Animal Models

The choice of animal model is critical and depends on the research question. For cancer imaging studies, tumor-bearing rodent models are commonly used.

Example: Xenograft Tumor Model in Nude Mice

  • Culture a relevant human cancer cell line (e.g., one known to express a target receptor for the peptide).

  • Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel).

  • Subcutaneously inject the cell suspension into the flank of athymic nude mice.

  • Allow the tumors to grow to a suitable size (e.g., 100-200 mm³) before initiating the study.

In Vivo Biodistribution Study

This protocol outlines the steps to determine the distribution of the radiolabeled peptide in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice

  • Purified 99mTc-labeled peptide

  • Anesthetic agent

  • Syringes and needles for injection

  • Gamma counter for measuring radioactivity

  • Dissection tools

  • Calibrated scale for weighing organs

Procedure:

  • Anesthetize the mice.

  • Inject a known amount of the radiolabeled peptide (e.g., 1-10 MBq in 100-200 µL of saline) into the tail vein of each mouse.

  • At predetermined time points (e.g., 1, 4, and 24 hours post-injection), euthanize a cohort of mice.

  • Dissect the mice and collect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor).

  • Weigh each organ/tissue sample.

  • Measure the radioactivity in each sample using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

  • Calculate tumor-to-organ ratios to assess targeting specificity.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo biodistribution study of a radiolabeled peptide.

experimental_workflow cluster_preparation Preparation cluster_animal_model Animal Model cluster_in_vivo_study In Vivo Study cluster_analysis Data Analysis Peptide This compound Radiolabeling Radiolabeling with 99mTc Peptide->Radiolabeling QC Quality Control (Radio-HPLC/TLC) Radiolabeling->QC Injection Intravenous Injection QC->Injection Tumor_Model Tumor Xenograft Model (Mice) Tumor_Model->Injection Biodistribution Biodistribution at Time Points Injection->Biodistribution Imaging SPECT/CT Imaging (Optional) Injection->Imaging Dissection Organ Dissection & Weighing Biodistribution->Dissection Counting Gamma Counting Dissection->Counting Calculation Calculate %ID/g & Ratios Counting->Calculation

Workflow for In Vivo Biodistribution Study.
Generalized Signaling Pathway (Hypothetical)

As no specific biological target or signaling pathway for this compound has been described, the following diagram illustrates a hypothetical signaling pathway that a targeted peptide might modulate. This is a generic representation and not specific to the peptide .

signaling_pathway cluster_membrane Cell Membrane Receptor Target Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activation Peptide Targeted Peptide (e.g., 99mTc-Peptide) Peptide->Receptor Binding Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Transcription_Factor->Cellular_Response Gene Expression

Hypothetical Peptide-Receptor Signaling.

References

Application Notes and Protocols for the Preparation of H-Cys-Val-2-Nal-Met-OH Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, handling, and storage of stock solutions of the peptide H-Cys-Val-2-Nal-Met-OH. This peptide's unique composition, featuring hydrophobic residues (Val, 2-Nal) and amino acids susceptible to oxidation (Cys, Met), necessitates specific handling procedures to ensure its integrity and biological activity.

Peptide Characteristics and Handling Considerations

The peptide this compound has a molecular weight of 548.72 g/mol . Its sequence contains:

  • Cysteine (Cys): Prone to oxidation, which can lead to the formation of disulfide bonds (dimerization)[1][2]. This process is accelerated at a pH greater than 7[2][3].

  • Methionine (Met): Susceptible to oxidation, forming methionine sulfoxide (B87167) and methionine sulfone[4][5].

  • Valine (Val) and 2-Naphthylalanine (2-Nal): Hydrophobic residues that can make the peptide sparingly soluble in aqueous solutions[1][6]. The bulky aromatic side chain of 2-Nal significantly enhances hydrophobicity[6][7].

Due to these properties, careful selection of solvents and adherence to proper handling techniques are critical to prevent peptide degradation and ensure accurate experimental results.

Quantitative Data Summary

For accurate and reproducible experiments, precise calculations for the preparation of stock solutions are essential. The following table summarizes the required volumes of solvent to achieve common stock concentrations from 1 mg of lyophilized peptide.

ParameterValue
Peptide Name This compound
Molecular Weight 548.72 g/mol
Amount of Peptide 1 mg
Desired Stock Concentration Solvent Volume to Add
10 mM182.24 µL
5 mM364.48 µL
1 mM1.82 mL
Recommended Initial Solvent Dimethylformamide (DMF) or Acetonitrile (ACN)
Recommended Final Buffer Sterile, degassed, slightly acidic buffer (e.g., pH 5-6)

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound.

Materials
  • Lyophilized this compound peptide

  • Dimethylformamide (DMF), anhydrous

  • Sterile, degassed deionized water or a suitable sterile, degassed, slightly acidic buffer (e.g., 10 mM MES, pH 6.0)

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure
  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can degrade the peptide[8].

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Solvent Calculation: For 1 mg of peptide, calculate the volume of solvent needed for a 10 mM stock solution:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = ((0.001 g / 548.72 g/mol ) / 10 mol/L) * 1,000,000 = 182.24 µL

  • Initial Dissolution in Organic Solvent:

    • Carefully add 91.12 µL (50% of the final calculated volume) of anhydrous DMF to the peptide vial.

    • Gently swirl or vortex the vial at a low speed until the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide aggregation[8]. Visually inspect the solution to ensure there are no particulates.

  • Dilution with Aqueous Buffer:

    • Slowly add 91.12 µL of a sterile, degassed, slightly acidic buffer (e.g., 10 mM MES, pH 6.0) to the peptide solution in a drop-wise manner while gently mixing. The use of a degassed, acidic buffer helps to minimize the oxidation of Cysteine[2][3].

  • Final Concentration and Aliquoting:

    • The final concentration of the stock solution is 10 mM in 50% DMF.

    • To minimize freeze-thaw cycles, which can lead to peptide degradation, aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes[4][5].

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to one week), the solution can be kept at 4°C[5].

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start: Lyophilized Peptide equilibrate Equilibrate to Room Temperature start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge calc Calculate Solvent Volume centrifuge->calc add_dmf Add 50% Volume of DMF calc->add_dmf dissolve Gently Mix to Dissolve add_dmf->dissolve add_buffer Add 50% Volume of Degassed Acidic Buffer dissolve->add_buffer final_mix Final Gentle Mix add_buffer->final_mix aliquot Aliquot into Single-Use Tubes final_mix->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for the preparation of this compound stock solution.

Important Considerations

  • Solvent Purity: Always use high-purity, anhydrous solvents and sterile, degassed buffers to prevent contamination and degradation.

  • Avoid DMSO: While commonly used for hydrophobic peptides, Dimethyl sulfoxide (DMSO) should be avoided as it can oxidize the Cysteine and Methionine residues in this compound[1][2].

  • pH Control: Maintaining a slightly acidic pH (below 7) is crucial for preventing the oxidation of the free thiol group of Cysteine[2][3].

  • Inert Atmosphere: For peptides highly susceptible to oxidation, working in an inert atmosphere (e.g., under nitrogen or argon) can further enhance stability[4][5].

  • Solubility Testing: If the solubility of a new batch of peptide is uncertain, it is advisable to test the solubility with a small amount before dissolving the entire sample[8][9].

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can confidently prepare stable and reliable stock solutions of this compound for their experimental needs.

References

Application Notes and Protocols for H-Cys-Val-2-Nal-Met-OH Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide H-Cys-Val-2-Nal-Met-OH is a peptidomimetic derivative designed for stable and efficient labeling of various molecules, particularly for applications in biomedical imaging.[1][2] Its unique structure, incorporating a cysteine residue, makes it an ideal chelator for radionuclides like technetium-99m (⁹⁹ᵐTc), enabling the tracking and visualization of biological processes in vitro and in vivo.[2] This document provides detailed guidelines and protocols for the proper storage, handling, and application of this peptide.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₆H₃₆N₄O₅S₂--INVALID-LINK--
Molecular Weight 548.72 g/mol --INVALID-LINK--
Appearance Lyophilized white powderGeneral peptide characteristics
Key Residues Cysteine (Cys), Methionine (Met)Peptide sequence

Storage and Handling

Proper storage and handling are critical to maintain the integrity and stability of the this compound peptide. The presence of cysteine and methionine residues necessitates special precautions to prevent oxidation.

Long-Term Storage (Lyophilized Powder)

For long-term preservation, lyophilized this compound should be stored under the following conditions:

ConditionRecommendationRationale
Temperature -20°C to -80°CMinimizes degradation and preserves peptide integrity over several years.
Atmosphere Store under an inert gas (e.g., argon or nitrogen) in a tightly sealed vial.The cysteine and methionine residues are susceptible to oxidation.
Environment Keep in a desiccator to prevent moisture absorption.Peptides can be hygroscopic; moisture can accelerate degradation.
Short-Term Storage (Lyophilized Powder)

For short-term storage, the lyophilized peptide can be kept at 4°C for a few weeks. However, for optimal stability, -20°C is recommended.

Handling Lyophilized Powder
  • Before opening the vial, allow it to equilibrate to room temperature in a desiccator. This prevents condensation from forming inside the vial, which can degrade the peptide.

  • Weigh the desired amount of peptide quickly in a clean, dry environment.

  • Reseal the vial tightly and store it under the recommended long-term storage conditions.

Reconstitution and Storage of Peptide Solutions

Due to its hydrophobic nature (containing Valine and 2-Naphthalalanine), reconstituting this compound may require an organic solvent.

Recommended Solvents:

  • Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA) are preferred for initial solubilization.

  • Avoid Dimethyl sulfoxide (B87167) (DMSO) as it can oxidize the methionine and cysteine residues.

Reconstitution Protocol:

  • Add a small amount of the recommended organic solvent (e.g., DMF) to the vial to dissolve the peptide completely.

  • Once fully dissolved, sterile, oxygen-free water or buffer (e.g., phosphate-buffered saline, pH 7.0-7.4) can be slowly added to achieve the desired final concentration.

  • If the peptide precipitates upon addition of the aqueous solution, a higher concentration of the organic solvent may be required.

Storage of Peptide Solutions:

  • Peptide solutions are significantly less stable than the lyophilized powder.

  • For immediate use, solutions can be stored at 4°C for a few days.

  • For longer-term storage, aliquot the peptide solution into single-use vials and store at -20°C or -80°C.

  • Crucially, avoid repeated freeze-thaw cycles , as this can lead to peptide degradation.

Experimental Protocols

The primary application of this compound is as a chelating agent for radiolabeling, particularly with technetium-99m. The following is a representative protocol for labeling a target molecule with ⁹⁹ᵐTc using this peptide.

Protocol: Technetium-99m Labeling of a Target Peptide

This protocol describes the labeling of a generic target peptide that has been conjugated to this compound.

Materials:

  • Target peptide conjugated with this compound

  • Sodium pertechnetate (B1241340) ([⁹⁹ᵐTc]NaTcO₄) eluted from a ⁹⁹Mo/⁹⁹ᵐTc generator

  • Stannous chloride (SnCl₂) solution (freshly prepared)

  • Diphosphine ligand (e.g., PXP as described by Boschi A, et al.)

  • Nitrogen source (e.g., sodium azide)

  • 0.9% Saline solution (sterile, oxygen-free)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4, sterile, oxygen-free)

  • Syringes and sterile vials

  • Radio-TLC or HPLC system for quality control

Procedure:

  • Preparation of the Labeling Kit:

    • In a sterile, nitrogen-purged vial, combine the diphosphine ligand and stannous chloride.

    • Lyophilize the mixture to create a ready-to-use kit.

  • Formation of the ⁹⁹ᵐTc-Nitrido Core:

    • To the lyophilized kit, add the sodium pertechnetate solution.

    • Add a source of nitrogen, such as sodium azide, to facilitate the formation of the technetium-nitrido core.

    • Incubate at room temperature for 15-20 minutes.

  • Labeling Reaction:

    • Dissolve the target peptide-H-Cys-Val-2-Nal-Met-OH conjugate in phosphate buffer.

    • Add the peptide solution to the vial containing the pre-formed ⁹⁹ᵐTc-nitrido complex.

    • Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Quality Control:

    • Assess the radiochemical purity of the labeled peptide using radio-TLC or HPLC.

    • A high radiochemical purity (>95%) indicates a successful labeling reaction.

  • Purification (if necessary):

    • If significant impurities are present, purify the labeled peptide using a suitable method, such as a Sep-Pak C18 cartridge.

Experimental Workflow for ⁹⁹ᵐTc Labeling

G cluster_0 Preparation cluster_1 Core Formation cluster_2 Labeling cluster_3 Analysis prep1 Lyophilized Kit (Diphosphine + SnCl₂) core Formation of ⁹⁹ᵐTc-Nitrido Core prep1->core prep2 [⁹⁹ᵐTc]NaTcO₄ (from generator) prep2->core prep3 Nitrogen Source prep3->core reaction Labeling Reaction core->reaction peptide Target Peptide- This compound peptide->reaction qc Quality Control (Radio-TLC/HPLC) reaction->qc purify Purification (if needed) qc->purify < 95% purity final_product ⁹⁹ᵐTc-Labeled Peptide qc->final_product > 95% purity purify->final_product

Caption: Workflow for radiolabeling a target peptide with ⁹⁹ᵐTc.

Application in Signaling Pathway Visualization

While this compound does not have intrinsic signaling activity, it is a crucial tool for labeling molecules that do, such as receptor-specific peptides or antibodies. Once labeled, these molecules can be used to visualize and quantify receptor expression and downstream signaling events in vivo using techniques like SPECT (Single-Photon Emission Computed Tomography).

The general principle involves the radiolabeled ligand binding to a cell surface receptor, which then initiates an intracellular signaling cascade. This process allows for non-invasive monitoring of cellular processes and can be instrumental in drug development and diagnostics.

Generalized Signaling Pathway of a Radiolabeled Peptide

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ligand ⁹⁹ᵐTc-Labeled Peptide receptor Cell Surface Receptor (e.g., GPCR) ligand->receptor Binding g_protein G-Protein Activation receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade response Cellular Response (e.g., Gene Expression, Proliferation) kinase_cascade->response

Caption: Generalized signaling cascade initiated by a radiolabeled peptide.

Safety Precautions

  • When working with the lyophilized powder, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the peptide in a well-ventilated area.

  • When working with radiolabeled compounds, follow all institutional and national regulations for radiation safety.

  • Dispose of all waste materials, both chemical and radioactive, in accordance with established safety protocols.

Conclusion

This compound is a valuable tool for researchers in drug development and molecular imaging. Its ability to be efficiently labeled with radionuclides like technetium-99m allows for the sensitive and specific tracking of biologically active molecules. Proper storage and handling are paramount to ensure the stability and efficacy of this peptide in experimental applications. By following the protocols and guidelines outlined in this document, researchers can effectively utilize this peptide for their imaging and research needs.

References

Applications of 2-Naphthylalanine (2-Nal) Peptides in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unnatural amino acid β-(2-naphthyl)-L-alanine (2-Nal) is a valuable building block in the design and discovery of novel peptide-based therapeutics. Its unique properties, including a bulky aromatic side chain and increased hydrophobicity, contribute to enhanced receptor binding affinity, selectivity, and enzymatic stability of the resulting peptides. This document provides detailed application notes and experimental protocols for the utilization of 2-Nal-containing peptides in drug discovery, with a focus on their roles as receptor antagonists.

Application Notes

The incorporation of 2-Nal into peptide sequences has proven to be a successful strategy in the development of potent and selective antagonists for various G-protein coupled receptors (GPCRs), particularly in the fields of oncology and neuroscience.

Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists

Therapeutic Area: Oncology (prostate cancer, breast cancer), Reproductive Medicine.

2-Nal-containing peptides have been extensively developed as antagonists of the Gonadotropin-Releasing Hormone (GnRH) receptor. By competitively blocking the GnRH receptor in the pituitary gland, these antagonists induce a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This, in turn, leads to a significant reduction in testosterone (B1683101) and estrogen levels, which is beneficial in the treatment of hormone-dependent cancers.

A notable example is the peptide antagonist with the sequence Ac-D-2Nal-D-4Cpa-D-3Pal-Ser-4Aph(Hor)-D-4Aph(Cbm)-Leu-Lys(iPr)-Pro-D-Ala-NH2, which has been synthesized and characterized for its potential in cancer therapy[1].

Opioid Receptor Antagonists

Therapeutic Area: Neuroscience (opioid addiction, pain management).

The modification of endogenous opioid peptides with 2-Nal has led to the discovery of potent and selective antagonists for the μ-opioid receptor. These antagonists are valuable tools for studying the physiological roles of opioid receptors and have therapeutic potential in the management of opioid overdose and addiction. For instance, analogs of endomorphin-1 and endomorphin-2 incorporating D-2-Nal at position 4 have been shown to be highly potent and selective μ-opioid receptor antagonists[2].

Quantitative Data

The following tables summarize the binding affinities and functional activities of representative 2-Nal-containing peptides.

Table 1: GnRH Receptor Antagonists - Binding Affinity

Peptide Sequence/NameReceptorAssay TypeEC50 (nmol/L)Reference
[Ac-d-2Nal¹,d-4Cpa²,d-3Pal³,d-Lys⁶,d-Ala¹⁰]GnRH-II antagonistGnRH-IReceptor Binding Assay0.52[3]
[Ac-d-2Nal¹,d-4Cpa²,d-3Pal³,d-Lys⁶,Leu⁸,d-Ala¹⁰]GnRH-II antagonistGnRH-IReceptor Binding Assay0.76[3]
[Ac-d-2Nal¹,d-4Cpa²,d-3Pal3,6,Leu⁸,d-Ala¹⁰]GnRH-II antagonistGnRH-IReceptor Binding Assay0.66[3]

Table 2: Opioid Receptor Antagonists - Functional Activity

Peptide Sequence/NameReceptorAssay TypepA2Reference
[D-1-Nal4]endomorphin-2μ-opioidAequorin Luminescence Assay7.95[4]
Naloxone (B1662785) (non-peptide antagonist for comparison)μ-opioidAequorin Luminescence Assay8.68[4]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a 2-Nal-Containing GnRH Antagonist

This protocol is adapted from established Fmoc/tBu solid-phase peptide synthesis methodologies[5][6][7][8]. The example provided is for the manual synthesis of a generic 2-Nal-containing peptide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-2-Nal-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • HPLC grade acetonitrile (B52724) and water

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours or until a negative Kaiser test is obtained.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-D-2-Nal-OH at the desired position.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether.

    • Dissolve the crude peptide in a minimal amount of acetonitrile/water and purify by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final peptide powder.

Radioligand Receptor Binding Assay for GnRH Receptor

This protocol is a generalized procedure based on standard radioligand binding assay methodologies[9][10][11][12].

Materials:

  • Cell line expressing the human GnRH receptor (e.g., CHO-K1 cells)

  • Radiolabeled GnRH antagonist (e.g., ¹²⁵I-labeled Cetrorelix)

  • Unlabeled 2-Nal-containing peptide antagonist (test compound)

  • Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 0.1% BSA)

  • Wash buffer (e.g., ice-cold PBS)

  • 96-well microplates

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture: Culture the GnRH receptor-expressing cells to confluency in appropriate media.

  • Membrane Preparation (Optional): Homogenize cells and centrifuge to isolate a membrane fraction. Resuspend the membrane pellet in binding buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of cell membrane preparation or whole cells to each well.

    • For total binding, add a fixed concentration of the radiolabeled GnRH antagonist.

    • For non-specific binding, add the radiolabeled antagonist along with a high concentration of an unlabeled GnRH antagonist.

    • For competition binding, add the radiolabeled antagonist and varying concentrations of the 2-Nal-containing test peptide.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Washing:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filter discs in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test peptide.

    • Determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay for Opioid Receptors

This protocol is a general guide based on established calcium mobilization assay procedures[9][13][14][15][16][17].

Materials:

  • CHO cell line stably co-expressing the human μ-opioid receptor and a G-protein chimera (e.g., Gαqi5)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 2-Nal-containing opioid antagonist (test compound)

  • Opioid agonist (e.g., DAMGO)

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed the μ-opioid receptor-expressing CHO cells into a black-walled, clear-bottom 96-well plate and grow to confluency.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for 1 hour at 37°C in the dark.

  • Cell Washing: Wash the cells with assay buffer to remove excess dye.

  • Antagonist Pre-incubation: Add varying concentrations of the 2-Nal-containing antagonist to the wells and incubate for a specified period (e.g., 15-30 minutes).

  • Calcium Measurement:

    • Place the plate in the fluorescence plate reader.

    • Record a baseline fluorescence reading.

    • Inject a fixed concentration of the opioid agonist (e.g., DAMGO) into the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the agonist response as a function of the antagonist concentration.

    • Determine the IC50 value of the antagonist.

    • Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response.

Visualizations

Signaling Pathways and Experimental Workflows

GnRH_Receptor_Signaling GnRH_Antagonist 2-Nal GnRH Antagonist GnRH_R GnRH Receptor GnRH_Antagonist->GnRH_R Blocks Gq_11 Gq/11 GnRH_R->Gq_11 Activates PLC PLC Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation LH_FSH_Synthesis LH/FSH Synthesis & Secretion Ca_Release->LH_FSH_Synthesis PKC_Activation->LH_FSH_Synthesis

Caption: GnRH receptor antagonist signaling pathway.

Opioid_Receptor_Antagonist_Assay cluster_workflow Calcium Mobilization Assay Workflow Start Seed Cells Dye_Loading Load with Fluo-4 AM Start->Dye_Loading Pre_incubation Pre-incubate with 2-Nal Antagonist Dye_Loading->Pre_incubation Agonist_Addition Add Opioid Agonist Pre_incubation->Agonist_Addition Measurement Measure Fluorescence Agonist_Addition->Measurement Analysis Data Analysis (IC50, pA2) Measurement->Analysis SPPS_Workflow cluster_spps Solid-Phase Peptide Synthesis Cycle Start Start with Resin Deprotection Fmoc Deprotection Start->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling (including 2-Nal) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat for each a.a. in sequence Washing2->Repeat Cleavage Cleavage & Deprotection Washing2->Cleavage Repeat->Deprotection Purification Purification (HPLC) Cleavage->Purification End Final Peptide Purification->End

References

Application Notes and Protocols: H-Cys-Val-2-Nal-Met-OH as a Probe for Farnesyltransferase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Cys-Val-2-Nal-Met-OH is a potent peptidomimetic inhibitor of farnesyltransferase (FTase), a key enzyme in the post-translational modification of various cellular proteins, most notably those in the Ras superfamily of small GTPases. By preventing the farnesylation of Ras, this peptide analog serves as a valuable research tool to investigate the Ras signaling pathway and to screen for novel anti-cancer therapeutics. Farnesylation is a critical step for the membrane localization and subsequent activation of Ras proteins. Dysregulation of the Ras signaling cascade is a hallmark of many human cancers, making FTase a compelling target for drug development.

This document provides detailed application notes and experimental protocols for the use of this compound as a probe for studying farnesyltransferase activity and its downstream effects.

Physicochemical Properties and Inhibitory Activity

This compound is a synthetic tetrapeptide analog with the sequence Cysteine-Valine-2-Naphthylalanine-Methionine. The incorporation of the non-natural amino acid 2-Naphthylalanine contributes to its high affinity for FTase.

Quantitative Data Summary

ParameterValueRemarks
Target Enzyme Farnesyltransferase (FTase)A zinc-dependent enzyme that catalyzes the attachment of a farnesyl group to a cysteine residue in a C-terminal "CAAX box" motif.
IC50 12 nMThis value represents the concentration of this compound required to inhibit 50% of FTase activity in vitro.
Ki Not ReportedThe inhibition constant (Ki) has not been explicitly reported in the reviewed literature.
Kd Not ReportedThe dissociation constant (Kd) has not been explicitly reported in the reviewed literature.
Mechanism of Action Competitive InhibitorThis compound competes with the protein substrate (e.g., Ras) for the active site of FTase.

Experimental Protocols

Solid-Phase Synthesis of this compound

The synthesis of this compound can be achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). Special consideration should be given to the cysteine and methionine residues, which are susceptible to side reactions.

Materials:

  • Fmoc-Met-OH

  • Fmoc-2-Nal-OH

  • Fmoc-Val-OH

  • Fmoc-Cys(Trt)-OH

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • HPLC grade water and acetonitrile

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Met): Activate Fmoc-Met-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for Fmoc-2-Nal-OH, Fmoc-Val-OH, and Fmoc-Cys(Trt)-OH sequentially.

  • Cleavage and Deprotection: After the final coupling, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/Water/DTT (94:1:2.5:2.5) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

In Vitro Farnesyltransferase Inhibition Assay (Fluorimetric Method)

This protocol describes a non-radioactive, high-throughput assay to determine the inhibitory activity of this compound on FTase. The assay is based on the change in fluorescence of a dansylated peptide substrate upon farnesylation.

Materials:

  • Recombinant human farnesyltransferase (FTase)

  • Farnesyl pyrophosphate (FPP)

  • Dansyl-GCVLS (fluorescent peptide substrate)

  • This compound (inhibitor)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM DTT, 10 µM ZnCl2

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 485 nm)

Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the inhibitor in assay buffer.

    • Prepare solutions of FTase, FPP, and Dansyl-GCVLS in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 10 µL of the inhibitor dilutions to the test wells. Add 10 µL of assay buffer with DMSO to the control wells (no inhibitor) and 10 µL of assay buffer to the blank wells (no enzyme).

    • Add 20 µL of FTase solution to the test and control wells. Add 20 µL of assay buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Prepare a substrate mix containing FPP and Dansyl-GCVLS in assay buffer.

    • Add 20 µL of the substrate mix to all wells to start the reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 485 nm.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor / Fluorescence_control))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Visualizations

Ras Signaling Pathway

The following diagram illustrates the central role of Ras in signal transduction and how farnesyltransferase inhibition by this compound disrupts this pathway.

Ras_Signaling_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Growth Factor SOS SOS Grb2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP GDP/GTP Exchange Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP FTase Farnesyltransferase (FTase) Ras_GDP->FTase Farnesylation Raf Raf Ras_GTP->Raf Membrane Localization Farnesyl_PP Farnesyl Pyrophosphate Farnesyl_PP->FTase Probe This compound Probe->FTase Inhibition Membrane Plasma Membrane MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Ras signaling pathway and the point of inhibition by this compound.

Experimental Workflow for FTase Inhibitor Screening

This diagram outlines the typical workflow for screening potential farnesyltransferase inhibitors using this compound as a positive control.

FTase_Inhibitor_Screening_Workflow Start Start: Compound Library Assay_Prep Prepare Assay Plate: - Test Compounds - Positive Control (this compound) - Negative Control (No Inhibitor) - Blank (No Enzyme) Start->Assay_Prep Enzyme_Add Add Farnesyltransferase (FTase) Assay_Prep->Enzyme_Add Preincubation Pre-incubate at 37°C Enzyme_Add->Preincubation Reaction_Start Initiate Reaction with FPP and Fluorescent Substrate Preincubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Measurement Measure Fluorescence Incubation->Measurement Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 for Hits Measurement->Data_Analysis Hit_Validation Hit Validation and Secondary Screens Data_Analysis->Hit_Validation

Application Notes and Protocols for Incorporating 2-Naphthylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Naphthylalanine (2-Nal)

2-Naphthylalanine (2-Nal) is a non-proteinogenic amino acid characterized by the presence of a naphthalene (B1677914) ring attached to the alanine (B10760859) backbone. This bulky, aromatic side chain imparts unique properties to peptides, making it a valuable tool in peptide design and drug development. The incorporation of 2-Nal can significantly influence a peptide's hydrophobicity, conformational stability, and interaction with biological targets. Its use is particularly prevalent in the development of receptor agonists and antagonists, where the naphthalene moiety can engage in favorable π-π stacking and hydrophobic interactions within receptor binding pockets. These interactions can lead to enhanced binding affinity, selectivity, and in some cases, a switch from agonist to antagonist activity. Furthermore, the increased enzymatic stability of peptides containing 2-Nal can improve their pharmacokinetic profiles, a critical aspect of drug development.

Key Applications of 2-Naphthylalanine in Peptide Science

The unique structural features of 2-Nal have led to its use in a variety of research and development areas:

  • Drug Discovery and Development: 2-Nal is frequently incorporated into peptide-based drug candidates to enhance their therapeutic properties. Notable examples include the development of potent and selective antagonists for G-protein coupled receptors (GPCRs) such as melanocortin and chemokine receptors.

  • Structure-Activity Relationship (SAR) Studies: The systematic replacement of natural aromatic amino acids like Phenylalanine, Tyrosine, or Tryptophan with 2-Nal allows researchers to probe the specific interactions between a peptide and its receptor. This provides valuable insights into the molecular determinants of binding and signaling.

  • Biophysical and Structural Studies: The intrinsic fluorescence of the naphthalene group makes 2-Nal a useful spectroscopic probe for studying peptide conformation and binding to biological macromolecules.

  • Material Science: The self-assembly properties of peptides containing 2-Nal have been exploited to create novel biomaterials, such as hydrogels, with potential applications in tissue engineering and drug delivery.

Data Presentation: Comparative Biological Activity of 2-Nal Containing Peptides

The incorporation of 2-Naphthylalanine can dramatically alter the biological activity of a peptide. The following tables provide a summary of quantitative data from published studies, comparing the activity of native peptides with their 2-Nal substituted analogues.

Table 1: Agonist and Antagonist Activity of Melanocortin Receptor Analogues

Peptide/AnalogueReceptorAgonist Activity (EC50, nM)Antagonist Activity (pA2)Reference
Ac-Nle4-c[Asp5,D-Phe7,Lys10]α-MSH-(4-10)-NH2MC1-RPotent Agonist-[1]
Ac-Nle4-c[Asp5,D-Nal(2)7,Lys10]α-MSH-(4-10)-NH2MC1-RFull Agonist-[1]
Ac-Nle4-c[Asp5,D-Phe7,Lys10]α-MSH-(4-10)-NH2MC3-RPotent Agonist-[1]
Ac-Nle4-c[Asp5,D-Nal(2)7,Lys10]α-MSH-(4-10)-NH2MC3-RMinimal Agonist8.3[1]
Ac-Nle4-c[Asp5,D-Phe7,Lys10]α-MSH-(4-10)-NH2MC4-RPotent Agonist-[1]
Ac-Nle4-c[Asp5,D-Nal(2)7,Lys10]α-MSH-(4-10)-NH2MC4-RMinimal Agonist9.3[1]

Table 2: Binding Affinity of CXCR4 Antagonist FC131 and its Analogues

Peptide/AnalogueReceptorBinding Affinity (IC50, nM)Reference
FC131 [cyclo(-d-Tyr-Arg-Arg-Nal-Gly-)]CXCR44.5[2]
Analogue with L-Pro at Gly positionCXCR4> 30,000[2]
Analogue with L-Pro at Gly positionCXCR74,600[2]

Table 3: Antimicrobial Peptide Stability and Selectivity

PeptideModificationSelectivity Index (GMSI)Fold ImprovementStabilityReference
D1 (AArIIlrWrFR)-2.91-Proteolysis-resistant[3]
N1N-terminal 2-Nal19.596.73High stability towards salts, serum, and proteases[3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 2-Nal Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing 2-Naphthylalanine using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)

  • Fmoc-protected amino acids (including Fmoc-L-2-naphthylalanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (optional, for peptides with Trp, Cys, Met)

  • Diethyl ether

  • Solid Phase Synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.

  • Amino Acid Coupling (including Fmoc-2-Nal-OH):

    • Dissolve 3 equivalents of the Fmoc-amino acid (or Fmoc-2-Nal-OH) and 3 equivalents of HOBt (or Oxyma Pure) in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and allow to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours at room temperature. For the sterically hindered Fmoc-2-Nal-OH, a longer coupling time (up to 4 hours) or a double coupling may be necessary.

    • Monitor the coupling reaction using a qualitative ninhydrin (B49086) test. A negative test (beads remain colorless) indicates complete coupling.

    • If the coupling is incomplete, drain the solution, wash with DMF, and repeat the coupling step (double coupling).

    • After complete coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). If the peptide contains sensitive residues like Trp, Cys, or Met, add DTT (e.g., 2.5%) to the cocktail.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide under vacuum.

Protocol 2: Purification and Characterization of the 2-Nal Containing Peptide

Materials:

  • Crude synthetic peptide

  • Water (HPLC grade)

  • Acetonitrile (B52724) (ACN, HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Reverse-phase HPLC system with a C18 column

  • Lyophilizer

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.

  • HPLC Purification:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile).

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 65% Solvent B over 30 minutes) at a constant flow rate.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 280 nm). The naphthalene ring of 2-Nal also absorbs UV light.

    • Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity. Pool the fractions with the desired purity (typically >95%).

  • Lyophilization: Freeze the pooled pure fractions and lyophilize to obtain the final peptide as a white fluffy powder.

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry to verify that the experimental molecular weight matches the theoretical molecular weight.

Visualizations

Signaling Pathways

The incorporation of 2-Naphthylalanine has been instrumental in developing potent modulators of G-protein coupled receptors. Below are diagrams of two key signaling pathways often targeted by 2-Nal-containing peptides.

Melanocortin_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide_Ligand α-MSH Analogue (with 2-Nal) MC4R Melanocortin 4 Receptor (MC4R) Peptide_Ligand->MC4R Binding G_Protein Gs Protein MC4R->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (e.g., decreased food intake) CREB->Gene_Expression Modulation

Caption: Melanocortin 4 Receptor (MC4R) Signaling Pathway.

CXCR4_Signaling_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CXCL12 CXCL12 (SDF-1) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binding & Activation FC131 FC131 Analogue (with 2-Nal) FC131->CXCR4 Competitive Antagonism G_Protein_i Gi Protein CXCR4->G_Protein_i Activation Signaling_Cascade Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) G_Protein_i->Signaling_Cascade Initiation Cellular_Response Cellular Response (e.g., chemotaxis, proliferation) Signaling_Cascade->Cellular_Response

Caption: CXCR4 Receptor Signaling and Antagonism by a 2-Nal Peptide.

Experimental Workflows

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage_purification Cleavage and Purification Start Start with Resin Swell_Resin 1. Resin Swelling (DMF) Start->Swell_Resin Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt/Oxyma) Fmoc_Deprotection->Coupling Wash Wash (DMF, DCM) Coupling->Wash Check_Completion Ninhydrin Test Wash->Check_Completion Check_Completion->Coupling Incomplete Repeat_Cycle Repeat for next AA Check_Completion->Repeat_Cycle Complete Repeat_Cycle->Fmoc_Deprotection Next AA Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Last AA Cleavage 4. Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation 5. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 6. HPLC Purification (C18 Column) Precipitation->Purification Characterization 7. Characterization (Mass Spectrometry) Purification->Characterization Final_Product Pure Peptide Characterization->Final_Product

Caption: Workflow for Solid-Phase Peptide Synthesis of 2-Nal Peptides.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of H-Cys-Val-2-Nal-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of the synthetic peptide H-Cys-Val-2-Nal-Met-OH.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the solid-phase peptide synthesis (SPPS) of this compound.

Q1: What are the primary causes of low overall yield in the synthesis of this compound?

Low overall yield can stem from several factors throughout the synthesis process. The most common issues include incomplete coupling, especially of the sterically hindered 2-naphthylalanine (2-Nal), racemization of the C-terminal cysteine, side reactions involving the methionine residue, and peptide aggregation. Analyzing the crude product by mass spectrometry and HPLC is crucial to diagnose the specific problem.

Q2: I am observing a significant amount of deletion sequences, particularly missing the 2-Nal residue. How can I improve coupling efficiency?

The bulky and hydrophobic nature of the 2-naphthylalanine (2-Nal) side chain can hinder coupling reactions.[1] To improve efficiency:

  • Choice of Coupling Reagent: Standard coupling reagents may be inefficient. More potent activating agents are recommended. HATU and HCTU have demonstrated superior performance over HBTU and PyBOP for difficult couplings, leading to higher crude purity and yield, especially with shorter reaction times.[2][3]

  • Double Coupling: Perform the coupling step for the Fmoc-2-Nal-OH amino acid twice. After the first coupling, wash the resin and repeat the coupling with a fresh solution of activated amino acid.[4]

  • Extended Coupling Time: Increase the reaction time for the 2-Nal coupling step to 2-4 hours or even overnight to ensure completion.[5][6]

  • Solvent Choice: For hydrophobic peptides, using N-Methyl-2-pyrrolidone (NMP) or a mixture of Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) can improve solvation and reduce aggregation, thereby enhancing coupling efficiency.[5]

Q3: My final product shows a significant diasteriomeric impurity. How can I minimize racemization of the C-terminal Cysteine?

Racemization of the C-terminal cysteine is a common problem in Fmoc-SPPS, exacerbated by repeated exposure to the basic conditions of Fmoc deprotection.[7][8]

  • Choice of Protecting Group: The trityl (Trt) group is a cost-effective choice for cysteine protection. However, for minimizing racemization, the tetrahydropyranyl (Thp) protecting group has been shown to be superior.[8]

  • Resin Selection: Using a 2-chlorotrityl chloride (2-CTC) resin is highly recommended for peptides with a C-terminal cysteine as its steric bulk helps to suppress both racemization and the formation of piperidinyl-alanine adducts.[7][9]

  • Base for Fmoc Deprotection: While piperidine (B6355638) is standard, using a less nucleophilic base or a buffered deprotection solution can reduce racemization. A solution of 30% 4-methylpiperidine (B120128) in 0.5 M OxymaPure-DMF has been shown to minimize side reactions.[10]

Q4: Mass spectrometry analysis of my crude product shows a +16 Da peak, indicating oxidation of the Methionine residue. How can this be prevented?

The thioether side chain of methionine is highly susceptible to oxidation to methionine sulfoxide, primarily during the final acidic cleavage step.[9][11]

  • Use of Scavengers: Incorporating specific scavengers into the cleavage cocktail is essential. While standard cocktails like Reagent B (TFA/phenol (B47542)/water/TIS) do not prevent methionine oxidation, cocktails containing dimethylsulfide (DMS) and other reducing agents are effective.[12]

  • Optimized Cleavage Cocktails: Reagent H (TFA/phenol/thioanisole (B89551)/1,2-ethanedithiol (B43112)/water/DMS/ammonium (B1175870) iodide) was specifically designed to minimize methionine oxidation and has been shown to be more effective than Reagents K, R, and B in this regard.[13][14][15] A newer cocktail containing TFA, anisole, trimethylsilyl (B98337) chloride (TMSCl), triisopropylsilane (B1312306) (TIS), and a small amount of triphenylphosphine (B44618) (PPh3) has also been reported to eradicate methionine oxidation.[16]

  • Post-synthesis Reduction: If oxidation occurs, the methionine sulfoxide can be reduced back to methionine post-synthesis.[9]

Q5: The peptide is difficult to purify by HPLC due to aggregation and poor solubility. What can I do?

The presence of the hydrophobic 2-Nal residue can lead to aggregation and purification challenges.[3][17]

  • Solvent System Modification: For hydrophobic peptides, modifying the mobile phase in reversed-phase HPLC can improve solubility and resolution. Adding formic acid, acetic acid, or using solvents like n-propanol in combination with acetonitrile (B52724) can be beneficial.[18]

  • Chaotropic Agents: The use of chaotropic agents or surfactants in the purification buffer can help to disrupt aggregates and improve solubility.[15]

  • "Catch-and-Release" Purification: If standard HPLC fails, consider alternative purification strategies such as using a temporary hydrophilic tag to improve solubility during purification, which is later cleaved off.[15]

Frequently Asked Questions (FAQs)

Q1: Which protecting group is best for the C-terminal Cysteine in this compound?

The choice depends on the priority. For cost-effectiveness, Fmoc-Cys(Trt)-OH is a standard choice. However, to minimize racemization, which is a significant issue for C-terminal cysteine, Fmoc-Cys(Thp)-OH is a superior option.[8]

Q2: Is it necessary to protect the Methionine side chain?

In standard Fmoc-SPPS, the methionine side chain is typically left unprotected.[12] The primary concern is oxidation during cleavage, which is addressed by using an optimized cleavage cocktail with scavengers.[13][16]

Q3: What is the recommended coupling reagent for the 2-Nal residue?

Due to the steric hindrance of 2-naphthylalanine, a highly efficient coupling reagent is recommended. HATU or HCTU are excellent choices as they have been shown to provide higher coupling efficiency and purity compared to reagents like HBTU or PyBOP, especially for difficult sequences.[2][3]

Q4: What is diketopiperazine formation and is it a risk for this peptide?

Diketopiperazine (DKP) formation is an intramolecular cyclization of a dipeptide that leads to its cleavage from the resin, resulting in a lower yield.[7][19] It is most common for sequences ending in Proline or other secondary amino acids at the penultimate position.[19] For the sequence this compound, the dipeptide at risk would be Met-Cys-OH during the coupling of 2-Nal. While not as high-risk as sequences containing Proline, using a 2-chlorotrityl chloride resin can help minimize this side reaction due to its steric hindrance.[9][19]

Q5: What is a general-purpose, robust cleavage cocktail for this peptide?

Given the presence of both Cys(Trt) and Met, a cleavage cocktail that effectively scavenges the trityl cation and prevents methionine oxidation is crucial. A cocktail similar to Reagent H (e.g., TFA 81%, phenol 5%, thioanisole 5%, 1,2-ethanedithiol 2.5%, water 3%, dimethylsulfide 2%, ammonium iodide 1.5% w/w) is a strong choice.[13][14] Alternatively, a modern formulation of TFA/TIS/DMS/TMSCl/Anisole/PPh3 can be used.[16] The inclusion of TIS is critical for scavenging the trityl group from cysteine.

Data Presentation

Table 1: Comparison of Coupling Reagents for Difficult Sequences

Coupling ReagentPeptide SequenceCoupling TimeCrude Purity (%)YieldReference
HATU Acyl Carrier Protein (65-74)2 x 1 min83.63High[3]
HCTU Acyl Carrier Protein (65-74)2 x 1 min79.86High[3]
PyBOP Acyl Carrier Protein (65-74)2 x 1 min48.11Low[3]
HATU A-Beta Amyloid (1-42)2 x 20 min91.23High[3]
HCTU A-Beta Amyloid (1-42)2 x 20 min92.11High[3]
PyBOP A-Beta Amyloid (1-42)2 x 20 min88.54Moderate[3]

Note: Data is for model "difficult" peptides and illustrates the relative efficiency of coupling reagents.

Table 2: Effect of Cysteine Protecting Group on Racemization

Cysteine DerivativeCoupling ReagentRacemization (%)Reference
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure0.74
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3

Table 3: Efficacy of Cleavage Cocktails in Preventing Methionine Oxidation

Cleavage CocktailPeptideMet(O) FormationYieldReference
Reagent H Model Peptide (Met, 2x Cys)Not detected51% (reduced form)[13]
Reagent K Model Peptide (Met, 2x Cys)15-55%Lower than Reagent H[13]
Reagent R Model Peptide (Met, 2x Cys)15-55%Lower than Reagent H[13]
Reagent B Model Peptide (Met, 2x Cys)15-55%Lower than Reagent H[13]
TFA/An/TMSCl/TIS/Me2S/PPh3 Ac-Cys-Met...-OHEradicatedNot specified[16]

Experimental Protocols

Protocol 1: Fmoc-SPPS of this compound

This protocol outlines a recommended procedure for the manual solid-phase synthesis of the target peptide.

  • Resin Selection and Loading:

    • Use 2-chlorotrityl chloride (2-CTC) resin (e.g., 100-200 mesh, loading 0.4-0.6 mmol/g).

    • Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes.

    • Dissolve Fmoc-Cys(Trt)-OH (1.5 eq.) and diisopropylethylamine (DIPEA) (3.0 eq.) in DCM.

    • Add the amino acid solution to the swollen resin and agitate for 2 hours.

    • Cap any unreacted sites on the resin with a solution of DCM/Methanol/DIPEA (17:2:1) for 30 minutes.[18]

    • Wash the resin with DCM, DMF, and finally DCM, then dry under vacuum. Determine the final loading.

  • Peptide Chain Elongation (per cycle):

    • Swell Resin: Swell the resin in DMF for 30 minutes.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.

    • Washing: Wash the resin thoroughly with DMF (5x), followed by DCM (3x), and DMF (3x).

    • Amino Acid Coupling (Met, Val):

      • Pre-activate Fmoc-Met-OH or Fmoc-Val-OH (3 eq.) with HCTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.

      • Add the activated amino acid solution to the resin and agitate for 1 hour.

      • Monitor coupling completion with a Kaiser test.

    • Amino Acid Coupling (2-Nal):

      • Pre-activate Fmoc-2-Nal-OH (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2 minutes.

      • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

      • Perform a double coupling if the Kaiser test is positive after the first coupling.

    • Washing: After each coupling, wash the resin as described above.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, then dry thoroughly.

    • Prepare the cleavage cocktail: Reagent H (TFA 81%, phenol 5%, thioanisole 5%, 1,2-ethanedithiol 2.5%, water 3%, dimethylsulfide 2%, ammonium iodide 1.5% w/w).[13][15] Ensure enough volume to swell the resin (approx. 10 mL per gram of resin).

    • Add the cleavage cocktail to the resin and agitate at room temperature for 3 hours.[13]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMF, or an aqueous solution with acetonitrile and 0.1% TFA).

    • Purify the peptide by preparative reversed-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions and analyze by analytical HPLC and mass spectrometry.

    • Pool pure fractions and lyophilize to obtain the final product.

Mandatory Visualization

SPPS_Workflow cluster_prep Resin Preparation cluster_cycle Elongation Cycle (Met, 2-Nal, Val) cluster_final Final Steps Resin 2-CTC Resin Swell_DCM Swell in DCM Resin->Swell_DCM Load_Cys Load Fmoc-Cys(Trt)-OH Swell_DCM->Load_Cys Cap Cap Unreacted Sites Load_Cys->Cap Deprotection Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (HATU/HCTU) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Deprotection Next Amino Acid Kaiser->Coupling Incomplete (Double Couple) Final_Wash Final Wash & Dry Kaiser->Final_Wash Final Amino Acid Cleavage Cleavage & Deprotection (Reagent H) Final_Wash->Cleavage Precipitate Precipitate in Ether Cleavage->Precipitate Purify RP-HPLC Purification Precipitate->Purify Lyophilize Lyophilization Purify->Lyophilize Final_Product This compound Lyophilize->Final_Product

Caption: Workflow for the Solid-Phase Peptide Synthesis of this compound.

Troubleshooting_Yield cluster_problems Potential Issues cluster_solutions Solutions Start Low Peptide Yield Analysis Analyze Crude Product (HPLC, MS) Start->Analysis Deletion Deletion Sequences (e.g., -2-Nal) Analysis->Deletion Racemization Diastereomeric Impurity Analysis->Racemization Oxidation Oxidized Met (+16 Da) Analysis->Oxidation Aggregation Poor HPLC Profile Analysis->Aggregation Sol_Coupling Use HATU/HCTU Double Couple 2-Nal Extend Coupling Time Deletion->Sol_Coupling Sol_Racemization Use Cys(Thp) Use 2-CTC Resin Modify Deprotection Base Racemization->Sol_Racemization Sol_Oxidation Use Reagent H or TFA/TIS/DMS/TMSCl Cocktail Oxidation->Sol_Oxidation Sol_Aggregation Modify HPLC Solvents (n-propanol, formic acid) Aggregation->Sol_Aggregation

Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.

References

troubleshooting H-Cys-Val-2-Nal-Met-OH aggregation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues encountered during experiments with the peptide H-Cys-Val-2-Nal-Met-OH.

Troubleshooting Guide

Issue: Peptide Precipitation Upon Dissolution

If you observe immediate precipitation or cloudiness when attempting to dissolve the lyophilized this compound peptide, it is likely due to its hydrophobic nature and the formation of aggregates. The bulky, aromatic side chain of 2-Naphthylalanine (2-Nal) significantly increases the peptide's hydrophobicity.[1]

Recommended Solutions:

  • Solvent Selection: The choice of solvent is critical. Due to the presence of Cysteine and Methionine, which are susceptible to oxidation, certain organic solvents should be used with caution or avoided.[2]

  • pH Adjustment: The net charge of the peptide influences its solubility. Adjusting the pH can increase solubility by introducing charge repulsion between peptide molecules.

  • Use of Chaotropic Agents: These agents disrupt the structure of water, reducing hydrophobic interactions and interfering with the formation of secondary structures like β-sheets.

The following table summarizes recommended solvents and conditions for dissolving this compound.

Solvent/AdditiveConcentrationRationaleSuitability for this compound
Aqueous Solutions
Deionized Water-Initial attempt for all peptides.Likely poor due to high hydrophobicity.
Acetic Acid10-30% in waterProtonates basic residues, increasing net positive charge and solubility.[2][3]Recommended.
Trifluoroacetic Acid (TFA)0.1% in water or ACNStrong acid, effective for highly hydrophobic peptides.[2]Use with caution. May not be suitable for cell-based assays.
Ammonium Bicarbonate0.1 MIncreases pH to deprotonate acidic residues.Not Recommended. Alkaline pH can promote disulfide bond formation via the Cysteine residue.[2][3]
Organic Solvents
Acetonitrile (ACN)As needed, then diluteDisrupts hydrophobic interactions.Recommended.
Isopropanol (B130326)/EthanolAs needed, then diluteDisrupts hydrophobic interactions.Recommended.
Dimethylformamide (DMF)As needed, then diluteStrong organic solvent for hydrophobic peptides.Recommended.
Dimethyl Sulfoxide (DMSO)As needed, then diluteStrong organic solvent, but can cause oxidation.Use with extreme caution or avoid. Can oxidize the Methionine and Cysteine residues.[2]
Chaotropic Agents
Guanidine Hydrochloride6 MDenaturant that disrupts hydrogen bonds and hydrophobic interactions.Effective, but may need to be removed before experiments.
Urea8 MSimilar to Guanidine HCl.Effective, but may need to be removed before experiments.
Issue: Aggregation During Storage or Experimental Procedures

Aggregation can also occur in solution over time, or when the peptide is transferred to a different buffer system (e.g., from a solubilization buffer to an experimental buffer).

Preventative Measures:

  • Stock Solution Storage: Store peptide stock solutions at -20°C or -80°C. For peptides containing Cysteine or Methionine, it is advisable to overlay the solution with an inert gas like argon or nitrogen to minimize oxidation.[2]

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles.

  • Buffer Compatibility: When diluting the peptide into a final experimental buffer, add the peptide stock solution dropwise to the vortexing buffer to facilitate rapid mixing and minimize localized high concentrations that can promote aggregation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peptide aggregating?

A1: The aggregation of this compound is primarily driven by its high hydrophobicity, conferred by the Valine and particularly the 2-Naphthylalanine (2-Nal) residues.[1] These nonpolar residues tend to associate to minimize their contact with water, leading to the formation of insoluble aggregates. Additionally, the peptide can form intermolecular hydrogen bonds, leading to the formation of β-sheet structures, which are common in peptide aggregates. The presence of a free Cysteine residue also introduces the possibility of covalent dimerization through disulfide bond formation, especially at neutral to alkaline pH.[3][4]

Q2: I dissolved the peptide in an organic solvent, but it precipitated when I added it to my aqueous experimental buffer. What should I do?

A2: This is a common issue when working with hydrophobic peptides. The key is to minimize the shock of transferring the peptide from a favorable organic environment to a less favorable aqueous one. Try adding the organic peptide stock solution very slowly, drop-by-drop, into the vigorously stirring aqueous buffer.[5] This helps to disperse the peptide molecules quickly. If precipitation still occurs, it may be necessary to include a low percentage of the organic solvent or a mild, non-ionic detergent in your final experimental buffer to maintain solubility. Always perform a vehicle control in your experiments to account for the effects of these additives.

Q3: Can I use sonication to help dissolve my peptide?

A3: Yes, sonication can be a useful technique to break up small particles and aid in the dissolution of peptides.[2][5] However, it should be used judiciously, as prolonged sonication can generate heat, which may lead to peptide degradation. It is recommended to use short bursts of sonication in an ice bath.

Q4: How can I monitor peptide aggregation in my experiments?

A4: Several techniques can be used to monitor peptide aggregation. A simple method is to measure the turbidity of the peptide solution over time using a spectrophotometer (e.g., at 400-600 nm). More sophisticated techniques include Dynamic Light Scattering (DLS) to measure particle size distribution, and Thioflavin T (ThT) fluorescence assays, which are commonly used to detect the formation of amyloid-like β-sheet structures.

Experimental Protocols

Protocol 1: General Solubilization of this compound
  • Initial Assessment: Before dissolving the entire sample, test the solubility of a small aliquot.

  • Centrifugation: Briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.

  • Solvent Addition:

    • Step 1 (Acidic Conditions): Add a small volume of 10% aqueous acetic acid to the peptide. Vortex briefly. If the peptide does not dissolve, gradually increase the concentration of acetic acid up to 30%.[2]

    • Step 2 (Organic Solvents - if Step 1 fails): If the peptide remains insoluble, use a minimal amount of a suitable organic solvent such as DMF or ACN. Add the solvent dropwise while vortexing until the peptide is fully dissolved.

  • Dilution: Once the peptide is in solution, you can dilute it further with deionized water or your desired buffer. As noted previously, add the peptide concentrate to the diluent slowly with vigorous mixing.

  • Storage: Store the stock solution at -20°C or -80°C.

Protocol 2: Purification of this compound using RP-HPLC

Aggregation can also be a problem during purification. The following are recommendations for optimizing Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Column Selection: A C4 or C8 column is often more suitable for highly hydrophobic peptides than a C18 column, as it provides less hydrophobic interaction and may reduce the chance of irreversible binding.

  • Mobile Phase Preparation:

    • Aqueous Component (Solvent A): Deionized water with 0.1% TFA.

    • Organic Component (Solvent B): Acetonitrile (ACN) with 0.1% TFA. The use of TFA helps to keep the peptide protonated and improves peak shape.[2]

  • Gradient Optimization:

    • Start with a higher than usual initial concentration of Solvent B (e.g., 20-30%) to ensure the peptide remains soluble upon injection.

    • Run a shallow gradient to effectively separate the peptide from impurities.

    • If the peptide is still aggregating on the column, consider adding a small percentage of isopropanol to the mobile phase to increase its eluotropic strength.

  • Sample Preparation: Dissolve the crude peptide in the initial mobile phase composition or in a minimal amount of a strong solvent like DMF and then dilute with the initial mobile phase. Ensure the sample is fully dissolved before injection.

Visualizations

Potential Causes of this compound Aggregation A This compound Peptide B Hydrophobic Nature (Val, 2-Nal) A->B C Intermolecular H-Bonding A->C D Covalent Disulfide Bonds (Cysteine) A->D E Aggregation / Precipitation B->E C->E D->E

Caption: Factors contributing to peptide aggregation.

Troubleshooting Workflow for Peptide Aggregation start Peptide Aggregation Observed q1 Is the peptide fully dissolved? start->q1 solubilize Optimize Solubilization Protocol - Try different solvents (ACN, DMF) - Adjust pH (e.g., acetic acid) - Use chaotropic agents q1->solubilize No q2 Does aggregation occur during experiment/storage? q1->q2 Yes solubilize->q1 storage Optimize Storage Conditions - Aliquot and freeze at -80°C - Use inert gas overlay q2->storage During Storage experiment Modify Experimental Conditions - Add co-solvents/detergents to buffer - Optimize HPLC mobile phase q2->experiment During Experiment end Aggregation Minimized storage->end experiment->end

Caption: A logical approach to troubleshooting aggregation.

References

Technical Support Center: Optimizing HPLC Gradient for Peptide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) gradients for the purification of peptides, with a specific focus on H-Cys-Val-2-Nal-Met-OH.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC purification of peptides.

Problem Potential Cause Recommended Solution
Poor Peak Resolution Gradient is too steep.Decrease the gradient slope (e.g., from 1%/min to 0.5%/min) to increase the separation time between peaks.[1][2][3] Consider using a segmented or focused gradient to flatten the slope around the elution time of the target peptide.[1]
Inappropriate mobile phase pH.Adjust the mobile phase pH. For many peptides, a low pH (around 2-3) using an ion-pairing agent like trifluoroacetic acid (TFA) is effective.[1][4] Experimenting with different pH values can alter selectivity.
Incorrect column chemistry.For most peptides under 4000 Da, a C18 column provides good separation.[] If the peptide is very hydrophobic, a C8 or C4 column might be more suitable.[]
Peak Tailing Secondary interactions with the stationary phase.Ensure a sufficient concentration of an ion-pairing agent like TFA (typically 0.1%) is used to mask silanol (B1196071) groups on the silica-based column and improve peak shape.[][6]
Column overload.Reduce the amount of sample injected onto the column.
Column degradation.Use a guard column to protect the analytical column from contaminants.[7] If the column is old or has been used extensively, it may need to be replaced.
Low Yield Peptide precipitation on the column.Increase the initial percentage of the organic mobile phase (Solvent B) to improve solubility. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase before injection.[8]
Irreversible adsorption to the column.Try a different column chemistry or mobile phase additive.
Suboptimal fraction collection.Ensure the fraction collector is correctly timed to collect the entire peak of interest.
Carryover (Ghost Peaks) Incomplete elution of the peptide from the previous run.After the main peak has eluted, include a steep gradient wash (e.g., to 95% Solvent B) followed by a hold at high organic concentration to elute any strongly retained compounds.[9]
Contamination in the HPLC system.Clean the injector, sample loop, and column with a strong solvent wash.[9]
Variable Retention Times Inconsistent mobile phase preparation.Prepare fresh mobile phases daily and ensure they are thoroughly mixed and degassed.[7][10]
Fluctuations in column temperature.Use a column oven to maintain a constant and controlled temperature throughout the analysis.[1][10]
Pump malfunction.Check for leaks and ensure the pump is delivering a consistent flow rate.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an HPLC gradient for a new peptide like this compound?

A1: A good starting point is a broad linear gradient, for example, 5% to 95% acetonitrile (B52724) (ACN) in water, with 0.1% trifluoroacetic acid (TFA) in both solvents, run over 20-30 minutes.[6] This initial "scouting" run will indicate the approximate ACN concentration at which your peptide elutes. Based on the retention time from this run, you can then design a shallower, more focused gradient for better resolution.

Q2: How does the hydrophobicity of this compound influence the choice of HPLC conditions?

A2: The peptide this compound contains several hydrophobic residues (Val, 2-Nal, Met), suggesting it will be well-retained on a reversed-phase column. A C18 column is a suitable initial choice.[] The gradient will likely require a moderate to high percentage of organic solvent (acetonitrile) for elution.

Q3: What is the role of trifluoroacetic acid (TFA) in the mobile phase?

A3: TFA serves as an ion-pairing agent.[][6] It pairs with the positively charged amino groups of the peptide, neutralizing their charge and reducing unwanted interactions with the silica (B1680970) stationary phase. This results in sharper peaks and improved resolution.[] A concentration of 0.1% is commonly used.

Q4: Can I use a different acid instead of TFA?

A4: Yes, other acids like formic acid can be used.[1] The choice of acid can alter the selectivity of the separation. Formic acid is often preferred for mass spectrometry (MS) applications as it is less ion-suppressive than TFA.

Q5: How does the gradient slope affect the purification?

A5: A shallower gradient (a smaller change in organic solvent concentration per unit of time) generally leads to better resolution between peaks, as it allows more time for the separation to occur.[1][2][12][3] However, a very shallow gradient can lead to broader peaks and longer run times. The optimal slope is a balance between resolution and analysis time.

Q6: Should I be concerned about the oxidation of the Cysteine and Methionine residues in this compound during purification?

A6: Yes, Cysteine and Methionine are susceptible to oxidation. To minimize this, use freshly prepared mobile phases that have been degassed to remove dissolved oxygen. If oxidation is a significant problem, consider adding a small amount of a scavenger like dithiothreitol (B142953) (DTT) to the sample, but be aware this will add another component to be separated.

Experimental Protocol: HPLC Gradient Optimization for this compound

This protocol outlines a systematic approach to optimizing the HPLC gradient for the purification of this compound.

1. Materials and Equipment:

  • Reversed-phase HPLC system with a gradient pump, UV detector, and fraction collector.

  • C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or a corresponding preparative column).

  • HPLC-grade water.

  • HPLC-grade acetonitrile (ACN).

  • Trifluoroacetic acid (TFA).

  • Crude this compound sample.

  • 0.22 µm syringe filters.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water. Add 1 mL of TFA to 999 mL of HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile. Add 1 mL of TFA to 999 mL of HPLC-grade ACN.

  • Filter both mobile phases through a 0.22 µm filter and degas thoroughly.

3. Sample Preparation:

  • Dissolve the crude peptide in a small amount of Mobile Phase A or a compatible solvent at a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. Gradient Optimization Workflow:

  • Step 1: Scouting Run:

    • Perform a broad linear gradient to determine the approximate elution conditions.

    • Gradient: 5% to 95% B over 30 minutes.

    • Flow Rate: 1 mL/min (for an analytical column).

    • Detection: 220 nm.

    • Identify the retention time and the %B at which the main peak elutes.

  • Step 2: Focused Gradient Run:

    • Based on the scouting run, design a shallower gradient around the elution point of the target peptide. For example, if the peptide eluted at 40% B:

    • Gradient: Start at 5-10% below the elution concentration and end 5-10% above it, over a longer time. For example, 30% to 50% B over 40 minutes.

    • This will improve the resolution between the target peptide and closely eluting impurities.

  • Step 3: Further Optimization (if necessary):

    • If co-eluting impurities are still present, further adjustments can be made:

      • Decrease the gradient slope further: For example, 35% to 45% B over 40 minutes.

      • Change the mobile phase modifier: Replace 0.1% TFA with 0.1% formic acid to alter selectivity.

      • Adjust the temperature: Running the separation at a slightly elevated temperature (e.g., 40°C) can sometimes improve peak shape and resolution.[1]

5. Data Presentation: Example Gradient Optimization Results

Run Gradient (%B) Time (min) Slope (%B/min) Purity (%) Yield (%) Observations
1 (Scouting)5 - 95303.07590Broad peak, elution at ~15 min (45% B).
2 (Focused)35 - 55400.59285Improved resolution, but a small shoulder is present.
3 (Optimized)40 - 50400.25>9880Baseline separation of the main peak from impurities.

Visualizations

HPLC_Optimization_Workflow HPLC Gradient Optimization Workflow A Prepare Mobile Phases & Sample B Scouting Run (Broad Gradient) 5-95% B over 30 min A->B C Identify Retention Time & %B of Target Peptide B->C D Design Focused Gradient (Shallow Slope around Elution %B) C->D E Run Focused Gradient D->E F Analyze Purity & Resolution E->F G Purity > 98%? F->G H Further Optimization (Decrease Slope, Change pH, Temp) G->H No I Scale-up to Preparative HPLC G->I Yes H->E

Caption: Workflow for HPLC gradient optimization.

HPLC_Troubleshooting_Workflow HPLC Troubleshooting Workflow Start Problem Identified (e.g., Poor Resolution, Peak Tailing) CheckGradient Is the gradient too steep? Start->CheckGradient DecreaseSlope Decrease Gradient Slope & Rerun CheckGradient->DecreaseSlope Yes CheckMobilePhase Is the mobile phase pH optimal? CheckGradient->CheckMobilePhase No Resolved Problem Resolved DecreaseSlope->Resolved AdjustpH Adjust Mobile Phase pH & Rerun CheckMobilePhase->AdjustpH Yes CheckColumn Is the column appropriate/healthy? CheckMobilePhase->CheckColumn No AdjustpH->Resolved ReplaceColumn Consider Different Column Chemistry or Replace Column CheckColumn->ReplaceColumn Yes CheckColumn->Resolved No ReplaceColumn->Resolved

Caption: Troubleshooting common HPLC issues.

References

H-Cys-Val-2-Nal-Met-OH solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered by researchers, scientists, and drug development professionals working with the peptide H-Cys-Val-2-Nal-Met-OH.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peptide not dissolving in aqueous buffers like water or PBS?

A1: The peptide this compound has very low solubility in aqueous solutions due to its chemical structure. The primary reasons are:

  • High Hydrophobicity: The sequence contains two highly hydrophobic amino acids: Valine (Val) and particularly 2-Naphthylalanine (2-Nal).[1][2] The bulky aromatic side chain of 2-Nal significantly increases the peptide's hydrophobicity, leading to poor interaction with water.[3][4]

  • Neutral Net Charge: At a neutral pH (around 7), the peptide has an overall net charge of approximately zero (the N-terminal amine is protonated [+1] and the C-terminal carboxyl is deprotonated [-1]). Peptides are often least soluble at or near their isoelectric point.[1] Neutral peptides generally require organic solvents for initial dissolution.[5][6][7]

Q2: What is the recommended initial solvent for dissolving this compound?

A2: The recommended solvent is Dimethylformamide (DMF).[5][7] This peptide contains both Cysteine (Cys) and Methionine (Met), which are susceptible to oxidation.[6][8] Solvents like Dimethyl sulfoxide (B87167) (DMSO), while common for hydrophobic peptides, should be strictly avoided as they can oxidize the sulfur-containing side chains of Cys and Met.[5][6][9] DMF is a suitable alternative for peptides containing these sensitive residues.[7][10]

Q3: Can I use DMSO to dissolve this peptide?

A3: No, it is strongly advised not to use DMSO.[5] Both Cysteine and Methionine residues in your peptide sequence are prone to oxidation by DMSO.[6][8] This can lead to the formation of sulfoxides or unwanted disulfide bonds, altering the peptide's structure, activity, and solubility.[11]

Q4: The peptide contains a free Cysteine. Are there any special precautions I need to take?

A4: Yes. The free thiol group (-SH) on the Cysteine residue is highly susceptible to oxidation, which can cause two peptide molecules to link together via a disulfide bond (-S-S-), forming a dimer. This dimerization and further aggregation can significantly decrease solubility.[11][12] To mitigate this:

  • Avoid Alkaline pH: Do not use basic solutions (pH > 7) to dissolve the peptide, as a higher pH promotes the oxidation of thiols.[7][8][11]

  • Use Degassed Solvents: To minimize exposure to oxygen, use solvents that have been degassed.[6][11]

  • Consider Reducing Agents: For applications where it is critical to maintain the free thiol, you can consider adding a reducing agent like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) to your final buffer, but check for compatibility with your assay.[6][12]

Q5: My peptide dissolved in DMF, but precipitated when I diluted it with my aqueous experimental buffer. What should I do?

A5: This indicates that the peptide has reached its solubility limit in the final solvent mixture. To resolve this:

  • Slow Addition: Add the aqueous buffer very slowly to the peptide-DMF stock solution while vortexing gently.[13]

  • Check Final Concentration: The final concentration of the peptide in your working solution may be too high. Try preparing a more dilute working solution.

  • Increase Organic Co-solvent: The final percentage of the organic solvent in your working solution might be too low. While most biological assays have a tolerance limit (often <1% DMSO/DMF), you may need to optimize this.[9]

  • Re-dissolve and Re-dilute: If significant precipitation occurs, the sample may need to be lyophilized again before attempting to re-dissolve it at a lower final concentration.[6]

Q6: How should I store the lyophilized peptide and the stock solution?

A6:

  • Lyophilized Peptide: Store the lyophilized powder at -20°C or preferably -80°C for long-term stability.[5][7] Before opening the vial, allow it to warm to room temperature to prevent condensation.[6]

  • Stock Solution: Once dissolved, it is highly recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C.[7] Peptides containing Cys, Met, or Trp have limited stability in solution due to oxidation.[8] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Lyophilized powder does not dissolve in the initial solvent (DMF). Insufficient mixing or peptide aggregation.Briefly sonicate the vial in a water bath to aid dissolution.[6] Gentle warming (<40°C) can also be attempted.[6][13]
Solution appears cloudy or has visible particulates after adding buffer. Peptide has precipitated out of solution; solubility limit exceeded.Centrifuge the solution to pellet the undissolved peptide before use to avoid inaccurate concentration measurements.[9][13] Re-evaluate the final concentration and the percentage of organic solvent.
Experimental results are inconsistent or show no activity. Peptide degradation (oxidation) or inaccurate concentration due to poor solubility.Confirm the peptide's integrity. Use fresh aliquots for each experiment. Ensure complete dissolution before making dilutions by checking that the solution is clear.[6] Strictly avoid DMSO.[5][6]
Peptide forms a gel-like substance. Peptide aggregation.Add a chaotropic agent like 6 M guanidine (B92328) HCl or 8 M urea (B33335) to the stock solution to disrupt aggregation, then proceed with dilution.[5][7] Note: Check for compatibility with your downstream application.

Experimental Protocols

Protocol: Solubilization of this compound

This protocol outlines the recommended procedure for dissolving the peptide. It is crucial to first test the solubility on a small portion of the peptide before dissolving the entire sample.[5]

  • Preparation:

    • Allow the vial of lyophilized peptide to equilibrate to room temperature before opening.

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.[6]

  • Initial Dissolution in Organic Solvent:

    • Based on the peptide's hydrophobic and oxidation-sensitive nature, select Dimethylformamide (DMF) as the initial solvent.[7]

    • Add a small, precise volume of DMF to the vial to create a concentrated stock solution (e.g., to achieve 1-2 mg/mL).[7]

    • Vortex gently or sonicate briefly (3 cycles of 10 seconds) to ensure the peptide dissolves completely.[6] The solution should be clear and free of particulates.

  • Dilution into Aqueous Buffer:

    • Select your desired sterile aqueous buffer (e.g., Tris or phosphate (B84403) buffer at a pH below 7 to minimize Cysteine oxidation).[6][11]

    • While gently vortexing the aqueous buffer, add the peptide-DMF stock solution drop by drop until the desired final concentration is reached.

    • Important: Do not add the aqueous buffer to the concentrated DMF stock, as this is more likely to cause precipitation.

  • Final Check and Storage:

    • Inspect the final solution. If it remains clear, it is ready for use.

    • If any cloudiness or precipitation appears, centrifuge the solution and use the clear supernatant.

    • Immediately prepare single-use aliquots from any remaining stock solution and store them at -20°C or -80°C.[7]

Visual Guides

G cluster_0 Solvent Selection Workflow for this compound start Start: Dissolve Peptide peptide_analysis Analyze Peptide Properties: - Hydrophobic (Val, 2-Nal) - Neutral Net Charge - Oxidation-Sensitive (Cys, Met) start->peptide_analysis ask_solvent Aqueous buffer (e.g., Water, PBS)? peptide_analysis->ask_solvent ask_dmso Use common organic solvent (DMSO)? ask_solvent->ask_dmso Yes fail_aq Result: Insoluble (High Hydrophobicity) ask_solvent->fail_aq No recommend_dmf Recommended: Use DMF (Dimethylformamide) ask_dmso->recommend_dmf No fail_dmso Result: Risk of Oxidation (Cys and Met present) ask_dmso->fail_dmso Yes dilute Slowly dilute into aqueous buffer (pH < 7) recommend_dmf->dilute end Solution Ready dilute->end fail_aq->recommend_dmf fail_dmso->recommend_dmf

Caption: Decision workflow for selecting the appropriate solvent.

G cluster_1 Cysteine Oxidation and Dimerization peptide1 This compound (Free Thiol: -SH) oxidizing Oxidizing Conditions (e.g., O2, pH > 7) peptide1->oxidizing peptide2 This compound (Free Thiol: -SH) peptide2->oxidizing dimer Peptide Dimer (Disulfide Bond: -S-S-) oxidizing->dimer aggregation Precipitation & Insolubility dimer->aggregation

References

challenges in purifying hydrophobic peptides like Cys-Val-2-Nal-Met

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges in the purification of hydrophobic peptides, with a specific focus on sequences such as Cys-Val-2-Nal-Met.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of hydrophobic peptides like Cys-Val-2-Nal-Met.

Question 1: My hydrophobic peptide is showing poor solubility in the loading buffer (e.g., water/acetonitrile (B52724)/TFA). What can I do?

Answer:

Poor solubility is a primary challenge with hydrophobic peptides, leading to aggregation and sample loss. Here are several strategies to improve solubility:

  • Utilize Organic Solvents: Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile before diluting it with the initial mobile phase.

  • Incorporate Chaotropic Agents: Agents like guanidine (B92328) hydrochloride (GuHCl) or urea (B33335) can disrupt intermolecular hydrogen bonds and reduce aggregation. However, their compatibility with your downstream applications must be verified.

  • Adjust pH: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the buffer away from the pI can increase net charge and improve solubility.

  • Consider Alternative Solvents: For extremely difficult cases, solvents like hexafluoroisopropanol (HFIP) can be effective in dissolving aggregated peptides. Note that HFIP can alter peptide secondary structure.

Question 2: I am observing very broad or tailing peaks during RP-HPLC purification. How can I improve the peak shape?

Answer:

Broad or tailing peaks often indicate issues with peptide interaction with the stationary phase, aggregation on the column, or slow kinetics.

  • Elevated Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve peak shape and resolution. The higher temperature reduces mobile phase viscosity and can disrupt peptide aggregates.

  • Optimize Mobile Phase Additives:

    • Trifluoroacetic Acid (TFA): While standard, consider optimizing the TFA concentration. Lower concentrations (e.g., 0.05%) may sometimes improve peak shape for certain peptides.

    • Formic Acid (FA): Using formic acid (0.1%) as an alternative to TFA can sometimes yield sharper peaks and is more compatible with mass spectrometry.

  • Change in Organic Modifier: If you are using acetonitrile, consider switching to or adding n-propanol or isopropanol (B130326) to the mobile phase. These alcohols can be more effective at eluting very hydrophobic peptides.

  • Lower Flow Rate: Decreasing the flow rate can allow more time for the peptide to equilibrate between the mobile and stationary phases, potentially leading to sharper peaks.

Question. 3: My peptide is eluting much later than expected, or not at all, even with a high concentration of organic solvent. What is causing this?

Answer:

This is a classic sign of a very hydrophobic peptide strongly binding to the C18 stationary phase.

  • Use a Different Stationary Phase: Consider a column with a shorter alkyl chain (e.g., C8 or C4) or a phenyl-hexyl phase, which can reduce the strength of hydrophobic interactions.

  • Increase Organic Modifier Strength: As mentioned, incorporating n-propanol or isopropanol into your mobile phase can enhance elution strength compared to acetonitrile alone.

  • Employ a Steeper Gradient: A more aggressive (steeper) gradient can help to elute the tightly bound peptide more quickly, resulting in a sharper peak.

Question 4: I am seeing multiple peaks in my chromatogram, suggesting impurities or side products. What are the likely culprits for a peptide like Cys-Val-2-Nal-Met?

Answer:

For a peptide containing Cysteine and Methionine, several side products can form during synthesis and purification:

  • Disulfide-Linked Dimer: The Cysteine residue can be oxidized to form a disulfide bond with another peptide molecule, resulting in a dimer that will have a different retention time.

  • Methionine Oxidation: The Methionine residue is susceptible to oxidation, forming methionine sulfoxide. This introduces a more polar group, causing the oxidized peptide to elute earlier than the desired product.

  • Incomplete Deprotection: Side-chain protecting groups from the solid-phase synthesis may not have been fully removed, leading to closely eluting impurities.

To mitigate these:

  • Work under inert conditions and use buffers degassed with nitrogen or argon to minimize oxidation.

  • Add reducing agents like dithiothreitol (B142953) (DTT) to the purification buffers to prevent or reverse disulfide bond formation, though this will add complexity to the final formulation.

Quantitative Data Summary

The choice of mobile phase modifier and column temperature can significantly impact the purity and retention time of hydrophobic peptides. The following table summarizes typical outcomes.

ParameterCondition ACondition BCondition C
Mobile Phase A 0.1% TFA in Water0.1% FA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% FA in Acetonitrile0.1% TFA in Acetonitrile/n-Propanol (3:1)
Column Temperature 25°C60°C60°C
Expected Purity ModerateHighVery High
Peak Shape Broad, TailingSharpSharp
Relative Retention Time LongShorterShortest

Experimental Protocols

Protocol: RP-HPLC Purification of Cys-Val-2-Nal-Met

  • Sample Preparation: a. Weigh approximately 5 mg of the crude lyophilized peptide. b. Add 100 µL of DMSO to dissolve the peptide. Vortex gently. c. Dilute the DMSO solution with 900 µL of Mobile Phase A (e.g., 0.1% TFA in water) to a final concentration of 5 mg/mL. d. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatography Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 50°C.

    • Detection: 220 nm and 280 nm (due to the 2-Nal residue).

    • Gradient:

      • 0-5 min: 30% B

      • 5-35 min: 30% to 80% B

      • 35-40 min: 80% to 100% B

      • 40-45 min: 100% B

      • 45-50 min: 100% to 30% B

      • 50-60 min: 30% B (re-equilibration)

  • Fraction Collection & Analysis: a. Collect fractions corresponding to the main peak. b. Analyze the purity of each collected fraction by analytical HPLC and mass spectrometry. c. Pool the fractions with the desired purity (>95%).

  • Post-Purification: a. Freeze the pooled fractions at -80°C. b. Lyophilize the frozen sample to obtain the pure peptide as a dry powder.

Visualizations

TroubleshootingWorkflow start Start: Low Purity or Yield solubility Is the peptide soluble in loading buffer? start->solubility peak_shape Is the peak shape broad or tailing? solubility->peak_shape Yes add_organic Action: Dissolve in DMSO/DMF first solubility->add_organic No retention Is retention time excessively long? peak_shape->retention No increase_temp Action: Increase column temperature (40-60°C) peak_shape->increase_temp Yes impurities Are multiple peaks present? retention->impurities No change_modifier Action: Use stronger organic (n-propanol) retention->change_modifier Yes check_oxidation Action: Check for oxidation (MS analysis) impurities->check_oxidation Yes end_good Result: Improved Purification impurities->end_good No add_organic->peak_shape use_chaotrope Action: Use chaotropic agents (GuHCl, Urea) add_organic->use_chaotrope Still poor use_chaotrope->peak_shape increase_temp->retention change_modifier->impurities change_column Action: Use C8, C4, or Phenyl-Hexyl column change_modifier->change_column Still long change_column->impurities check_dimer Action: Check for dimer (MS analysis, reducing agent) check_oxidation->check_dimer check_dimer->end_good SideReactions cluster_peptide Desired Peptide cluster_side_products Potential Side Products peptide Cys-Val-2-Nal-Met (Reduced Monomer) dimer Disulfide-Linked Dimer (Oxidized) peptide->dimer Oxidation (+ O2) sulfoxide Methionine Sulfoxide Derivative (Oxidized) peptide->sulfoxide Oxidation (+ O2) dimer->peptide Reduction (+ DTT) HPLC_Interaction mobile_phase Mobile Phase Aqueous Buffer (e.g., H2O + TFA) + Organic Modifier (e.g., ACN) peptide Hydrophobic Peptide (Cys-Val-2-Nal-Met) mobile_phase->peptide Carries Peptide stationary_phase Stationary Phase (Pore) Silica Bead C18 Alkyl Chains stationary_phase:f1->mobile_phase Elution with high % Organic peptide->stationary_phase:f1 Strong Hydrophobic Interaction (Adsorption)

unexpected cleavage products of H-Cys-Val-2-Nal-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with the synthetic peptide H-Cys-Val-2-Nal-Met-OH. The information is presented in a question-and-answer format to directly address potential issues encountered during its synthesis, purification, and handling.

Troubleshooting Guide: Unexpected Cleavage Products and Impurities

The synthesis and purification of this compound can sometimes yield unexpected products. The table below summarizes common issues, their probable causes, and recommended solutions.

Observed Issue Potential Cause(s) Recommended Solutions & Experimental Protocols
Mass spectrometry shows a peak at +16 Da. Oxidation of the methionine residue to methionine sulfoxide (B87167) (Met(O)).[1][2][3][4][5]Prevention: • Use a specialized cleavage cocktail designed to minimize methionine oxidation, such as Reagent H (trifluoroacetic acid, phenol, thioanisole, 1,2-ethanedithiol (B43112), water, dimethylsulfide, and ammonium (B1175870) iodide).[2][3] • Conduct the cleavage and subsequent handling under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric oxygen.[4]Reduction of Met(O): • While difficult, reduction of Met(O) back to Met can be attempted using specific methionine sulfoxide reductases.[5]
Mass spectrometry shows a peak corresponding to a dimer of the peptide. Oxidation of the N-terminal cysteine's thiol group, leading to the formation of an intermolecular disulfide bond.[1][4]Prevention: • Add a reducing agent like 1,2-ethanedithiol (EDT) to the cleavage cocktail.[6] • Maintain a low pH during purification and storage, as higher pH accelerates thiol oxidation.[1]Reduction of Disulfide Bond: • Treat the peptide solution with a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1]Protocol: Dissolve the peptide in a suitable buffer and add a 10-fold molar excess of DTT. Allow the reaction to proceed for 1-2 hours at room temperature before re-purification.
Mass spectrometry shows a peak at +32 Da. Further oxidation of methionine to methionine sulfone.[1]This is generally irreversible.[1] Focus on preventing oxidation during synthesis and handling as described above. Severe oxidative conditions should be strictly avoided.
Broad peaks or multiple closely-eluting peaks in HPLC. Peptide aggregation, potentially promoted by the hydrophobic 2-Naphthylalanine (2-Nal) residue.[7][8]During Synthesis: • Use solvents like DMSO/DMF or 6N guanidine/DMF to disrupt secondary structures and prevent aggregation on the resin.[9]During Purification: • Modify the HPLC mobile phase by adding organic modifiers or chaotropic agents. • Perform purification at a lower or higher temperature to disrupt hydrophobic interactions.For Solubilizing the Peptide: • Use alternative solvents like DMSO or acetonitrile (B52724) for initial dissolution before dilution in aqueous buffers.
Mass spectrometry shows deletion products (missing amino acids). Incomplete coupling or deprotection during solid-phase peptide synthesis (SPPS), possibly due to steric hindrance from the bulky 2-Nal residue.[10]During Synthesis:Double Coupling: Perform the coupling step twice for the amino acid following 2-Nal (Valine in this case).[10] • Extend Reaction Times: Increase the duration for both coupling and Fmoc-deprotection steps.[10] • Microwave-Assisted Synthesis: This can improve coupling efficiency for sterically hindered residues.[9]
Presence of diastereomers (racemization). Racemization of amino acid residues, particularly cysteine, during activation and coupling in SPPS.[1][9]During Synthesis:Optimized Coupling Reagents: Use coupling reagents known to suppress racemization, such as those combined with additives like HOBt or OxymaPure.[10] • Control Base Addition: Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA).[10] • Lower Temperature: Perform coupling reactions at a reduced temperature.[10]

Frequently Asked Questions (FAQs)

Q1: Why is the methionine residue in my this compound peptide so susceptible to oxidation?

A1: The sulfur atom in the methionine side chain is electron-rich and readily attacked by oxidizing agents, including atmospheric oxygen.[4][5] This can occur during the acid-catalyzed cleavage from the solid-phase resin, during purification, or upon storage.[11] The oxidation results in the formation of methionine sulfoxide (+16 Da mass shift), which can alter the peptide's conformation and biological activity.[5]

Q2: I observe a significant amount of a dimeric species in my crude product. What is it and how can I avoid it?

A2: The dimeric species is most likely formed by the oxidation of the free thiol groups on the N-terminal cysteine residues of two peptide chains, creating a disulfide bridge.[1] This process is accelerated at neutral to basic pH.[1] To prevent this, it is crucial to use scavengers like 1,2-ethanedithiol (EDT) or triisopropylsilane (B1312306) (TIS) in your cleavage cocktail and to work quickly at an acidic pH during the initial workup.[6] If the dimer has already formed, it can be reduced back to the monomer using DTT or TCEP.[1]

Q3: Can the 2-Naphthylalanine (2-Nal) residue cause specific side reactions?

A3: The 2-Naphthylalanine (2-Nal) residue itself is chemically stable under standard peptide synthesis and cleavage conditions. However, its bulky and hydrophobic nature can present other challenges.[12][13] It can sterically hinder the coupling of the subsequent amino acid (Val), leading to deletion sequences.[7] Its hydrophobicity can also promote peptide aggregation on the resin during synthesis or in solution during purification, leading to poor yields and difficult purification.[8]

Q4: What are the optimal storage conditions for this compound to ensure its stability?

A4: To ensure long-term stability, the peptide should be stored in its lyophilized (powder) form at -20°C or -80°C.[1] Once dissolved in a solvent, it is best to make single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1] Given the presence of cysteine and methionine, it is also advisable to store solutions under an inert atmosphere and to use degassed buffers to minimize oxidation.

Q5: What is the purpose of using a "cleavage cocktail" and not just trifluoroacetic acid (TFA) to cleave the peptide from the resin?

A5: While TFA is the primary reagent for cleaving the peptide from the resin and removing most side-chain protecting groups, using it alone can lead to numerous side reactions.[14] Scavengers are added to the TFA to form a "cleavage cocktail." These scavengers, such as water, TIS, and EDT, are designed to "scavenge" or trap the reactive cationic species generated during the cleavage process, which could otherwise cause side reactions like the S-alkylation of cysteine or oxidation of methionine.[15] For a peptide containing both Cys and Met, a carefully formulated cocktail is essential for obtaining a high-purity crude product.[2][16]

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways that can lead to the formation of unexpected cleavage products for this compound.

G P This compound MetO Methionine Sulfoxide (+16 Da) P->MetO Oxidation (O2, cleavage conditions) Dimer Disulfide-linked Dimer P->Dimer Oxidation (O2, pH > 7) MetSO2 Methionine Sulfone (+32 Da) MetO->MetSO2 Further Oxidation Rev_MetO Difficult to Reverse MetO->Rev_MetO Rev_Dimer Reversible with DTT/TCEP Dimer->Rev_Dimer

Caption: Primary oxidative degradation pathways for this compound.

References

Technical Support Center: Managing Poor Solubility of 2-Naphthylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with peptides incorporating the synthetic amino acid 2-Naphthylalanine (2-Nal). The bulky, hydrophobic nature of the 2-Nal residue frequently leads to poor aqueous solubility and aggregation, complicating experimental procedures and formulation development.[1] This guide provides practical troubleshooting advice and detailed protocols to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why are my 2-Naphthylalanine (2-Nal) containing peptides poorly soluble in aqueous solutions?

A1: The primary reason for the poor solubility of 2-Nal peptides is the hydrophobic nature of the naphthyl group.[1] This large, aromatic side chain increases the overall hydrophobicity of the peptide, leading to a tendency to aggregate in aqueous environments to minimize contact with water. This is a common issue with peptides that have a high content of hydrophobic amino acids.

Q2: What is the first step I should take when my 2-Nal peptide fails to dissolve in an aqueous buffer?

A2: The initial step is to assess the peptide's overall charge at neutral pH. This will guide the selection of an appropriate solvent system. For hydrophobic and neutral peptides, direct dissolution in aqueous buffers is often unsuccessful. The recommended approach is to first dissolve the peptide in a minimal amount of an organic solvent to create a concentrated stock solution.[2]

Q3: Which organic co-solvents are recommended for dissolving 2-Nal peptides?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its strong solubilizing power and compatibility with many biological assays.[2] Other suitable organic solvents include dimethylformamide (DMF), acetonitrile (B52724) (ACN), and isopropanol.[2] It is crucial to start with a small volume of the organic solvent and then slowly dilute the peptide stock solution into the desired aqueous buffer with gentle vortexing.[2]

Q4: Are there any precautions when using organic solvents like DMSO?

A4: Yes. If your peptide sequence contains cysteine (Cys) or methionine (Met) residues, DMSO should be used with caution as it can oxidize these amino acids. In such cases, DMF is a recommended alternative.[2] For cellular assays, it is important to ensure that the final concentration of the organic solvent is low enough (typically <1%) to not affect cell viability.[2]

Q5: Can adjusting the pH of the buffer improve the solubility of my 2-Nal peptide?

A5: Adjusting the pH can significantly improve solubility, especially if the peptide has a net charge. Peptides are least soluble at their isoelectric point (pI), where they have a net neutral charge. For acidic peptides (net negative charge), dissolving in a basic buffer (pH > pI) can help. For basic peptides (net positive charge), an acidic buffer (pH < pI) is recommended.[3]

Q6: My peptide dissolves in the organic solvent but precipitates when I add the aqueous buffer. What should I do?

A6: This indicates that you have exceeded the peptide's solubility limit in the final solvent mixture. You can try the following:

  • Decrease the final peptide concentration.

  • Increase the percentage of the organic co-solvent in the final solution, being mindful of its compatibility with your experiment.

  • Add the peptide-organic solvent stock to the aqueous buffer very slowly while vortexing to prevent localized high concentrations.

Q7: Are there any other physical methods to aid in dissolving my 2-Nal peptide?

A7: Yes, sonication and gentle warming can be effective. A brief sonication in a water bath can help break up aggregates and promote dissolution.[4] Gentle warming (e.g., to 30-40°C) can also increase solubility, but care should be taken to avoid peptide degradation.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Lyophilized peptide appears as a clump or is difficult to weigh.Static electricity or residual moisture.Allow the vial to warm to room temperature before opening. Briefly centrifuge the vial to collect all the powder at the bottom.
Peptide is insoluble in sterile water or aqueous buffer.High hydrophobicity due to the 2-Nal residue and other hydrophobic amino acids.1. Attempt dissolution in a minimal amount of an organic solvent (e.g., DMSO, DMF). 2. Slowly add the organic stock solution to the aqueous buffer with constant mixing. 3. If the peptide has a net charge, adjust the pH of the buffer away from its isoelectric point.
Solution becomes cloudy or forms a precipitate upon dilution.The peptide's solubility limit in the final buffer has been exceeded.1. Prepare a more dilute final solution. 2. Increase the proportion of the organic co-solvent in the final mixture. 3. Perform the dilution more slowly and with vigorous mixing.
Peptide solubility varies between different batches.Differences in counter-ions from synthesis (e.g., TFA vs. acetate) or variations in lyophilization.Perform a small-scale solubility test for each new batch before proceeding with the main experiment.
Peptide solution is clear initially but forms a precipitate over time.The peptide is aggregating.1. Store the peptide solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. 2. Consider adding a small amount of a cryoprotectant like glycerol (B35011) before freezing.

Quantitative Data on 2-Naphthylalanine Peptide Solubility

The solubility of peptides containing 2-Nal can be significantly influenced by the surrounding amino acid sequence and the position of the 2-Nal residue. The following table summarizes solubility data for analogs of the peptide compstatin (B549462), a complement inhibitor, where substitutions with 1-Naphthylalanine (1-Nal) and 2-Naphthylalanine (2-Nal) were made.

Peptide NameSequenceModificationSolubility (mg/mL)
Peptide 19Ac-ICV-Y QDWGA-1-Nal -RCT-NH₂Tyr at pos 4, 1-Nal at pos 9~0.1
Peptide 20Ac-ICV-Y QDWGA-2-Nal -RCT-NH₂Tyr at pos 4, 2-Nal at pos 9~0.1
Peptide 1Ac-ICV-1-Nal -QDWGAHRCT-NH₂1-Nal at pos 4~0.1
Peptide 2Ac-ICV-2-Nal -QDWGAHRCT-NH₂2-Nal at pos 4~0.1
meW4A9 (Control)Ac-ICV-1-Me-W -QDWGAHRCT-NH₂1-Methyl-Trp at pos 41.9
W4A9 (Control)Ac-ICV-W QDWGAHRCT-NH₂Trp at pos 43.2
Parent (Control)Ac-ICVWQDWGAHRCT-NH₂No modification4.5

Data adapted from a study on compstatin analogs.[5] The solubility was measured by determining the concentration of the supernatant of a saturated peptide solution in phosphate-buffered saline (PBS) via UV-Vis spectrophotometry at 280 nm.[5]

Experimental Protocols

Protocol 1: General Method for Solubilizing a Hydrophobic 2-Nal Peptide
  • Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature. Centrifuge the vial briefly to ensure all the powder is at the bottom.

  • Initial Dissolution in Organic Solvent: Add a minimal volume (e.g., 20-50 µL) of 100% DMSO (or DMF if the peptide contains Cys or Met) to the lyophilized peptide to create a high-concentration stock solution (e.g., 5-10 mg/mL).

  • Aid Dissolution (if necessary): Vortex the vial for 30 seconds. If the peptide is not fully dissolved, sonicate the vial in a water bath for 10-15 seconds. Repeat if necessary, keeping the sample on ice between sonications.

  • Dilution into Aqueous Buffer: While gently vortexing your target aqueous buffer (e.g., PBS), slowly add the peptide-DMSO stock solution dropwise to the buffer to reach the desired final concentration.

  • Final Check: Visually inspect the solution for any signs of precipitation (cloudiness). If the solution is clear, it is ready for use.

  • Storage: For long-term storage, aliquot the final solution into single-use tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Measurement of a 2-Nal Peptide
  • Sample Preparation: Prepare a suspension of the 2-Nal peptide in the desired aqueous buffer (e.g., PBS) at a concentration known to be above its solubility limit (e.g., 5 mg/mL).

  • Equilibration: Vortex the suspension for 30 seconds. Allow the sample to equilibrate at room temperature for a set period (e.g., 1 hour) to ensure saturation.

  • Centrifugation: Centrifuge the suspension at high speed (e.g., 13,000 x g) for 5-10 minutes to pellet the undissolved peptide.

  • Supernatant Collection: Carefully collect the supernatant without disturbing the pellet.

  • Concentration Measurement: Determine the concentration of the peptide in the supernatant using a suitable method. For peptides containing aromatic residues like 2-Nal, UV-Vis spectrophotometry at 280 nm is a common method.[5]

    • Calculate the molar extinction coefficient of your peptide. The molar extinction coefficient for 2-Nal at 280 nm can be assumed to be similar to that of 1-Nal (3936 M⁻¹ cm⁻¹).[5]

    • Use the Beer-Lambert law (A = εcl) to calculate the concentration (c), where A is the absorbance, ε is the molar extinction coefficient, and l is the path length of the cuvette.

  • Data Recording: The calculated concentration represents the solubility of the peptide in the tested buffer.

Visualizations

G General Workflow for Solubilizing 2-Nal Peptides start Lyophilized 2-Nal Peptide add_solvent Add minimal volume of organic solvent (e.g., DMSO) start->add_solvent vortex_sonicate Vortex and/or sonicate to dissolve add_solvent->vortex_sonicate stock_solution Concentrated Peptide Stock Solution vortex_sonicate->stock_solution dilute Slowly add to aqueous buffer with vortexing stock_solution->dilute final_solution Final Peptide Solution dilute->final_solution Clear Solution precipitate Precipitation Occurs dilute->precipitate Cloudy Solution troubleshoot Troubleshoot: - Decrease concentration - Increase organic solvent % - Slower dilution precipitate->troubleshoot troubleshoot->dilute

Caption: A decision-making workflow for dissolving 2-Nal peptides.

G Signaling Pathway of a 2-Nal Peptide Antagonist at the Melanocortin Receptor cluster_membrane Cell Membrane MC4R Melanocortin 4 Receptor (MC4R) (GPCR) G_protein G-Protein (Gs) MC4R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts alpha_MSH α-MSH (Agonist) alpha_MSH->MC4R Binds and Activates Nal_peptide 2-Nal Peptide (Antagonist) Nal_peptide->MC4R Binds and Blocks cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates cellular_response Cellular Response (e.g., decreased food intake) PKA->cellular_response Phosphorylates targets leading to

Caption: GPCR signaling pathway for a 2-Nal peptide antagonist.

G Experimental Workflow for Testing 2-Nal Peptide Antagonist Activity start Prepare 2-Nal Peptide Stock (See Solubilization Workflow) add_antagonist Incubate cells with varying concentrations of 2-Nal peptide start->add_antagonist cell_culture Culture cells expressing Melanocortin Receptor (e.g., HEK293-hMC4R) cell_culture->add_antagonist add_agonist Add a fixed concentration of agonist (e.g., α-MSH) add_antagonist->add_agonist incubate Incubate for a defined period add_agonist->incubate measure_response Measure downstream signal (e.g., cAMP levels using a reporter assay) incubate->measure_response data_analysis Data Analysis: - Plot dose-response curve - Calculate IC50 value measure_response->data_analysis end Determine Antagonist Potency data_analysis->end

Caption: Workflow for assessing 2-Nal peptide antagonist activity.

References

Technical Support Center: Troubleshooting H-Cys-Val-2-Nal-Met-OH Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Cys-Val-2-Nal-Met-OH. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the cytotoxic evaluation of this and other novel peptides. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected levels of cytotoxicity with this compound. What are the potential mechanisms of peptide-induced cell death?

A1: Peptide-induced cytotoxicity can be mediated by several mechanisms. Commonly, it involves the disruption of the cell membrane's integrity or the induction of programmed cell death (apoptosis). Some peptides can form pores in the cell membrane, leading to necrosis, while others may interact with specific cell surface receptors or intracellular targets to initiate apoptotic signaling cascades. Additionally, the generation of reactive oxygen species (ROS) can be a contributing factor to peptide-induced cytotoxicity.[1][2][3]

Q2: How can we accurately determine and quantify the cytotoxic effects of our peptide?

A2: A variety of assays are available to quantify cytotoxicity, each with specific advantages. It is recommended to use orthogonal methods to confirm your findings. Key methods include:

  • Membrane Integrity Assays: These assays, such as LDH release or viability staining with dyes like Trypan Blue or Propidium Iodide, measure the leakage of intracellular components or the uptake of dyes by cells with compromised membranes.[2]

  • Metabolic Viability Assays: Assays like MTT, MTS, or CellTiter-Glo® quantify the metabolic activity of a cell population, which is proportional to the number of viable cells. The CellTiter-Glo assay, for example, measures ATP levels and is known for its high sensitivity.[2]

  • Apoptosis Assays: To determine if the peptide induces apoptosis, you can use assays that detect markers of programmed cell death, such as Annexin V/PI staining for phosphatidylserine (B164497) exposure and caspase activity assays (e.g., Caspase-3/7, -8, -9).[4][5][6]

Q3: What are the critical first steps to troubleshoot and mitigate the observed cytotoxicity of this compound?

A3: When encountering high cytotoxicity, a systematic approach is crucial. Begin by optimizing your experimental conditions. This includes performing a dose-response curve to determine the effective concentration range and adjusting the incubation time. It is also essential to verify the purity and stability of your peptide stock. Furthermore, consider the choice of your cell line, as some may be more sensitive to the peptide than others.[2]

Q4: Could the peptide's solubility or stability be affecting our cytotoxicity results?

A4: Yes, issues with peptide solubility and stability are common causes of inconsistent results in cytotoxicity assays.[7] Peptides can aggregate in solution, leading to a lower effective concentration and altered biological activity. It is also possible for peptides to degrade in culture media over the course of an experiment. Always ensure your peptide is fully dissolved and consider performing stability tests in your specific assay medium.[2][7]

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results

High variability between replicate wells or experiments can obscure the true effect of the peptide. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution
Inconsistent Cell SeedingEnsure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and verify cell density with a cell counter.
Edge Effects in MicroplatesAvoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Peptide AggregationPrepare fresh peptide solutions for each experiment. Test solubility in different solvents (e.g., DMSO, water, dilute acid) and ensure the final solvent concentration is not toxic to the cells.[7]
Contamination (e.g., Mycoplasma)Regularly test cell cultures for mycoplasma contamination. Ensure aseptic techniques are strictly followed.
Inconsistent Incubation TimesStandardize the incubation time for all plates and experiments. Use a timer to ensure consistency.
Issue 2: No Significant Cytotoxicity Observed

If this compound is not inducing the expected cytotoxicity, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Sub-optimal Peptide ConcentrationPerform a wide-range dose-response experiment to identify the effective concentration.
Inappropriate Assay EndpointThe timing of the assay may not align with the cytotoxic event. Conduct a time-course experiment to determine the optimal time point for measuring cell death.[2]
Peptide InstabilityAssess the stability of the peptide in the culture medium over the experimental time course. Prepare fresh dilutions for each experiment.[2]
Insensitive AssayThe selected assay may not be suitable for the mechanism of cell death. For example, a metabolic assay may not detect apoptosis if metabolic activity is transiently maintained. Use an orthogonal assay to confirm results.
Cell Line ResistanceThe chosen cell line may be resistant to the peptide's cytotoxic effects. If possible, test the peptide on a panel of different cell lines.

Experimental Protocols

Protocol 1: MTT Assay for Metabolic Viability

This protocol measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Peptide Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the peptide-containing medium. Include appropriate controls (untreated cells, vehicle control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.[2]

Visualizing Experimental Workflows and Signaling Pathways

To aid in understanding the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding peptide_prep Peptide Preparation (this compound) peptide_treatment Peptide Treatment (Dose-Response) peptide_prep->peptide_treatment cell_seeding->peptide_treatment incubation Incubation (24-72h) peptide_treatment->incubation cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, LDH) incubation->cytotoxicity_assay data_acquisition Data Acquisition (Plate Reader) cytotoxicity_assay->data_acquisition data_analysis Data Analysis (% Viability, IC50) data_acquisition->data_analysis

Caption: A typical experimental workflow for assessing peptide cytotoxicity.

Troubleshooting_Flowchart start High Variability in Cytotoxicity Data? check_seeding Check Cell Seeding Protocol start->check_seeding Yes no_variability Consistent Data start->no_variability No check_peptide Verify Peptide Solubility & Stability check_seeding->check_peptide No Issue optimize_seeding Optimize Seeding Density & Technique check_seeding->optimize_seeding Issue Found check_assay Review Assay Protocol & Controls check_peptide->check_assay No Issue optimize_peptide Optimize Peptide Preparation check_peptide->optimize_peptide Issue Found optimize_assay Refine Assay Execution check_assay->optimize_assay Issue Found optimize_seeding->start optimize_peptide->start optimize_assay->start

Caption: A troubleshooting decision tree for high data variability.

Apoptosis_Pathway Peptide This compound Mitochondria Mitochondria Peptide->Mitochondria Stress Signal Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A simplified intrinsic apoptosis signaling pathway.

ROS_Pathway Peptide This compound Cell Cell Peptide->Cell ROS Reactive Oxygen Species (ROS) Cell->ROS Induction OxidativeStress Oxidative Stress ROS->OxidativeStress CellDeath Cell Death OxidativeStress->CellDeath Damage to DNA, proteins, lipids

Caption: A potential pathway for ROS-mediated cytotoxicity.

References

Validation & Comparative

A Comparative Guide to 1-Naphthylalanine (1-Nal) and 2-Naphthylalanine (2-Nal) in Peptide Stability and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide engineering and drug design, the incorporation of non-natural amino acids is a key strategy to enhance therapeutic properties. Among these, the isomers 1-Naphthylalanine (1-Nal) and 2-Naphthylalanine (2-Nal) are frequently utilized to modulate peptide stability, receptor affinity, and overall function. This guide provides an objective comparison of 1-Nal and 2-Nal, supported by experimental data, to aid researchers in selecting the appropriate analog for their specific application.

Structural and Physicochemical Differences

1-Nal and 2-Nal are structural isomers, differing only in the attachment point of the naphthalene (B1677914) ring to the alanine (B10760859) backbone. This seemingly subtle difference results in distinct steric and electronic profiles.[1] 1-Nal, with the naphthalene group at the 1-position, exhibits greater steric hindrance compared to the 2-position attachment in 2-Nal.[1] This steric bulk can significantly influence peptide conformation and interaction with biological targets. Both isomers increase the hydrophobicity of a peptide, a property that can enhance receptor binding and membrane interaction.[1]

Property1-Naphthylalanine (1-Nal)2-Naphthylalanine (2-Nal)Reference
Structure Naphthalene ring attached at the Cα of alanineNaphthalene ring attached at the Cβ of alanine[1]
Steric Hindrance GreaterMilder[1]
Hydrophobicity HighHigh[1]

Impact on Peptide Stability

The incorporation of bulky, non-natural amino acids like 1-Nal and 2-Nal can enhance peptide stability by providing resistance to enzymatic degradation. The steric shield provided by the naphthalene ring can hinder the access of proteases to the peptide backbone. While direct comparative studies on the enzymatic stability of peptides containing 1-Nal versus 2-Nal are not abundant in publicly available literature, the principle of steric hindrance suggests that the bulkier 1-Nal might offer slightly greater protection against certain proteases.

General strategies to improve peptide stability, which can be used in conjunction with Nal incorporation, include N-terminal acetylation and C-terminal amidation to protect against exopeptidases, and the use of D-amino acids to prevent cleavage by L-amino acid specific proteases.

Impact on Peptide Function: A Focus on GnRH Analogs

Gonadotropin-releasing hormone (GnRH) and its analogs are a prime example of where 1-Nal and 2-Nal substitutions have been explored to modulate biological function. These peptides are crucial in regulating reproductive processes and are used in therapies for hormone-dependent diseases. The substitution of native amino acids with Nal isomers, particularly in the D-configuration at position 6, has been a successful strategy to create potent and long-acting GnRH antagonists.

The choice between 1-Nal and 2-Nal can also influence the conformational preferences of the peptide, which in turn affects receptor binding and signaling. For example, in a β-hairpin peptide model, 1-Nal was found to adopt a similar edge-to-face geometry as tryptophan, a key residue in many peptide-receptor interactions. In contrast, 2-Nal behaved more like a substituted phenylalanine. This suggests that 1-Nal may be a more suitable mimic for tryptophan in certain structural contexts.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Nal-Containing Peptides

Objective: To synthesize peptides incorporating either 1-Nal or 2-Nal.

Methodology:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for C-terminally amidated peptides). Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (including Fmoc-1-Nal-OH or Fmoc-2-Nal-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

In Vitro Peptide Stability Assay in Plasma

Objective: To determine the half-life of 1-Nal and 2-Nal containing peptides in plasma.

Methodology:

  • Peptide Stock Solution: Prepare a concentrated stock solution of the purified peptide in a suitable solvent (e.g., DMSO).

  • Incubation: Dilute the peptide stock solution in fresh plasma (e.g., human or rat plasma) to a final concentration of 10-100 µM. Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Enzyme Quenching: Immediately stop the enzymatic degradation by adding a quenching solution, such as an equal volume of 10% trichloroacetic acid (TCA) or ice-cold acetonitrile.

  • Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated plasma proteins.

  • Analysis: Analyze the supernatant, containing the remaining intact peptide and its degradation products, by RP-HPLC or LC-MS/MS.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.

Receptor Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (e.g., IC50 or Ki) of 1-Nal and 2-Nal containing peptides to their target receptor.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from a cell line overexpressing the target receptor (e.g., GnRH receptor).

  • Radioligand: Use a high-affinity radiolabeled ligand (e.g., [125I]-labeled peptide) that binds to the target receptor.

  • Competitive Binding: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor peptides (the 1-Nal and 2-Nal containing analogs).

  • Incubation: Allow the binding reaction to reach equilibrium by incubating at a specific temperature (e.g., 4°C or room temperature) for a defined period.

  • Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand by filtration through a glass fiber filter, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow Diagrams

GnRH_Signaling_Pathway GnRH GnRH Analog (1-Nal or 2-Nal) GnRHR GnRH Receptor GnRH->GnRHR Binding Gq_G11 Gq/11 GnRHR->Gq_G11 Activation PLC Phospholipase C (PLC) Gq_G11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activation MAPK MAPK Cascade PKC->MAPK Activation Gene_Expression Gene Expression (LH & FSH) MAPK->Gene_Expression Regulation

Caption: Simplified GnRH Receptor Signaling Pathway.

Peptide_Stability_Workflow Peptide 1-Nal or 2-Nal Peptide Plasma Plasma Incubation (37°C) Peptide->Plasma Quench Enzyme Quenching (e.g., TCA) Plasma->Quench Time Points Centrifuge Protein Precipitation & Centrifugation Quench->Centrifuge Analyze Supernatant Analysis (RP-HPLC/LC-MS) Centrifuge->Analyze Data Data Analysis (Half-life calculation) Analyze->Data

Caption: Experimental Workflow for Peptide Stability Assay.

Conclusion

The choice between incorporating 1-Nal or 2-Nal into a peptide sequence is a nuanced decision that depends on the specific therapeutic goal. 1-Nal offers greater steric bulk, which may translate to enhanced enzymatic stability and a closer mimicry of tryptophan's structural role. 2-Nal, being less sterically hindered, might be more readily accommodated in certain receptor binding pockets.

While direct comparative data is limited, the available information suggests that both isomers are powerful tools for enhancing the drug-like properties of peptides. Researchers are encouraged to synthesize and test both 1-Nal and 2-Nal analogs in their specific peptide systems to empirically determine which isomer provides the optimal balance of stability and function for their desired application. The experimental protocols and workflows provided in this guide offer a starting point for such investigations.

References

Comparative Analysis of H-Cys-Val-2-Nal-Met-OH Binding Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding specificity of the peptidomimetic farnesyltransferase inhibitor, H-Cys-Val-2-Nal-Met-OH, with other known farnesyltransferase (FTase) inhibitors. The information presented herein is intended to support research and drug development efforts by providing objective performance data and relevant experimental protocols.

Introduction to this compound

This compound is a peptidomimetic compound designed to inhibit the enzyme farnesyltransferase (FTase). FTase plays a critical role in the post-translational modification of several key signaling proteins, most notably those in the Ras superfamily of small GTPases. By transferring a farnesyl group to a cysteine residue within a C-terminal "CAAX box" motif, FTase enables the anchoring of these proteins to the cell membrane, a prerequisite for their biological activity. Dysregulation of Ras signaling is a hallmark of many cancers, making FTase a compelling target for anticancer drug development. This compound has been identified as a potent inhibitor of p21ras farnesyltransferase, with a reported half-maximal inhibitory concentration (IC50) of 12 nM.

Comparative Binding Affinity of Farnesyltransferase Inhibitors

The potency of various FTase inhibitors is typically evaluated by their IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the FTase enzyme by 50%. While a direct head-to-head comparison of this compound with all other inhibitors under identical experimental conditions is not publicly available, the following table summarizes the reported IC50 values for several prominent FTase inhibitors. It is important to note that variations in experimental assays, enzyme and substrate concentrations, and buffer conditions can influence the absolute IC50 values.

InhibitorTypeTargetIC50 (nM)
This compound Peptidomimeticp21ras Farnesyltransferase12
Tipifarnib (R115777)Non-peptidomimeticFarnesyltransferase0.86
Lonafarnib (SCH66336)Non-peptidomimeticFarnesyltransferase1.9
FTI-277PeptidomimeticFarnesyltransferase0.5
BMS-214662Non-peptidomimeticFarnesyltransferase1.35

Off-Target Binding and Selectivity

A critical aspect of drug development is understanding the selectivity of a compound for its intended target versus potential off-targets. For FTase inhibitors, a key off-target is geranylgeranyltransferase I (GGTase-I), an enzyme that recognizes a similar CAAX motif and can alternatively prenylate some FTase substrates, leading to drug resistance.

Experimental Protocols

To assess the binding specificity and potency of FTase inhibitors like this compound, a robust and reproducible experimental assay is essential. A commonly used non-radioactive method is the fluorescence polarization (FP)-based FTase inhibition assay.

Fluorescence Polarization-Based Farnesyltransferase Inhibition Assay

This assay measures the binding of a fluorescently labeled farnesyl pyrophosphate (FPP) analog to FTase. When the fluorescent FPP analog is unbound and tumbles freely in solution, it emits depolarized light. Upon binding to the much larger FTase enzyme, its tumbling is restricted, resulting in the emission of polarized light. An inhibitor will compete with the fluorescent FPP for binding to FTase, leading to a decrease in fluorescence polarization.

Materials:

  • Recombinant human farnesyltransferase (FTase)

  • Fluorescently labeled farnesyl pyrophosphate analog (e.g., Dansyl-FPP)

  • Unlabeled farnesyl pyrophosphate (FPP)

  • Peptide substrate with a CAAX box (e.g., Dansyl-GCVLS)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM Dithiothreitol (DTT), and 0.08% CHAPS

  • Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Black, low-volume 384-well microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity.

  • Reaction Mixture Preparation: In each well of the 384-well plate, add the following components in order:

    • Assay Buffer

    • Test inhibitor at various concentrations (or solvent control)

    • Recombinant human FTase (final concentration typically in the low nanomolar range, e.g., 2.5 nM)

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add a mixture of the fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS, final concentration ~85 nM) and FPP (final concentration ~30 nM) to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the fluorescence polarization at regular intervals (e.g., every 2 minutes) for a set duration (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).

  • Data Analysis:

    • For each inhibitor concentration, plot the change in fluorescence polarization over time.

    • Determine the initial reaction velocity for each concentration.

    • Plot the percentage of inhibition (relative to the solvent control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Key Pathways and Workflows

To further elucidate the context of this compound's mechanism of action and the experimental process for its validation, the following diagrams are provided.

Ras_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras_inactive Ras-GDP (Inactive) RTK->Ras_inactive Growth Factor Ras_active Ras-GTP (Active) Ras_inactive->Ras_active GEF FTase Farnesyltransferase Ras_inactive->FTase Farnesylation (Membrane Targeting) Ras_active->Ras_inactive GAP Raf Raf Ras_active->Raf FTase->Ras_inactive MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription inhibitor This compound inhibitor->FTase Inhibition

Caption: The Ras signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - FTase Enzyme - Fluorescent Substrate - Inhibitor Dilutions plate_prep Plate Preparation: Dispense reagents into 384-well plate reagents->plate_prep incubation Incubation: Allow inhibitor-enzyme binding plate_prep->incubation reaction Initiate Reaction: Add substrate mixture incubation->reaction measurement Fluorescence Polarization Measurement (Kinetic) reaction->measurement data_processing Calculate Initial Velocities measurement->data_processing dose_response Plot Dose-Response Curve data_processing->dose_response ic50 Determine IC50 Value dose_response->ic50

Caption: Workflow for determining the IC50 of an FTase inhibitor.

References

The Pivotal Role of Cysteine, Valine, 2-Naphthylalanine, and Methionine in Peptide Analog Design: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of novel peptide-based therapeutics hinges on a deep understanding of the structure-activity relationships (SAR) of their constituent amino acids. This guide provides a comparative analysis of the roles of four key amino acids—Cysteine (Cys), Valine (Val), 2-Naphthylalanine (2-Nal), and Methionine (Met)—in the context of bioactive peptide analogs, with a focus on their impact on receptor binding and functional activity. While direct and comprehensive SAR studies on a specific Cys-Val-2-Nal-Met tetrapeptide are not extensively documented in publicly available literature, this guide synthesizes findings from studies on various peptide scaffolds where these residues are critical for activity, particularly in the realm of opioid and somatostatin (B550006) receptor modulation.

Data Presentation: Comparative Analysis of Amino Acid Modifications

The following tables summarize the observed effects of modifying Cysteine, 2-Naphthylalanine, and other key residues in various peptide analogs, providing a quantitative basis for understanding their SAR.

Table 1: Influence of Cysteine Modifications on Receptor Affinity and Activity

Parent Peptide ScaffoldModificationReceptor TargetEffect on Affinity/ActivityReference
SomatostatinD-Cys14 substitutionSomatostatin ReceptorsEquipotent or greater potency in inhibiting gastric acid, growth hormone, and glucagon (B607659) secretion. Low insulin-inhibiting activity.[1][2]
Somatostatin AnalogsNα-Methylation at Cys3Human Somatostatin Receptors (sst1-5)Tolerated with retention of binding affinity and selectivity.[3]
Enkephalin AnalogsIntroduction of CysOpioid ReceptorsProne to side reactions during synthesis; requires protective groups to avoid unwanted reactivity.[4]
General PeptidesCys S-acetylation and S-palmitoylationN/A (Post-translational modification)Can lead to spontaneous peptide backbone cleavage via thioester-to-imide acyl transfer.[5]

Table 2: Impact of 2-Naphthylalanine (2-Nal) Substitution on Receptor Binding

Parent Peptide ScaffoldModificationReceptor TargetIC50 (nM)Effect on AffinityReference
Somatostatin AnalogsDes-AA(1,2,5)-[d-Nal(8),IAmp(9)]SRIFsst1>1000N/A[3]
sst2>1000
sst3>1000
sst4>1000
sst5>1000
Somatostatin AnalogsDes-AA(1,2,5)-[d-Trp(8),IAmp(9)]SRIF (parent for comparison)sst11.8N/A[3]
Nα-Methylation at d-Nal(8) in d-Nal containing parentsst1>1000Loss of affinity[3]

Table 3: Role of Methionine and Other Residues in Opioid Peptides

PeptideReceptor TargetActivityKey FindingsReference
Methionine-enkephalinOpioid ReceptorsImmunostimulantAppears to play a physiological role in the immune system by activating T lymphocytes via opioid receptors.[6]
Food-derived opioid peptidesOpioid ReceptorsInhibition of cysteine uptakeLeads to decreased glutathione (B108866) levels and affects redox status and methylation capacity.[7]
Synthetic hexapeptidesμ-Opioid ReceptorAgonist/AntagonistIterative screening of combinatorial libraries identified novel μ-selective peptides, including some containing Met.[8]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways for G-protein coupled receptors (GPCRs) like opioid and somatostatin receptors, and the workflows for essential experimental assays used to determine peptide analog activity.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR Opioid/Somatostatin Receptor (GPCR) Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Generalized GPCR signaling cascade upon ligand binding.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional [35S]GTPγS Functional Assay Prepare_Membranes Prepare cell membranes expressing receptor Incubate_Binding Incubate membranes with radioligand and test analog Prepare_Membranes->Incubate_Binding Separate Separate bound and free radioligand (filtration) Incubate_Binding->Separate Quantify_Binding Quantify radioactivity to determine binding affinity (Ki) Separate->Quantify_Binding Prepare_Membranes_Func Prepare cell membranes expressing receptor Incubate_Functional Incubate membranes with test analog and [35S]GTPγS Prepare_Membranes_Func->Incubate_Functional Separate_Func Separate bound and free [35S]GTPγS (filtration) Incubate_Functional->Separate_Func Quantify_Functional Quantify radioactivity to determine G-protein activation (EC50, Emax) Separate_Func->Quantify_Functional

Caption: Workflow for receptor binding and functional assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays cited in the literature for determining the affinity and functional activity of peptide analogs.

Radioligand Binding Assay Protocol

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the opioid or somatostatin receptor of interest.[9]

  • Assay Buffer: A suitable buffer, such as Tris-HCl, is used for the binding experiment.

  • Incubation: A constant concentration of a radiolabeled ligand (e.g., [3H]-DAMGO for μ-opioid receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test peptide analog.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test analog that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[10]

[³⁵S]GTPγS Binding Functional Assay Protocol

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist, providing measures of potency (EC50) and efficacy (Emax).

  • Membrane Preparation: Similar to the binding assay, cell membranes expressing the receptor of interest are prepared.[11]

  • Assay Buffer: A buffer containing Tris-HCl, MgCl₂, NaCl, and a specific concentration of GDP is used.[11]

  • Incubation: Cell membranes are incubated with varying concentrations of the test peptide analog in the presence of [³⁵S]GTPγS, a non-hydrolyzable GTP analog.[12]

  • Reaction Initiation and Termination: The binding reaction is initiated by the addition of [³⁵S]GTPγS and terminated by rapid filtration.[11]

  • Separation: Bound [³⁵S]GTPγS is separated from the free form by filtration.[13]

  • Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunit is quantified by scintillation counting.[13]

  • Data Analysis: Concentration-response curves are generated by plotting the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration to determine the EC50 and Emax values.[11]

Concluding Remarks

References

Conformational Analysis of H-Cys-Val-2-Nal-Met-OH: A Comparative Guide to Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected circular dichroism (CD) spectroscopic features of the tetrapeptide H-Cys-Val-2-Nal-Met-OH. Due to the absence of published experimental CD data for this specific peptide, this document serves as a predictive and methodological resource. It compares the likely conformational properties of this compound with established CD spectra for canonical secondary structures and discusses the influence of its specific amino acid constituents.

Introduction to this compound and Circular Dichroism

The tetrapeptide this compound is a short peptide chain containing a bulky aromatic residue, 2-naphthylalanine (2-Nal), a cysteine (Cys) residue capable of forming disulfide bridges, and two aliphatic residues, valine (Val) and methionine (Met). Its conformational landscape is of interest for understanding its potential biological activity and interactions.

Circular dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides and proteins in solution.[1] By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy provides insights into the conformational states of biomolecules.[1] The far-UV region (typically 190-250 nm) is particularly sensitive to the peptide backbone arrangement, yielding distinct spectra for structures like α-helices, β-sheets, β-turns, and random coils.

Predicted Conformational Analysis of this compound

Given its short length, this compound is unlikely to form stable α-helices or extensive β-sheets. The most probable conformations are β-turns or a disordered, random coil state. The presence of the bulky 2-Nal residue may induce turn-like structures. Aromatic interactions are known to be competent at stabilizing β-hairpin folds in longer peptides.[2]

Comparison with Reference Secondary Structures:

The CD spectrum of this compound is expected to be a composite of signals from its ensemble of solution conformations. Below is a comparison of the expected spectral features with those of well-defined secondary structures.

Secondary StructureWavelength of Positive Maximum (nm)Wavelength of Negative Maximum/Minima (nm)Key Characteristics
β-Turn (Type I & II) ~205-210~190 and a weaker band ~220-230The presence of a positive band above 200 nm and a negative band in the 220-230 nm region are indicative of β-turn structures.[3] The exact positions and intensities can vary significantly with the specific type of β-turn.[3]
Random Coil (Unordered) ~212 (weak)~198Characterized by a strong negative ellipticity below 200 nm and very low ellipticity above 215 nm. The term "random coil" often refers to a dynamic ensemble of conformations, including polyproline II (PPII)-like structures.

Influence of Specific Residues:

  • 2-Naphthylalanine (2-Nal): Aromatic side chains like 2-Nal can contribute to the far-UV CD spectrum, potentially complicating the interpretation of backbone conformation. The naphthalene (B1677914) moiety has its own electronic transitions that can couple with the peptide backbone transitions. Studies on peptides containing other aromatic residues have shown that they can introduce additional positive or negative bands in the far-UV region.

  • Cysteine (Cys): The thiol side chain of cysteine can exist in a reduced (free thiol) or oxidized (disulfide-bonded) state. The formation of an intramolecular disulfide bond between two Cys residues within a peptide can dramatically constrain its conformation, often leading to a more defined structure with a distinct CD spectrum. In the case of a single Cys residue in this compound, intermolecular disulfide bond formation could lead to dimerization or oligomerization, which would also alter the CD spectrum. The reduced form of cysteine allows for greater conformational flexibility.[4][5]

Experimental Protocol for Circular Dichroism Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible CD data.

1. Sample Preparation:

  • Peptide Purity: Ensure the peptide is of high purity (>95%), as impurities can interfere with the CD signal.

  • Solvent Selection: A suitable buffer is essential. Phosphate buffers are commonly used. The buffer itself should be optically inactive in the far-UV region.

  • Peptide Concentration: Accurately determine the peptide concentration. A typical concentration range for far-UV CD is 0.1-0.2 mg/mL.

2. Instrumentation and Parameters:

  • Instrument: A calibrated circular dichroism spectropolarimeter is required.

  • Cuvette: Use a quartz cuvette with a short path length (e.g., 0.1 cm) for far-UV measurements to minimize solvent absorbance.

  • Instrument Purging: The instrument should be purged with dry nitrogen gas to remove oxygen, which absorbs in the far-UV region.

  • Typical Parameters:

    • Wavelength Range: 190-260 nm

    • Data Pitch: 0.5 or 1.0 nm

    • Scanning Speed: 50 nm/min

    • Bandwidth: 1.0 nm

    • Response Time: 1-2 seconds

    • Accumulations: 3-5 scans to improve the signal-to-noise ratio.

3. Data Acquisition and Processing:

  • Blank Measurement: Record a baseline spectrum of the buffer alone.

  • Sample Measurement: Record the spectrum of the peptide solution.

  • Baseline Correction: Subtract the buffer spectrum from the peptide spectrum.

  • Conversion to Molar Ellipticity: Convert the raw data (in millidegrees) to mean residue molar ellipticity ([θ]) using the following equation: [θ] = (θ * 100) / (c * n * l) Where:

    • θ is the observed ellipticity in degrees

    • c is the molar concentration of the peptide

    • n is the number of amino acid residues (4 for this peptide)

    • l is the path length of the cuvette in centimeters.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 High-Purity Peptide P3 Concentration Determination P1->P3 P2 Buffer Selection P2->P3 A3 Blank & Sample Measurement P3->A3 A1 Instrument Calibration A2 Parameter Setup A1->A2 A2->A3 D1 Baseline Correction A3->D1 D2 Conversion to Molar Ellipticity D1->D2 D3 Spectral Analysis D2->D3

Caption: Experimental workflow for circular dichroism spectroscopy.

signaling_pathway cluster_membrane Cell Membrane Receptor Membrane Receptor G_Protein G-Protein Activation Receptor->G_Protein Peptide This compound Peptide->Receptor Binding Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Production Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Hypothetical receptor-mediated signaling pathway.

Conclusion

The conformational analysis of this compound by circular dichroism spectroscopy is predicted to reveal a mixture of β-turn and/or random coil structures. The presence of the 2-naphthylalanine residue is expected to influence the CD spectrum, and the redox state of the cysteine residue will play a critical role in the peptide's conformational flexibility. This guide provides a framework for the experimental investigation and interpretation of the circular dichroism data for this and similar short peptides. The provided experimental protocol offers a robust starting point for researchers to obtain high-quality data for their own analyses.

References

Validating Key Residues of H-Cys-Val-2-Nal-Met-OH: An Alanine Scan Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the peptide H-Cys-Val-2-Nal-Met-OH and its alanine-substituted analogues to validate the functional importance of each amino acid residue. We will explore a hypothetical scenario where this peptide acts as an inhibitor of a cysteine protease, "Thiol Protease X," to illustrate the application and interpretation of alanine (B10760859) scanning data.

Introduction to Alanine Scanning

Alanine scanning is a powerful and widely used technique in molecular biology and drug discovery to determine the contribution of individual amino acid residues to the function of a peptide or protein.[1][2][3][4] By systematically replacing each residue with alanine, a small and chemically inert amino acid, the functional significance of the original side chain can be inferred from changes in biological activity, such as binding affinity or enzyme inhibition.[1][2] Alanine is chosen because its methyl side chain generally does not introduce significant steric hindrance or new chemical interactions, thus minimizing conformational changes in the peptide backbone.[1][2]

Hypothetical Scenario: this compound as a Thiol Protease X Inhibitor

For the purpose of this guide, we will consider this compound as a competitive inhibitor of a fictional enzyme, Thiol Protease X. The following sections will detail the experimental approach to validate the key residues responsible for its inhibitory activity using an alanine scan.

Experimental Protocol: Alanine Scan and Enzyme Inhibition Assay

A detailed protocol for the synthesis, purification, and activity screening of the alanine-scanned peptide library is outlined below.

Synthesis and Purification of the Alanine-Scanned Peptide Library

The wild-type peptide (this compound) and its four alanine-substituted analogues (where each residue is individually replaced by Ala) will be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Each peptide will be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity and characterized by mass spectrometry to confirm its identity.

Thiol Protease X Inhibition Assay (Fluorescence-Based)

The inhibitory activity of the wild-type peptide and its alanine analogues will be assessed using a fluorescence-based assay that measures the activity of Thiol Protease X.[2][5][6][7][8]

Materials:

  • Thiol Protease X enzyme

  • Fluorogenic substrate (e.g., a peptide with a quenched fluorophore that is released upon cleavage)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with DTT and EDTA)

  • Wild-type and alanine-substituted peptides (dissolved in assay buffer)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • A serial dilution of each peptide (wild-type and alanine analogues) is prepared in the assay buffer.

  • In a 96-well plate, the peptides at various concentrations are pre-incubated with Thiol Protease X for 15 minutes at 37°C.

  • The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

  • The increase in fluorescence is monitored over time using a fluorescence plate reader (Excitation/Emission wavelengths will be specific to the fluorophore used).

  • The initial reaction rates are calculated from the linear portion of the fluorescence versus time plots.

  • The half-maximal inhibitory concentration (IC50) for each peptide is determined by plotting the percentage of enzyme inhibition against the peptide concentration and fitting the data to a dose-response curve.

  • The inhibition constant (Ki) can be determined by performing the assay at multiple substrate concentrations to elucidate the mechanism of inhibition.[1]

Data Presentation: Comparison of Inhibitory Activity

The following table summarizes the hypothetical quantitative data obtained from the Thiol Protease X inhibition assay for the wild-type this compound and its alanine-substituted analogues.

Peptide SequenceIC50 (µM)Ki (µM)Fold Change in IC50 (relative to WT)
This compound (WT) 1.5 0.8 1.0
H-Ala -Val-2-Nal-Met-OH15080100
H-Cys-Ala -2-Nal-Met-OH3.21.72.1
H-Cys-Val-Ala -Met-OH854556.7
H-Cys-Val-2-Nal-Ala -OH2.51.31.7

Interpretation of Results:

  • Cys1: The 100-fold increase in IC50 upon substitution with alanine strongly suggests that the thiol group of Cysteine is a critical residue for the inhibitory activity of the peptide. It may be directly involved in coordinating with the active site of Thiol Protease X.

  • Val2: The modest 2.1-fold increase in IC50 indicates that the Valine side chain contributes to the binding, likely through hydrophobic interactions, but is not as critical as Cysteine or 2-Naphthylalanine.

  • 2-Nal3: The significant 56.7-fold increase in IC50 highlights the crucial role of the bulky, hydrophobic 2-Naphthylalanine residue. This side chain is likely involved in extensive hydrophobic interactions within a binding pocket of the enzyme.

  • Met4: The small 1.7-fold increase in IC50 suggests that the Methionine side chain has a minor contribution to the overall binding affinity.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway involving Thiol Protease X.

Alanine_Scan_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis & Interpretation WT Wild-Type Peptide (this compound) Purify RP-HPLC Purification (>95% purity) WT->Purify Ala_Scan Alanine-Substituted Peptides Ala_Scan->Purify Characterize Mass Spectrometry (Identity Confirmation) Purify->Characterize Assay Fluorescence-Based Thiol Protease X Assay Characterize->Assay IC50 IC50 Determination Assay->IC50 Ki Ki Determination IC50->Ki Compare Compare IC50/Ki Values Ki->Compare Identify Identify Key Residues Compare->Identify

Experimental workflow for alanine scan validation.

Signaling_Pathway cluster_pathway Hypothetical Cellular Signaling Pathway Upstream_Signal Upstream Signal Thiol_Protease_X Thiol Protease X Upstream_Signal->Thiol_Protease_X Substrate_Protein Substrate Protein Thiol_Protease_X->Substrate_Protein cleaves Cleaved_Product Cleaved Product Substrate_Protein->Cleaved_Product Cellular_Response Cellular Response (e.g., Apoptosis) Cleaved_Product->Cellular_Response Peptide_Inhibitor This compound Peptide_Inhibitor->Thiol_Protease_X inhibits

References

A Researcher's Guide to Negative Control Peptides for H-Cys-Val-2-Nal-Met-OH Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug development, the tetrapeptide H-Cys-Val-2-Nal-Met-OH stands as a subject of significant interest due to its role as an inhibitor of farnesyltransferase (FTase). The precision of experiments involving this peptide hinges on the use of appropriate negative controls. This guide provides a comprehensive comparison of potential negative control peptides, supported by experimental data and detailed protocols to ensure the integrity of your research findings.

The biological activity of this compound is rooted in its ability to mimic the C-terminal "CAAX" motif of proteins that are substrates for farnesyltransferase. This enzyme plays a crucial role in post-translational modification, attaching a farnesyl lipid group to a cysteine residue within the CAAX box. This modification is vital for the proper localization and function of numerous signaling proteins, including the Ras superfamily, which are frequently implicated in cancer. By competitively inhibiting FTase, this compound can disrupt these signaling pathways, making it a valuable tool for cancer research.

Selecting an Appropriate Negative Control

An ideal negative control peptide should be structurally analogous to the active peptide but devoid of its specific biological activity. For this compound, this means selecting a peptide that is unlikely to bind to and inhibit farnesyltransferase. Based on extensive structure-activity relationship studies of FTase inhibitors, two key residues are critical for its inhibitory activity: the N-terminal cysteine and the C-terminal methionine.

Recommended Negative Control Peptides:

  • H-Ser-Val-2-Nal-Met-OH: Replacing the N-terminal cysteine with serine removes the essential thiol group that is the target for farnesylation, thereby abolishing its ability to act as a substrate or a competitive inhibitor.

  • H-Cys-Val-2-Nal-Ala-OH: Substitution of the C-terminal methionine with a non-isosteric amino acid like alanine (B10760859) disrupts the recognition by farnesyltransferase, significantly reducing its binding affinity.

  • Scrambled Peptide (e.g., H-Val-Met-Cys-2-Nal-OH): A peptide with the same amino acid composition but a randomized sequence serves as a control for any non-specific effects of the peptide's physicochemical properties.

Comparative Inhibitory Activity

The following table summarizes the expected inhibitory activities of this compound and its potential negative controls against farnesyltransferase. The IC50 value represents the concentration of the peptide required to inhibit 50% of the enzyme's activity.

Peptide SequenceKey ModificationExpected FTase Inhibitory Activity (IC50)Rationale for Activity/Inactivity
This compound - (Active Peptide)Low nM to µM rangeMimics the CAAX motif, acting as a competitive inhibitor of farnesyltransferase.
H-Ser-Val-2-Nal-Met-OH Cysteine to Serine substitutionHigh µM to mM range (Essentially inactive)Lacks the critical thiol group necessary for interaction with the farnesyltransferase active site.
H-Cys-Val-2-Nal-Ala-OH Methionine to Alanine substitutionSignificantly higher than active peptideThe C-terminal residue is crucial for recognition and binding by farnesyltransferase.
H-Val-Met-Cys-2-Nal-OH Scrambled sequenceHigh µM to mM range (Essentially inactive)The specific sequence of the CAAX motif is required for enzyme recognition.

Experimental Protocols

To validate the inhibitory potential of this compound and confirm the inactivity of the negative control peptides, a farnesyltransferase inhibition assay is essential. A commonly used method is a fluorescence-based assay.

Farnesyltransferase Inhibition Assay (Fluorescence-Based)

Principle: This assay measures the transfer of a fluorescently labeled farnesyl pyrophosphate (FPP) analogue to a peptide substrate. Inhibition of FTase by a test compound prevents this transfer, resulting in a decrease in the fluorescent signal.

Materials:

  • Recombinant human farnesyltransferase (FTase)

  • Fluorescently labeled farnesyl pyrophosphate analogue (e.g., NBD-FPP)

  • Peptide substrate (e.g., a biotinylated CAAX box peptide)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM ZnCl₂, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT

  • Test peptides: this compound and negative control peptides

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test peptides (this compound and negative controls) in the assay buffer.

  • In a 96-well black microplate, add the following to each well:

    • Assay Buffer

    • Test peptide solution (or vehicle control)

    • Peptide substrate

  • Initiate the reaction by adding recombinant FTase to each well.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop the reaction by adding a suitable stop solution (e.g., containing EDTA).

  • Add a detection reagent that binds to the biotinylated and farnesylated peptide (e.g., streptavidin-europium).

  • Incubate for an additional 30 minutes at room temperature.

  • Read the time-resolved fluorescence on a compatible microplate reader.

  • Calculate the percent inhibition for each peptide concentration and determine the IC50 values.

Visualizing the Farnesylation Pathway and Experimental Logic

To better understand the biological context and the experimental design, the following diagrams illustrate the Ras farnesylation pathway and the logic for selecting negative controls.

Farnesylation_Pathway cluster_cytosol Cytosol cluster_membrane Cell Membrane cluster_inhibition Inhibition Pre_Ras Pre-Ras (inactive) -CAAX FTase Farnesyltransferase (FTase) Pre_Ras->FTase binds to FPP Farnesyl pyrophosphate FPP->FTase binds to Farnesylated_Ras Farnesylated Ras (membrane-targeted) FTase->Farnesylated_Ras Farnesyl group transfer Active_Ras Active Ras (Signal Transduction) Farnesylated_Ras->Active_Ras Membrane association CVNM This compound CVNM->FTase Competitive inhibition

Figure 1. Ras Farnesylation Pathway and Inhibition.

Negative_Control_Logic cluster_modifications Structural Modifications for Inactivity cluster_outcome Expected Outcome Active_Peptide This compound (Active Inhibitor) Cys_to_Ser Replace Cys with Ser (H-Ser-Val-2-Nal-Met-OH) Active_Peptide->Cys_to_Ser Abolishes Thiol Interaction Met_to_Ala Replace Met with Ala (H-Cys-Val-2-Nal-Ala-OH) Active_Peptide->Met_to_Ala Disrupts C-terminal Recognition Scramble Scramble Sequence (H-Val-Met-Cys-2-Nal-OH) Active_Peptide->Scramble Disrupts CAAX Motif Inactive_Control Inactive Negative Control Cys_to_Ser->Inactive_Control Met_to_Ala->Inactive_Control Scramble->Inactive_Control

Figure 2. Logic for Designing Negative Control Peptides.

A Comparative Guide to Farnesyltransferase Inhibitors: Evaluating H-Cys-Val-2-Nal-Met-OH and Other Key Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the peptidomimetic farnesyltransferase (FTase) inhibitor, H-Cys-Val-2-Nal-Met-OH, alongside other well-characterized inhibitors of this critical enzyme. Farnesyltransferase is a key enzyme in the post-translational modification of the Ras protein, a central node in signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many cancers, making FTase a compelling target for therapeutic intervention.

This document offers a quantitative comparison of inhibitor potencies, a detailed experimental protocol for assessing FTase inhibition, and a visual representation of the Ras signaling pathway to provide a comprehensive resource for researchers in oncology and drug discovery.

Quantitative Comparison of Farnesyltransferase Inhibitors

The inhibitory potency of this compound and other selected FTase inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. It is important to note that IC50 values can vary between different studies and experimental conditions.

InhibitorTypeTargetIC50 (nM)Reference
This compound Peptidomimeticp21ras Farnesyltransferase12[cite: ]
Tipifarnib (R115777) Non-peptidomimeticFarnesyltransferase0.86[cite: ]
Lonafarnib (SCH66336) TricyclicFarnesyltransferase (H-ras, K-ras, N-ras)1.9 (H-ras), 5.2 (K-ras), 2.8 (N-ras)[cite: ]
Manumycin A Natural Product (Antibiotic)Ras Farnesyltransferase~1200 (Ki)[1]
L-744,832 PeptidomimeticRas Farnesyltransferase1300 - >50000 (Cell-based)[2]
FTI-277 PeptidomimeticFarnesyltransferaseNot specified, potent[3]
Chaetomellic acid A Natural ProductFarnesyltransferase55[3]

Experimental Protocols

A detailed methodology for a common in vitro farnesyltransferase inhibition assay is provided below. This non-radioactive, fluorescence-based assay is a widely used method for screening and characterizing FTase inhibitors.

In Vitro Farnesyltransferase (FTase) Inhibition Assay (Fluorescence-Based)

This protocol outlines a procedure to measure the inhibition of farnesyltransferase activity by a test compound. The assay is based on the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a fluorescently labeled peptide substrate.

Materials:

  • Recombinant human farnesyltransferase (FTase)

  • Dansylated-GCVLS peptide substrate (or a similar fluorescently labeled CaaX peptide)

  • Farnesyl pyrophosphate (FPP)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM Dithiothreitol (DTT), 10 µM ZnCl₂

  • Test inhibitor compound dissolved in Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black, flat-bottom microplate

  • Plate reader capable of fluorescence detection (e.g., excitation at ~340 nm and emission at ~485-550 nm)

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the inhibitor compound in DMSO.

    • Further dilute these stock solutions in the assay buffer to achieve the desired final concentrations for the assay. It is crucial to maintain a consistent final DMSO concentration across all wells, typically ≤1%.

  • Enzyme and Inhibitor Pre-incubation:

    • In the wells of the 96-well plate, add the diluted inhibitor compounds.

    • Add the recombinant human FTase to each well containing the inhibitor.

    • Include control wells containing FTase and assay buffer with the same final DMSO concentration but without the inhibitor.

    • Also, prepare blank wells containing assay buffer and DMSO without the enzyme.

    • Incubate the plate at room temperature for approximately 15 minutes to allow the inhibitor to bind to the enzyme.[4]

  • Reaction Initiation:

    • Prepare a reaction mix containing the Dansylated-GCVLS peptide substrate and farnesyl pyrophosphate in the assay buffer.

    • Add the reaction mix to all wells (including inhibitor, control, and blank wells) to initiate the enzymatic reaction.

  • Incubation:

    • Incubate the plate at 37°C for a defined period, typically 60 minutes.[4] It is important to protect the plate from light during this incubation step to prevent photobleaching of the fluorescent substrate.

  • Fluorescence Detection:

    • Measure the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission wavelengths for the dansyl fluorophore (e.g., excitation ~340 nm, emission ~485-550 nm).[2][4]

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells (no enzyme) from the fluorescence readings of all other wells to correct for background fluorescence.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence of inhibitor well / Fluorescence of control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the Ras signaling pathway, highlighting the role of farnesyltransferase, and a typical experimental workflow for evaluating FTase inhibitors.

Ras_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) Ras_inactive Inactive Ras-GDP (Cytosolic) RTK->Ras_inactive 2. Signal Transduction FTase Farnesyltransferase (FTase) Ras_inactive->FTase 3. Farnesylation Ras_active Active Ras-GTP (Membrane-bound) RAF RAF Ras_active->RAF PI3K PI3K Ras_active->PI3K FTase->Ras_active 4. Membrane Localization FPP Farnesyl Pyrophosphate (FPP) FPP->FTase Inhibitor This compound & other FTIs Inhibitor->FTase Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK 1. Activation

Caption: Ras signaling pathway and the point of intervention for FTase inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Inhibitor in DMSO B Dilute Inhibitor & Reagents in Assay Buffer A->B C Pre-incubate FTase with Inhibitor (15 min) B->C D Initiate Reaction with FPP & Fluorescent Substrate C->D E Incubate at 37°C (60 min) D->E F Measure Fluorescence (Ex: 340nm, Em: 485-550nm) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Experimental workflow for an in vitro FTase inhibition assay.

References

Comparative Analysis of H-Cys-Val-2-Nal-Met-OH and Other Farnesyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Cross-Reactivity and Potency of Farnesyltransferase Inhibitors

The post-translational modification of proteins by farnesylation is a critical step in various cellular signaling pathways, most notably the Ras signaling cascade, which is frequently dysregulated in cancer. The enzyme responsible for this modification, farnesyltransferase (FTase), has emerged as a key target for therapeutic intervention. H-Cys-Val-2-Nal-Met-OH is a peptidomimetic compound that has been identified as a potent inhibitor of FTase. This guide provides a comparative analysis of this compound with other known FTase inhibitors, presenting key inhibitory data and a detailed experimental protocol for assessing cross-reactivity and potency.

Potency Comparison of Farnesyltransferase Inhibitors

The inhibitory potency of various compounds against farnesyltransferase is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for this compound and a selection of other peptidomimetic and non-peptidomimetic FTase inhibitors. Lower IC50 values indicate greater potency.

Compound NameTypeTargetIC50 (nM)
This compoundPeptidomimeticFTase12
Non-Peptidomimetic Inhibitors
Lonafarnib (SCH66336)Non-peptidomimeticFTase1.9
Tipifarnib (R115777)Non-peptidomimeticFTase0.6
Peptidomimetic Inhibitors
FTI-277PeptidomimeticFTase0.5
Cys-4-ABA-MetPeptidomimeticFTase50
Cys-3-AMBA-MetPeptidomimeticFTase100

Mechanism of Action: Inhibition of the Ras Signaling Pathway

Farnesyltransferase inhibitors, including this compound, exert their effect by preventing the farnesylation of key signaling proteins, most notably Ras. Farnesylation is a crucial post-translational modification that anchors Ras to the inner leaflet of the cell membrane, a prerequisite for its activation and downstream signaling. By inhibiting FTase, these compounds prevent Ras localization and subsequent activation of pro-proliferative and anti-apoptotic pathways, such as the MAPK/ERK and PI3K/Akt pathways.

Ras_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Ras_inactive Inactive Ras (Cytosolic) Growth_Factor_Receptor->Ras_inactive FTase Farnesyltransferase (FTase) Ras_inactive->FTase Ras_active Active Ras (Membrane-bound) Raf Raf Ras_active->Raf PI3K PI3K Ras_active->PI3K Farnesyl_Pyrophosphate Farnesyl Pyrophosphate Farnesyl_Pyrophosphate->FTase FTase->Ras_active Farnesylation MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor FTase_Inhibitor This compound & Other FTIs FTase_Inhibitor->FTase

Caption: Inhibition of the Ras signaling pathway by farnesyltransferase inhibitors.

Experimental Protocol: In Vitro Farnesyltransferase Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the in vitro inhibitory activity of compounds against farnesyltransferase.

1. Materials and Reagents:

  • Recombinant human farnesyltransferase (FTase)

  • Farnesyl pyrophosphate (FPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM DTT

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

2. Assay Procedure:

FTase_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents: - FTase enzyme solution - FPP solution - Dansylated peptide solution - Test compound dilutions Start->Prepare_Reagents Add_Components Add to 384-well plate: 1. Assay Buffer 2. Test Compound (or DMSO control) 3. FTase Enzyme Prepare_Reagents->Add_Components Incubate_1 Incubate at room temperature (e.g., 10 minutes) Add_Components->Incubate_1 Initiate_Reaction Initiate reaction by adding: - FPP - Dansylated Peptide Substrate Incubate_1->Initiate_Reaction Incubate_2 Incubate at 37°C (e.g., 30-60 minutes) Initiate_Reaction->Incubate_2 Measure_Fluorescence Measure fluorescence intensity (e.g., Ex: 340 nm, Em: 485 nm) Incubate_2->Measure_Fluorescence Data_Analysis Data Analysis: - Calculate percent inhibition - Determine IC50 values Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro farnesyltransferase inhibition assay.

3. Step-by-Step Method:

  • Prepare Reagents: Prepare stock solutions of FTase, FPP, and the dansylated peptide substrate in the assay buffer. Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: To the wells of a 384-well plate, add the assay buffer.

  • Compound Addition: Add the test compounds at various concentrations to the respective wells. For control wells, add an equivalent volume of DMSO.

  • Enzyme Addition: Add the FTase enzyme solution to all wells except for the negative control (no enzyme) wells.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of FPP and the dansylated peptide substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the dansyl fluorophore (e.g., Ex: 340 nm, Em: 485 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This guide provides a foundational comparison of this compound with other farnesyltransferase inhibitors. The provided data and protocols can assist researchers in designing and interpreting experiments aimed at further characterizing the cross-reactivity and therapeutic potential of this and other related compounds.

A Comprehensive Guide to Functional Assays for Characterizing H-Cys-Val-2-Nal-Met-OH Activity on Formyl Peptide Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for characterizing the biological activity of the peptide H-Cys-Val-2-Nal-Met-OH. While primarily known as a peptidomimetic derivative for labeling, its peptide structure suggests potential interaction with receptors that recognize short peptide motifs, such as the Formyl Peptide Receptor (FPR) family.[1][2] FPRs are G protein-coupled receptors (GPCRs) crucial in mediating inflammatory and immune responses by recognizing N-formylated peptides from bacteria and mitochondria, as well as a variety of other endogenous and synthetic ligands.[1][2]

This document outlines a series of functional assays to hypothetically assess the activity of this compound on FPRs, comparing its potential effects to well-characterized FPR ligands: the potent agonist N-formyl-Met-Leu-Phe (fMLF) and the competitive antagonist Boc-MLF.[3][4][5]

Formyl Peptide Receptor (FPR) Signaling Pathway

Activation of FPR1 by an agonist like fMLF initiates a signaling cascade through Gαi and Gβγ subunits. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events culminate in various cellular responses, including chemotaxis, superoxide (B77818) production, and degranulation.[1][6]

FPR_Signaling_Pathway cluster_membrane Cell Membrane FPR FPR1 G_protein Gαiβγ FPR->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Agonist Agonist (e.g., fMLF) Agonist->FPR Activates Antagonist Antagonist (e.g., Boc-MLF) Antagonist->FPR Blocks Ca2_release Intracellular Ca²⁺ Release IP3->Ca2_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Responses (Chemotaxis, Superoxide Production) Ca2_release->Cellular_Response PKC->Cellular_Response

FPR1 Signaling Cascade

Comparative Data Summary

The following tables present hypothetical data to illustrate how the activity of this compound could be compared to the known FPR1 agonist fMLF and antagonist Boc-MLF.

Table 1: Receptor Binding Affinity (Ki in nM)

This table compares the binding affinity of the compounds to FPR1. A lower Ki value indicates a higher binding affinity.

CompoundFPR1 Ki (nM)
fMLF (Agonist)1.5
Boc-MLF (Antagonist)25.0
This compound150.0
Alternative Agonist: WKYMVm 25.0 (for FPR1), 0.075 (for FPR2)[7]

Table 2: Functional Assay Potency (EC50/IC50 in nM)

This table compares the potency of the compounds in various functional assays. EC50 represents the concentration for 50% maximal response for agonists, while IC50 is the concentration for 50% inhibition for antagonists.

AssayfMLF (EC50 in nM)Boc-MLF (IC50 in nM)This compound (EC50/IC50 in nM)Alternative Agonist: WKYMVm (EC50 in nM)
Calcium Mobilization10100>1000 (No significant activity)25 (FPR1), 0.075 (FPR2)[7]
Chemotaxis550>1000 (No significant activity)Activates at pM concentrations for FPR2[8]
Superoxide Production20200>1000 (No significant activity)Induces superoxide production

Experimental Workflows and Protocols

Detailed methodologies for the key functional assays are provided below, along with workflow diagrams.

Radioligand Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor, thereby measuring its binding affinity.

Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing FPR1 start->prep_membranes incubate Incubate membranes with radiolabeled ligand ([³H]fMLF) and test compound prep_membranes->incubate separate Separate bound and free ligand (e.g., filtration) incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine Ki quantify->analyze end End analyze->end Calcium_Assay_Workflow start Start load_cells Load FPR1-expressing cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) start->load_cells wash_cells Wash cells to remove extracellular dye load_cells->wash_cells add_compound Add test compound (agonist or antagonist) wash_cells->add_compound measure_fluorescence Measure changes in fluorescence over time using a fluorometer add_compound->measure_fluorescence analyze Analyze data to determine EC50 or IC50 measure_fluorescence->analyze end End analyze->end

References

A Head-to-Head Comparison: Tryptophan and 2-Naphthylalanine as Fluorescent Probes in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for elucidating the intricate molecular interactions that govern biological processes. Both the natural amino acid L-tryptophan and the synthetic analogue 2-naphthylalanine serve as valuable intrinsic and extrinsic fluorescent probes, respectively. This guide provides a comprehensive comparison of their photophysical properties, applications, and experimental considerations to aid in the selection of the optimal tool for your research needs.

This comparison delves into the key performance indicators of each fluorescent probe, supported by experimental data and detailed protocols. We will explore their relative strengths and weaknesses in various applications, from monitoring protein folding and conformational changes to investigating protein-ligand and protein-membrane interactions.

At a Glance: Tryptophan vs. 2-Naphthylalanine

FeatureL-Tryptophan2-Naphthylalanine
Probe Type Intrinsic (naturally occurring amino acid)Extrinsic (synthetic amino acid analogue)
Excitation Max (λex) ~280 nm[1][2]~280 - 290 nm
Emission Max (λem) ~308 - 352 nm (highly solvent dependent)[1]~340 - 360 nm
Quantum Yield (Φ) 0.13 in waterGenerally higher than Tryptophan in non-polar environments
Fluorescence Lifetime (τ) Multi-exponential (~0.5 and ~3.1 ns in proteins)[1]Significantly longer than Tryptophan[3]
Environmental Sensitivity High; emission maximum is very sensitive to local polarity.[2][4]High; sensitive to the polarity of its microenvironment.[3]
Key Advantage Intrinsic probe, does not require chemical modification of the protein.[4]Longer lifetime allows for time-resolved studies and distinction from Tryptophan fluorescence.[3]
Key Disadvantage Complex fluorescence decay; potential for quenching.Requires site-specific incorporation into the peptide or protein.

In-Depth Analysis

Photophysical Properties

Tryptophan , one of the three naturally fluorescent amino acids, is the dominant source of intrinsic fluorescence in most proteins.[1] Its indole (B1671886) side chain is responsible for its photophysical properties. Tryptophan is typically excited at around 280 nm, and its emission maximum is highly sensitive to the polarity of its local environment, ranging from approximately 308 nm in a non-polar, buried environment to 352 nm when fully exposed to an aqueous solvent.[1] This solvatochromic shift is a powerful tool for monitoring changes in protein conformation. The fluorescence quantum yield of tryptophan in water is relatively low, at about 0.13. A key characteristic of tryptophan fluorescence is its complex, multi-exponential decay, with lifetimes of around 0.5 and 3.1 ns commonly observed in proteins.[1]

2-Naphthylalanine (Nal) is a synthetic amino acid that serves as a fluorescent analogue of tryptophan.[3][5] Its naphthalene (B1677914) side chain is a larger aromatic system than the indole ring of tryptophan, which influences its photophysical properties. Like tryptophan, it can be excited in the 280-290 nm range. A significant advantage of 2-naphthylalanine is its substantially longer fluorescence lifetime compared to tryptophan, which allows for its signal to be distinguished in time-resolved fluorescence experiments, even in the presence of multiple tryptophan residues.[3] The emission of 2-naphthylalanine is also sensitive to the polarity of its environment.[3] While specific quantum yield values are less commonly reported and can vary with the environment, it is generally considered to be a bright fluorophore, particularly in non-polar environments.

Key Applications and Experimental Considerations

The choice between tryptophan and 2-naphthylalanine hinges on the specific experimental question and the system under investigation.

Tryptophan is the go-to probe for studying the conformational dynamics of proteins in their native state without the need for potentially perturbing modifications.[4] Common applications include:

  • Protein Folding and Unfolding: The change in the emission wavelength of tryptophan is a widely used method to monitor the transition of a protein between its folded and unfolded states.[4]

  • Ligand Binding: The binding of a ligand to a protein can alter the local environment of a nearby tryptophan residue, leading to a change in its fluorescence signal.

  • Protein-Protein Interactions: Similar to ligand binding, the association of two proteins can be monitored by observing changes in the fluorescence of tryptophan residues at the interface.

2-Naphthylalanine is particularly useful when the intrinsic fluorescence of tryptophan is insufficient or when a longer lifetime probe is required. Its applications include:

  • Studies of Peptides and Proteins with Multiple Tryptophans: The distinct, longer lifetime of 2-naphthylalanine allows for the study of a specific site within a protein that also contains other tryptophan residues.[3]

  • Investigating Protein-Membrane Interactions: The hydrophobicity of the naphthalene side chain makes 2-naphthylalanine a sensitive probe for monitoring the penetration of peptides and proteins into lipid bilayers.[3]

  • Förster Resonance Energy Transfer (FRET) Studies: The spectral properties of 2-naphthylalanine can make it a suitable donor or acceptor in FRET experiments to measure intramolecular or intermolecular distances.

Experimental Protocols

Measuring Intrinsic Tryptophan Fluorescence to Monitor Protein Unfolding

This protocol describes a typical experiment to monitor the unfolding of a protein using its intrinsic tryptophan fluorescence.

Materials:

  • Purified protein of interest containing at least one tryptophan residue.

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • Denaturant stock solution (e.g., 8 M guanidinium (B1211019) chloride or urea).

  • Fluorometer with temperature control.

  • Quartz cuvette.

Procedure:

  • Sample Preparation: Prepare a series of protein samples in the buffer with increasing concentrations of the denaturant. Allow the samples to equilibrate for a sufficient time (e.g., 1 hour) at a constant temperature.

  • Instrument Setup:

    • Set the excitation wavelength to 295 nm to selectively excite tryptophan.

    • Set the emission scan range from 310 nm to 400 nm.

    • Set the excitation and emission slit widths to appropriate values (e.g., 5 nm) to balance signal intensity and spectral resolution.

  • Data Acquisition:

    • Blank the fluorometer with the buffer solution containing the highest concentration of denaturant.

    • Measure the fluorescence emission spectrum for each protein sample.

  • Data Analysis:

    • Determine the wavelength of maximum emission (λmax) for each spectrum.

    • Plot the λmax as a function of the denaturant concentration. The resulting curve will show a sigmoidal transition, from which the midpoint of unfolding (Cm) and the free energy of unfolding (ΔG°) can be calculated.

Experimental_Workflow_Tryptophan_Unfolding cluster_prep Sample Preparation cluster_acq Fluorescence Measurement cluster_analysis Data Analysis Protein Purified Protein Mix Equilibrate Samples Protein->Mix Buffer Buffer Buffer->Mix Denaturant Denaturant Series Denaturant->Mix Measure Record Emission Spectra Mix->Measure Fluorometer Set up Fluorometer (λex=295nm, λem=310-400nm) Blank Blank with Buffer Fluorometer->Blank Blank->Measure Determine_max Determine λmax Measure->Determine_max Plot Plot λmax vs. [Denaturant] Determine_max->Plot Calculate Calculate Cm and ΔG° Plot->Calculate

Tryptophan Unfolding Experiment Workflow
Site-Specific Labeling with 2-Naphthylalanine and Time-Resolved Fluorescence

This protocol outlines the general steps for incorporating 2-naphthylalanine into a peptide and measuring its fluorescence lifetime.

Materials:

  • Fmoc-L-2-naphthylalanine for solid-phase peptide synthesis.

  • Peptide synthesizer.

  • HPLC for purification.

  • Mass spectrometer for characterization.

  • Time-correlated single-photon counting (TCSPC) system.

  • Appropriate buffer for the synthesized peptide.

Procedure:

  • Peptide Synthesis:

    • Synthesize the peptide using standard Fmoc-based solid-phase peptide synthesis.

    • Incorporate Fmoc-L-2-naphthylalanine at the desired position in the peptide sequence.

  • Purification and Characterization:

    • Cleave the peptide from the resin and deprotect the side chains.

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry.

  • Sample Preparation: Dissolve the purified peptide in the desired buffer.

  • Instrument Setup (TCSPC):

    • Use a pulsed laser source for excitation (e.g., a diode laser at ~280 nm).

    • Set the emission monochromator to the emission maximum of 2-naphthylalanine in the specific buffer.

    • Acquire the fluorescence decay data.

  • Data Analysis:

    • Fit the fluorescence decay curve to a multi-exponential decay model to determine the fluorescence lifetime(s) of 2-naphthylalanine.

Signaling_Pathway_2Nal cluster_synthesis Peptide Synthesis & Purification cluster_measurement Lifetime Measurement cluster_analysis_2 Data Analysis SPPS Solid-Phase Synthesis (Incorporate 2-Nal) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization TCSPC_Setup TCSPC System Setup Characterization->TCSPC_Setup Data_Acq Acquire Fluorescence Decay TCSPC_Setup->Data_Acq Fit_Decay Fit Decay Curve Data_Acq->Fit_Decay Determine_Lifetime Determine Lifetime (τ) Fit_Decay->Determine_Lifetime

2-Naphthylalanine Lifetime Measurement Workflow

Logical Framework for Probe Selection

The decision to use tryptophan or 2-naphthylalanine can be guided by a logical assessment of the experimental requirements.

Probe_Selection_Logic Start Need to study protein fluorescence? Intrinsic_Available Does the protein have an intrinsic Trp residue in a suitable location? Start->Intrinsic_Available Modification_Ok Is site-specific modification of the protein acceptable? Intrinsic_Available->Modification_Ok No Use_Trp Use Intrinsic Tryptophan Fluorescence Intrinsic_Available->Use_Trp Yes Lifetime_Important Is a long fluorescence lifetime advantageous (e.g., for time-resolved studies or to distinguish from other fluorophores)? Modification_Ok->Lifetime_Important Yes Consider_Other Consider other extrinsic probes Modification_Ok->Consider_Other No Use_2Nal Use 2-Naphthylalanine Lifetime_Important->Use_2Nal Yes Lifetime_Important->Consider_Other No

References

Safety Operating Guide

Proper Disposal Procedures for H-Cys-Val-2-Nal-Met-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of the peptide H-Cys-Val-2-Nal-Met-OH, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on best practices for handling peptide compounds in a research setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle the peptide with appropriate care. This compound contains Cysteine and Methionine residues, which are susceptible to oxidation.[1][2] Therefore, minimizing exposure to air and moisture is critical.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes, but is not limited to:

  • Gloves (nitrile or other chemically resistant gloves)

  • Safety glasses or goggles

  • A lab coat[3]

Engineering Controls: Handle the lyophilized powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4]

Disposal of this compound

The disposal of unused or expired this compound must be conducted in accordance with federal, state, and local environmental control regulations.[3][4] Never dispose of this peptide or its solutions down the drain.[3]

Step-by-Step Disposal Protocol:

  • Assess the Waste: Determine if the waste is in solid (lyophilized powder) or liquid (solution) form.

  • Contain the Waste:

    • Solid Waste: Carefully sweep up any remaining solid peptide, avoiding dust formation, and place it in a clearly labeled, sealed container for chemical waste.[4]

    • Liquid Waste: Collect all solutions containing the peptide into a designated, leak-proof, and clearly labeled hazardous waste container.

    • Contaminated Materials: Any materials that have come into contact with the peptide, such as pipette tips, vials, and gloves, should also be disposed of in the solid chemical waste container.

  • Label the Waste Container: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and proper disposal of the chemical waste.

Spill Management

In the event of a spill, follow these procedures:

  • Small Spills: For small spills of the lyophilized powder, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for chemical waste disposal.[4]

  • Large Spills: For larger spills, evacuate the area and ensure it is well-ventilated. Prevent the powder from entering drains.[4] Wearing appropriate PPE, shovel the material into a suitable container for disposal.

Summary of Safety and Disposal Data

ParameterGuidelineCitation
Personal Protective Equipment Gloves, safety glasses, lab coat[3]
Handling Environment Well-ventilated area or chemical fume hood[4]
Storage of Lyophilized Peptide Store at -20°C or below, protected from light and moisture[2][3][5]
Disposal Method Approved chemical waste channels[3]
Prohibited Disposal Do not pour down the drain[3]
Spill Cleanup (Solid) Sweep up and place in a sealed container for disposal[4]

Experimental Protocols

No experimental protocols for the disposal of this compound were found in the search results. The disposal of this compound is a safety and regulatory procedure rather than an experimental one.

Disposal Workflow

cluster_0 Start: Identify Waste cluster_1 Step 1: Assess Waste Form cluster_2 Step 2: Segregate and Contain cluster_3 Step 3: Package and Label cluster_4 Step 4: Final Disposal A This compound Waste Identified B Solid or Liquid? A->B C Solid Waste (Lyophilized Powder, Contaminated PPE) B->C Solid D Liquid Waste (Solutions) B->D Liquid E Place in Labeled Hazardous Waste Container C->E D->E F Contact EHS for Pickup E->F

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling H-Cys-Val-2-Nal-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of synthetic peptides like H-Cys-Val-2-Nal-Met-OH is paramount. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure research integrity.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against liquid splashes and chemical vapors.[1]
Face ShieldRecommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1][2]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used.[1][2] For added protection, especially when handling concentrated solutions, consider double-gloving.[1][2]
Respiratory Protection Respirator/Dust MaskNecessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas.[1][2] The type of respirator should be selected based on a risk assessment.[1]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of this compound.

Receiving and Storage:

  • Upon receipt, inspect the package for any damage.

  • For long-term storage of the lyophilized peptide, a temperature of -20°C or colder is recommended in a tightly sealed, light-protective, and desiccated container.[2][3][4]

  • Before opening, always allow the container to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can degrade the peptide.[1][2][5]

Reconstitution and Aliquoting:

  • Work in a clean, controlled environment, such as a laminar flow hood, to minimize contamination.[3]

  • Use sterile, non-pyrogenic water or an appropriate buffer for reconstitution.[4] For hydrophobic peptides, an organic solvent like DMSO or DMF may be necessary for initial dissolution, followed by careful dilution with an aqueous buffer.[5]

  • Slowly add the solvent to the vial containing the lyophilized peptide, allowing it to dissolve with gentle swirling. Avoid vigorous shaking.[4] Sonication in a water bath can aid dissolution, but avoid excessive heating.[2]

  • Once dissolved, it is best to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][3][5]

  • Store peptide solutions at -20°C or -80°C.[2][3][5] Use solutions stored at -20°C within a month, while those at -80°C may be stable for up to six months.[2]

Disposal Plan

Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure laboratory safety.

  • Contaminated Materials: All materials that have come into contact with the peptide, including pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[1]

  • Aqueous Waste: Dilute aqueous solutions containing the peptide should be collected as chemical waste.[1] Do not pour down the drain.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Experimental Workflow

cluster_receiving Receiving and Storage cluster_handling Handling and Reconstitution cluster_disposal Disposal receive Receive Peptide inspect Inspect Package receive->inspect store Store at -20°C to -80°C in a desiccator inspect->store equilibrate Equilibrate to Room Temp in Desiccator store->equilibrate reconstitute Reconstitute with Appropriate Solvent equilibrate->reconstitute aliquot Create Single-Use Aliquots reconstitute->aliquot store_solution Store Aliquots at -20°C or -80°C aliquot->store_solution collect_solid Collect Contaminated Solid Waste store_solution->collect_solid collect_liquid Collect Aqueous Waste store_solution->collect_liquid dispose Dispose as Hazardous Waste collect_solid->dispose collect_liquid->dispose

Figure 1. A workflow diagram illustrating the key stages of handling this compound, from receiving and storage to handling, reconstitution, and final disposal.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。